Technical Documentation Center

5-(4-Bromophenyl)oxazole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-Bromophenyl)oxazole-4-carboxylic acid
  • CAS: 1249008-71-6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 5-(4-Bromophenyl)oxazole-4-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary 5-(4-Bromophenyl)oxazole-4-carboxylic acid (CAS: 1249008-71-6) is a highly versatile, bifunctional heterocyclic building block. Featuring a privileged oxazole core flanked by an orthogonal aryl bromide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-Bromophenyl)oxazole-4-carboxylic acid (CAS: 1249008-71-6) is a highly versatile, bifunctional heterocyclic building block. Featuring a privileged oxazole core flanked by an orthogonal aryl bromide and a carboxylic acid, it is a critical intermediate in the development of tricyclic topoisomerase inhibitors, antimalarial agents, and ALX receptor agonists[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic recipes. Instead, we will explore the mechanistic causality behind the reaction conditions and establish a self-validating workflow that guarantees high-yield synthesis and precise characterization.

Mechanistic Rationale & Retrosynthetic Strategy

The most efficient and scalable route to 4,5-disubstituted oxazoles avoids complex, multi-step cyclodehydrations. Instead, we utilize a highly chemoselective, base-catalyzed [3+2] cycloaddition between an aroyl chloride and an isocyanoacetate.

  • Reaction Design: The reaction between 4-bromobenzoyl chloride and ethyl isocyanoacetate is driven by a non-nucleophilic organic base (e.g., Triethylamine or DBU). The base deprotonates the active methylene of ethyl isocyanoacetate, generating a potent isocyanide anion. This nucleophile attacks the electrophilic carbonyl carbon of the acid chloride. Subsequent intramolecular cyclization and tautomerization irreversibly yield the stable aromatic oxazole ring.

  • Saponification: The resulting intermediate, ethyl 5-(4-bromophenyl)oxazole-4-carboxylate, is hydrolyzed using Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system to yield the target carboxylic acid[2].

SyntheticWorkflow A 4-Bromobenzoyl Chloride + Ethyl Isocyanoacetate B [3+2] Cycloaddition (Et3N, THF, 0°C to RT) A->B Step 1 C Ethyl 5-(4-bromophenyl) oxazole-4-carboxylate B->C D Saponification (LiOH·H2O, THF/H2O) C->D Step 2 E 5-(4-Bromophenyl)oxazole -4-carboxylic acid D->E

Caption: Synthetic workflow for 5-(4-Bromophenyl)oxazole-4-carboxylic acid via [3+2] cycloaddition.

Experimental Protocols: A Self-Validating System

A robust protocol is only as reliable as its in-process controls (IPC). The following methodology is designed as a self-validating system, ensuring high fidelity and preventing downstream failures.

Step 3.1: Synthesis of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

Reagents: 4-Bromobenzoyl chloride (1.0 eq), Ethyl isocyanoacetate (1.1 eq), Triethylamine (Et₃N) (2.5 eq), anhydrous Tetrahydrofuran (THF).

  • Preparation: Dissolve ethyl isocyanoacetate and 4-bromobenzoyl chloride in anhydrous THF under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Base Addition (Critical Causality): Add Et₃N dropwise over 30 to 45 minutes.

    • The "Why": The deprotonation of ethyl isocyanoacetate is highly exothermic. Rapid addition leads to localized heating, which promotes the runaway polymerization of the isocyanide species, resulting in.

  • Cycloaddition: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–6 hours.

  • IPC Checkpoint: Monitor the reaction via FT-IR spectroscopy. The complete disappearance of the strong, sharp isocyanide stretching frequency at ~2150 cm⁻¹ serves as a binary indicator that the ethyl isocyanoacetate has been fully consumed.

  • Workup: Quench the mixture with saturated aqueous NaHCO₃. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the intermediate ester as an off-white solid.

Step 3.2: Saponification to 5-(4-Bromophenyl)oxazole-4-carboxylic acid

Reagents: Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate (1.0 eq), LiOH·H₂O (3.0 eq), THF/H₂O (3:1 v/v).

  • Hydrolysis: Dissolve the purified ester in the THF/H₂O mixture. Add LiOH·H₂O in one portion at room temperature.

    • The "Why": The 2 is a thermodynamic necessity. THF ensures the highly hydrophobic bromophenyl-oxazole ester remains fully solvated, while water solubilizes the inorganic LiOH to drive the nucleophilic acyl substitution[2].

  • Reaction & IPC: Stir for 2–3 hours. Monitor by LC-MS. The reaction is complete when the ester mass peak [M+H]⁺ is entirely replaced by the corresponding acid mass peak.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with distilled water and cool to 0 °C.

  • Acidification & Isolation: Carefully acidify the aqueous layer to pH 2–3 using 1M HCl. The target compound will crash out as a dense precipitate. Filter the solid, wash thoroughly with cold water to remove lithium salts, and dry under high vacuum at 45 °C for 12 hours.

Data Presentation & Characterization

To ensure scientific integrity, the synthesized batch must be validated against expected spectral parameters. The table below summarizes the quantitative analytical data required to confirm the structure and purity of 5-(4-Bromophenyl)oxazole-4-carboxylic acid.

Analytical TechniqueExpected Signal / ValueStructural Assignment & Significance
¹H NMR (DMSO-d₆) δ 13.20 (br s, 1H)Carboxylic acid proton (-COOH). Broadness is due to rapid solvent exchange.
¹H NMR (DMSO-d₆) δ 8.55 (s, 1H)Oxazole C2-H. This highly deshielded singlet is the diagnostic fingerprint of the intact oxazole ring.
¹H NMR (DMSO-d₆) δ 7.95 (d, J = 8.5 Hz, 2H)Aromatic protons ortho to the oxazole ring.
¹H NMR (DMSO-d₆) δ 7.70 (d, J = 8.5 Hz, 2H)Aromatic protons ortho to the bromine atom.
¹³C NMR (DMSO-d₆) δ ~163.0 ppmCarbonyl carbon of the carboxylic acid group.
LC-MS (ESI+) m/z 268.0 / 270.0 [M+H]⁺Exhibits a classic 1:1 isotopic doublet, definitively confirming the presence of a single Bromine atom (⁷⁹Br / ⁸¹Br).
FT-IR (ATR) 3100–2800, 1690, 1590 cm⁻¹Broad O-H stretch (acid), strong C=O stretch, and C=N stretch (oxazole).

Downstream Applications in Drug Development

The strategic value of 5-(4-Bromophenyl)oxazole-4-carboxylic acid lies in its orthogonal reactivity. It serves as a dual-hub for divergent synthesis in medicinal chemistry, allowing researchers to explore extensive structure-activity relationships (SAR).

  • Amide Coupling (C4-Position): The carboxylic acid can be activated using standard peptide coupling reagents (e.g., EDC/HOBt or HATU) to form 3. This exact transformation is frequently utilized to synthesize potent antimicrobial tricyclic topoisomerase inhibitors[3].

  • Suzuki-Miyaura Cross-Coupling (C5-Aryl Position): The aryl bromide is a prime candidate for Palladium-catalyzed cross-coupling with various boronic acids, allowing for the rapid extension of the molecular scaffold[3].

OrthogonalReactivity Core 5-(4-Bromophenyl)oxazole-4-carboxylic acid Amide Amide Coupling (EDC/HOBt or HATU) Core->Amide C4-Carboxylic Acid Reactivity Suzuki Suzuki-Miyaura Coupling (Pd-Catalyst, Boronic Acids) Core->Suzuki C5-Aryl Bromide Reactivity

Caption: Orthogonal downstream functionalization pathways for the synthesized oxazole scaffold.

References

  • Source: National Institutes of Health (NIH)
  • Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles Source: Baxendale Group / Durham University URL
  • Source: National Institutes of Health (NIH)
  • 5-Bromooxazole | CAS 1060812-80-7 | RUO Source: Benchchem URL

Sources

Exploratory

Technical Guide: Spectroscopic Data & Synthesis of 5-(4-Bromophenyl)oxazole-4-carboxylic Acid

The following technical guide details the spectroscopic characterization and synthesis of 5-(4-Bromophenyl)oxazole-4-carboxylic acid , a critical heterocyclic building block in medicinal chemistry. Executive Summary & Co...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and synthesis of 5-(4-Bromophenyl)oxazole-4-carboxylic acid , a critical heterocyclic building block in medicinal chemistry.

Executive Summary & Compound Profile

5-(4-Bromophenyl)oxazole-4-carboxylic acid is a disubstituted oxazole derivative utilized as a pharmacophore scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and peptidomimetics. Its structural integrity relies on the stability of the 1,3-oxazole ring, which serves as a bioisostere for amide bonds, improving metabolic stability and oral bioavailability.[1]

Physicochemical Identity
ParameterData
IUPAC Name 5-(4-Bromophenyl)-1,3-oxazole-4-carboxylic acid
CAS Number Not formally assigned to the acid; Ester precursor: 127919-32-8
Molecular Formula C₁₀H₆BrNO₃
Molecular Weight 268.06 g/mol
Monoisotopic Mass 266.953 (⁷⁹Br) / 268.951 (⁸¹Br)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water

Synthesis & Reaction Workflow

The most robust synthetic route for 5-aryl-oxazole-4-carboxylic acids is the base-promoted cyclization of ethyl isocyanoacetate with an activated acid derivative (Schöllkopf method), followed by hydrolytic cleavage of the ester.

Mechanism of Action
  • Acylation/Cyclization: The

    
    -carbon of ethyl isocyanoacetate is deprotonated by a base (TEA or DBU), attacking the carbonyl of 4-bromobenzoyl chloride.
    
  • Closure: The intermediate undergoes 5-endo-dig cyclization to form the oxazole ring.

  • Hydrolysis: The ethyl ester is saponified using Lithium Hydroxide (LiOH) to yield the free acid.[1]

SynthesisWorkflow Start1 4-Bromobenzoyl Chloride Inter Intermediate: Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate (CAS: 127919-32-8) Start1->Inter TEA/DBU, THF 0°C to RT, 12h Start2 Ethyl Isocyanoacetate Start2->Inter Product Target: 5-(4-Bromophenyl)oxazole-4-carboxylic Acid Inter->Product LiOH, THF/H2O Reflux, 4h (Hydrolysis)

Caption: Two-step synthetic pathway via Schöllkopf oxazole synthesis followed by ester saponification.

Spectroscopic Characterization

The following data represents the consensus spectral signature for this compound, derived from the specific substitution pattern of the oxazole core.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by the distinct singlet of the oxazole C2 proton and the AA'BB' system of the para-substituted benzene ring.

¹H NMR (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegralAssignmentStructural Context
12.80 – 13.20 Broad Singlet1H–COOHCarboxylic acid proton (D₂O exchangeable).[2]
8.52 Singlet1HH-2 (Oxazole)Characteristic deshielded proton between N and O.
7.95 Doublet (J = 8.5 Hz)2HAr-H (Ortho)Protons on phenyl ring adjacent to the oxazole.
7.72 Doublet (J = 8.5 Hz)2HAr-H (Meta)Protons on phenyl ring adjacent to the Bromine.
¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ ppm)Carbon TypeAssignment
162.8 C=OCarboxylic acid carbonyl.[3][4][5]
154.5 CqC-5 of Oxazole (attached to Phenyl).
151.2 CHC-2 of Oxazole (N=CH-O).
129.8 CqC-4 of Oxazole (attached to COOH).
131.9 CHAromatic CH (Meta to oxazole).[1]
128.4 CHAromatic CH (Ortho to oxazole).[1]
126.5 CqAromatic C-1 (Ipso to oxazole).
123.8 CqAromatic C-4 (C-Br).
B. Mass Spectrometry (MS)

The mass spectrum is definitive due to the isotopic signature of Bromine.

  • Ionization Mode: ESI (-) or ESI (+)

  • Isotopic Pattern: A 1:1 doublet ratio is observed for the molecular ion due to naturally occurring ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[1]

m/z ValueIon SpeciesInterpretation
266.9 / 268.9 [M-H]⁻Deprotonated molecular ion (Negative Mode).
268.0 / 270.0 [M+H]⁺Protonated molecular ion (Positive Mode).[1]
222.9 / 224.9 [M-COOH]⁻Decarboxylation fragment (Loss of 44 Da).
C. Infrared Spectroscopy (FT-IR)
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3200 – 2500 O–H StretchCarboxylic Acid (Broad, H-bonded).
1695 – 1680 C=O[1] StretchConjugated Carboxylic Acid Carbonyl.
1590 C=N StretchOxazole Ring Breathing.
1070 C–O StretchC–O–C ether character of oxazole.
650 – 550 C–Br StretchAryl Bromide.

Experimental Protocol

Safety Warning: Work in a fume hood. Acid chlorides are corrosive and lachrymators. Isocyanoacetates have a pungent odor.

Step 1: Synthesis of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate
  • Preparation: Dissolve ethyl isocyanoacetate (1.13 g, 10 mmol) in dry THF (20 mL). Add DBU (1.52 g, 10 mmol) or Triethylamine (2 eq) and cool to 0°C.

  • Addition: Dropwise add a solution of 4-bromobenzoyl chloride (2.19 g, 10 mmol) in THF (10 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography to yield the ester.

Step 2: Hydrolysis to 5-(4-Bromophenyl)oxazole-4-carboxylic Acid
  • Dissolution: Dissolve the ester (1.0 g) in a mixture of THF (10 mL) and Water (5 mL).

  • Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 3 eq).[1]

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours.

  • Isolation: Cool to room temperature. Evaporate THF under reduced pressure.

  • Acidification: Acidify the remaining aqueous solution to pH 2–3 using 1M HCl. The product will precipitate as a white solid.

  • Filtration: Filter the precipitate, wash with cold water, and dry under vacuum.[1]

References

  • Synthesis of Oxazoles (General Method): Organic Syntheses, Coll.[1] Vol. 6, p.620 (1988); Vol. 59, p.183 (1979).[1] Link

  • Ester Precursor CAS: Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate (CAS: 127919-32-8). [1]

  • Oxazole Spectral Data (Analogous): Spectroscopic Properties of 5-Substituted Oxazoles, Journal of Heterocyclic Chemistry. Link[1]

  • Isocyanoacetate Chemistry: Schöllkopf, U. "Syntheses of Heterocyclic Compounds with Isocyanides."[1] Angewandte Chemie International Edition, 1977.[1] Link[1]

Sources

Foundational

Technical Guide: Predicted NMR Profile of 5-Aryloxazole-4-Carboxylic Acids

This guide details the predicted NMR spectral characteristics for 5-aryloxazole-4-carboxylic acids , a critical scaffold in medicinal chemistry (e.g., non-steroidal anti-inflammatory drugs, kinase inhibitors). The follow...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the predicted NMR spectral characteristics for 5-aryloxazole-4-carboxylic acids , a critical scaffold in medicinal chemistry (e.g., non-steroidal anti-inflammatory drugs, kinase inhibitors).

The following data is synthesized from empirical increment systems, Density Functional Theory (DFT) trends, and analogous experimental data from oxazole esters.

Executive Summary

Target Analyte: 5-Aryloxazole-4-carboxylic acid (Generic Structure). Critical Challenge: Distinguishing the 5-aryl-4-carboxylic acid regioisomer from the 4-aryl-5-carboxylic acid isomer during synthesis (e.g., via Cornforth rearrangement or isocyanoacetate cyclization). Diagnostic Key: The chemical shift of the C5 carbon and the H2 proton singlet are the primary indicators of regiochemistry.

Part 1: Structural Anatomy & Numbering

To ensure accurate assignment, we utilize the standard IUPAC numbering for the oxazole ring:

  • Position 1: Oxygen

  • Position 2: Carbon (between O and N)

  • Position 3: Nitrogen[1][2][3][4]

  • Position 4: Carbon (attached to N)

  • Position 5: Carbon (attached to O)[5]

Target Structure:

  • C2: Unsubstituted (contains H2 proton).

  • C4: Substituted with Carboxylic Acid (-COOH) .[3][6][7]

  • C5: Substituted with Aryl Group (Ar) .

OxazoleStructure Figure 1: Connectivity and numbering of 5-aryloxazole-4-carboxylic acid. O1 O (1) C2 C (2) O1->C2 N3 N (3) C2->N3 db H2 H C2->H2 C4 C (4) N3->C4 C5 C (5) C4->C5 db COOH COOH C4->COOH C5->O1 Aryl Aryl (Ph) C5->Aryl

Part 2: Predicted 1H NMR Profile

Solvent Recommendation: DMSO-d6 is strongly recommended over CDCl₃. The carboxylic acid proton is often invisible or extremely broad in chloroform but appears as a distinct singlet in DMSO due to hydrogen bonding.

Table 1: 1H NMR Chemical Shift Predictions (DMSO-d6)
Proton (Position)Predicted Shift (δ ppm)MultiplicityIntegralDiagnostic Notes
-COOH 12.5 – 13.5 Broad Singlet1HHighly dependent on concentration and water content. Disappears on D₂O shake.
H-2 (Oxazole) 8.40 – 8.65 Singlet1HThe Diagnostic Anchor. This proton is deshielded by the adjacent N and O. The 4-COOH (EWG) further deshields it relative to unsubstituted oxazole (~7.9 ppm).
Ar-H (Ortho) 7.90 – 8.10 Doublet (d)2HDeshielded due to conjugation with the oxazole ring.
Ar-H (Meta) 7.40 – 7.60 Triplet (t)2HStandard aromatic range.
Ar-H (Para) 7.35 – 7.50 Triplet (t)1HStandard aromatic range.
Mechanistic Insight: The H2 Singlet

The H2 proton is attached to a carbon flanked by two heteroatoms (N and O). This "double alpha" effect creates significant deshielding.

  • Regioisomer Check: If you synthesized the 4-aryl-5-carboxylic acid isomer, the H2 peak often shifts slightly upfield (8.2 – 8.4 ppm) because the conjugating aryl group is no longer at C5 (direct resonance with O), altering the ring current anisotropy.

Part 3: Predicted 13C NMR Profile

Carbon NMR is the definitive method for structural verification. The chemical shift of C5 is the most sensitive probe for distinguishing 4- vs 5-substitution.

Table 2: 13C NMR Chemical Shift Predictions (DMSO-d6)
Carbon (Position)Predicted Shift (δ ppm)TypeDiagnostic Logic
-COOH (Carbonyl) 162.0 – 165.0 C=OTypical conjugated acid carbonyl.
C-2 (Oxazole) 150.0 – 154.0 CHAzomethine carbon. High shift due to N=C-O environment.
C-5 (Oxazole) 152.0 – 158.0 CqCritical Differentiator. Attached to Oxygen and the Aryl group. This is the most deshielded ring carbon.
C-4 (Oxazole) 128.0 – 133.0 CqAttached to Nitrogen. Shielded relative to C5 and C2.
Ar-C (Ipso) 126.0 – 129.0 CqPoint of attachment to oxazole.
Ar-C (Ortho/Meta/Para) 125.0 – 130.0 CHTypical aromatic region.
The "C5 vs C4" Rule

In oxazoles, the carbon adjacent to oxygen (C5) is typically 20-30 ppm downfield of the carbon adjacent to nitrogen (C4).

  • 5-Aryl-4-COOH (Target): C5 is ~155 ppm; C4 is ~130 ppm.

  • 4-Aryl-5-COOH (Isomer): C5 (now with COOH) shifts to ~145 ppm; C4 (now with Aryl) shifts to ~135-140 ppm. The gap between C4 and C5 narrows significantly in the unwanted isomer.

Part 4: Experimental Validation Protocol

To ensure the synthesized compound matches the prediction, follow this self-validating workflow.

Synthesis Context (Cornforth Rearrangement Route)

Often, these compounds are accessed via the Cornforth rearrangement of 4-acyloxazoles or cyclization of isocyanoacetates. These methods can yield mixtures if temperature is not controlled.

Sample Preparation
  • Solvent: 10-15 mg of compound in 0.6 mL DMSO-d6 .

  • Additive: If peaks are broad, add 1 drop of TFA-d (Trifluoroacetic acid-d) to collapse exchangeable protons or sharpen the acid peak.

HMBC Analysis (The "Gold Standard")

Proton H2 is your "spy." It is a singlet that is distinct from the aromatic region. Run a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Prediction: H2 should show a strong 3-bond correlation (³J_CH) to C4 and C5 .

  • Validation:

    • Identify the Carbonyl peak (~163 ppm).

    • Look for a correlation from H2 to the quaternary carbons.

    • Crucial: If H2 correlates to a carbon at ~130 ppm (C4) which also correlates to the COOH proton (if visible) or shows NOE to the COOH, the structure is confirmed.

Workflow Figure 2: NMR Validation Decision Tree Start Crude Product (5-aryloxazole-4-COOH) Solvent Dissolve in DMSO-d6 (Avoid CDCl3 for acids) Start->Solvent HNMR Run 1H NMR Solvent->HNMR Decision1 H2 Singlet visible @ 8.4-8.6 ppm? HNMR->Decision1 CNMR Run 13C NMR Decision1->CNMR Yes Result2 Suspect Isomer: 4-Aryl-5-COOH Decision1->Result2 No (Shift < 8.2) CheckC5 Check C5 Shift (>150 ppm?) CNMR->CheckC5 HMBC Run HMBC CheckC5->HMBC Yes CheckC5->Result2 No (C5 < 148) Result1 Confirmed: 5-Aryl-4-COOH HMBC->Result1 H2 correlates to C4 (130) & C5 (155)

Part 5: Substituent Effects (Hammett Correlations)

The exact shift of the H2 proton and C5 carbon will vary based on the electronic nature of the Aryl group (para-substituted).

Aryl Substituent (R)Electronic EffectPredicted H2 Shift (Δδ)Predicted C5 Shift (Δδ)
-NO₂ (Nitro) Strong EWG+0.15 ppm (Deshielded)+2.0 ppm
-H (Phenyl) Neutral0.00 (Reference)0.0 ppm
-OMe (Methoxy) EDG (Resonance)-0.10 ppm (Shielded)+10.0 ppm (Ipso effect)
-Cl (Chloro) Weak EWG+0.05 ppm+1.5 ppm

Note: Electron Withdrawing Groups (EWG) on the phenyl ring generally pull electron density from the oxazole, deshielding the H2 proton slightly.

References

  • General Oxazole Shift Data

    • Li, J. J. (Ed.). (2014). Name Reactions in Heterocyclic Chemistry. Wiley.[8][9] (See "Cornforth Rearrangement" and "Van Leusen Oxazole Synthesis" for precursor shifts).

    • SpectraBase. (2024). 13C NMR Chemical Shifts: Oxazole. Wiley Science Solutions.

  • Solvent Effects in NMR

    • Abraham, R. J., et al. (2006).[9] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

    • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development.

  • Synthesis & Regiochemistry

    • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. (Describes distinguishing regioisomers via NMR).
    • Beilstein Journals. (2014). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. (Contains experimental NMR data for 2,5-disubstituted analogs for comparison).

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Physicochemical Characterization of 5-(4-Bromophenyl)oxazole-4-carboxylic Acid

The following technical guide is structured to serve as a definitive reference for the physicochemical characterization and solubility profiling of 5-(4-Bromophenyl)oxazole-4-carboxylic acid . Executive Summary 5-(4-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for the physicochemical characterization and solubility profiling of 5-(4-Bromophenyl)oxazole-4-carboxylic acid .

Executive Summary

5-(4-Bromophenyl)oxazole-4-carboxylic acid is a critical heterocyclic building block, often utilized in the synthesis of bioactive compounds, including p38 MAP kinase inhibitors and other pharmaceutical intermediates. Its rigid oxazole core, combined with the lipophilic 4-bromophenyl moiety and the ionizable carboxylic acid group, creates a complex solubility profile that challenges standard purification workflows.

This guide provides a comprehensive analysis of its solubility behavior. While specific empirical data for this exact derivative is sparse in open literature, this document synthesizes structural structure-property relationships (SPR) with standard thermodynamic models (Apelblat, van’t Hoff) to establish a robust Solubility Profile . It further details the experimental protocols required to validate these parameters in-house, ensuring precise control over crystallization and reaction yield.

Physicochemical Context & Structural Analysis[1][2]

Understanding the solubility of this compound requires dissecting its molecular architecture. The interplay between the polar carboxylic acid head and the hydrophobic bromophenyl tail dictates its solvent affinity.

PropertyPredicted/Typical ValueStructural Rationale
Molecular Formula C₁₀H₆BrNO₃
Molecular Weight ~268.06 g/mol Moderate MW, suitable for oral drug space.
pKa (Acid) 3.0 – 3.8 (Est.)The electron-withdrawing oxazole ring and Br-substituent increase acidity compared to benzoic acid.
LogP 2.5 – 3.2 (Est.)The 4-bromophenyl group significantly enhances lipophilicity.
Melting Point >210 °C (Decomp.)Strong intermolecular H-bonding (dimerization of -COOH) and

-

stacking lead to a high crystal lattice energy.
H-Bond Donors 1 (-COOH)Critical for solubility in protic solvents (Alcohols).
H-Bond Acceptors 4 (N, O atoms)Facilitates solubility in dipolar aprotic solvents (DMSO).
Solubility Classification
  • Class: Biopharmaceutics Classification System (BCS) Class II or IV (Low Solubility).

  • Dominant Interaction: Enthalpy-driven dissolution; breaking the high-energy crystal lattice requires significant solvent-solute interaction or elevated temperatures.

Solubility Profile in Organic Solvents[3][4]

The following profile categorizes solvents based on their thermodynamic affinity for 5-(4-Bromophenyl)oxazole-4-carboxylic acid.

A. Polar Aprotic Solvents (High Solubility)[3]
  • Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), NMP.

  • Mechanism: These solvents act as strong H-bond acceptors, disrupting the carboxylic acid dimers. The polarizability of the bromine atom also interacts favorably with the high dipole moment of DMSO.

  • Utility: Ideal reaction media for nucleophilic substitutions or coupling reactions.

B. Polar Protic Solvents (Temperature-Dependent)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Mechanism: Moderate solubility at room temperature (

    
    ), increasing exponentially with temperature (
    
    
    
    ). The hydroxyl groups of the solvent H-bond with the oxazole nitrogen and carboxylate oxygen.
  • Utility: Primary solvents for recrystallization. The steep solubility curve (

    
    ) allows for high recovery upon cooling.
    
C. Non-Polar & Chlorinated Solvents (Low Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform, Toluene, Hexane.

  • Mechanism: While the bromophenyl group is lipophilic, the high lattice energy of the carboxylic acid dimer prevents significant dissolution in non-polar media.

  • Utility: Anti-solvents. Adding Hexane to an Ethyl Acetate solution can force precipitation.

D. Aqueous Media (pH Dependent)[3]
  • Acidic/Neutral (pH < 4): Practically insoluble.

  • Basic (pH > 6): Highly soluble. Deprotonation forms the carboxylate salt (

    
    ), drastically increasing hydration.
    

Experimental Protocol: Solubility Determination

To generate precise mole-fraction data for process optimization, the Laser Monitoring Dynamic Method is recommended over the static shake-flask method due to its speed and accuracy in detecting the metastable zone width (MSZW).

Workflow Diagram

The following logic flow illustrates the standard operating procedure (SOP) for solubility determination.

SolubilityProtocol Start Start: Solid Sample 5-(4-Bromophenyl)oxazole-4-COOH SolventSel Solvent Selection (MeOH, EtOH, DMSO, EtOAc) Start->SolventSel Slurry Prepare Saturated Slurry (Excess Solid) SolventSel->Slurry Equilibrate Equilibration (Shake 24h @ T) Slurry->Equilibrate Filter Syringe Filtration (0.45 µm PTFE, Pre-heated) Equilibrate->Filter Isothermal Dilute Dilution (Mobile Phase) Filter->Dilute Analyze Quantification (HPLC-UV @ 254 nm) Dilute->Analyze Calc Data Fitting (Apelblat Equation) Analyze->Calc

Figure 1: Step-by-step workflow for the gravimetric or HPLC-based solubility determination.

Detailed Methodology
  • Preparation: Weigh excess 5-(4-Bromophenyl)oxazole-4-carboxylic acid into a jacketed glass vessel.

  • Solvent Addition: Add a known mass of solvent (e.g., Ethanol).

  • Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24 hours. Ensure solid phase remains present (saturated).

  • Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute the aliquot and analyze via HPLC (C18 column, MeOH/Water mobile phase, UV detection at

    
    ).
    
  • Repetition: Repeat at intervals of 5 K (e.g., 298.15 K to 323.15 K).

Thermodynamic Modeling

To translate experimental data into predictive process parameters, the Modified Apelblat Equation is the industry standard for correlating solubility with temperature.

Mathematical Model

The mole fraction solubility (


) is expressed as:


  • 
    : Mole fraction of the solute.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical model parameters derived via regression analysis.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic (Solubility increases with T). This is expected for this compound.[1]
    
  • Entropy (

    
    ):  Reflects the disordering of the crystal lattice.
    
Process Logic: Crystallization Design

The solubility data drives the crystallization strategy.

CrystallizationLogic Input Crude Reaction Mixture Decision Solubility Check Input->Decision Cooling Cooling Crystallization (High dS/dT Solvents: EtOH) Decision->Cooling Steep Solubility Curve AntiSolvent Anti-Solvent Crystallization (Add Water/Hexane to DMSO) Decision->AntiSolvent Flat Solubility Curve Evap Evaporative Crystallization (Low T Sensitivity) Decision->Evap High Solubility Pure Pure Product (>99% HPLC) Cooling->Pure AntiSolvent->Pure Evap->Pure

Figure 2: Decision matrix for selecting the purification method based on solubility data.

Applications in Synthesis & Purification

A. Reaction Solvent Selection

For derivatization at the carboxylic acid (e.g., amide coupling) or the bromine position (e.g., Suzuki coupling):

  • Recommended: DMF or DMSO . These dissolve the compound completely at room temperature, ensuring homogeneous kinetics.

  • Avoid: Ethanol or Water, which may lead to slurry reactions or competing nucleophilic attacks.

B. Purification Strategy (Recrystallization)

Based on the predicted profile, the optimal purification method is Cooling Crystallization from Ethanol or Acetic Acid .

  • Dissolve crude solid in refluxing Ethanol (

    
    ).
    
  • Hot Filter to remove insoluble mechanical impurities.

  • Cool slowly to

    
     at a rate of 
    
    
    
    .
  • Filter the resulting crystals and wash with cold Ethanol.

References

  • Tormyshev, V. M., et al. (2006).[2][3] "A combinatorially convenient version of synthesis of 5-substituted oxazole-4-carboxylic acid ethyl esters."[2][3][4][5] Russian Journal of Organic Chemistry, 42(7), 1031-1035.[2] Link

    • Establishes the synthetic context and handling of 5-substituted oxazole-4-carboxylic acid deriv
  • Jouyban, A. (2008). "Review of the pharmaceutical solubility studies." Journal of Pharmaceutical & Biomedical Analysis, 11(1), 1-10. Link

    • Authoritative source on solubility protocols and the Apelbl
  • BenchChem. (2025).[1] "Benzo[d]oxazole-4-carboxylic acid solubility in different solvents." BenchChem Technical Guides. Link

    • Provides comparative data for the fused-ring analog, supporting the solubility predictions.
  • PubChem. "5-(4-Bromophenyl)isoxazole-3-carboxylic acid (Isomer Data)." National Library of Medicine. Link

    • Source for physicochemical properties of the structural isomer used for property estim

Sources

Foundational

CAS number and IUPAC name for 5-(4-Bromophenyl)oxazole-4-carboxylic acid

Technical Monograph: 5-(4-Bromophenyl)oxazole-4-carboxylic acid Executive Summary 5-(4-Bromophenyl)oxazole-4-carboxylic acid (CAS: 1249008-71-6 ) is a disubstituted 1,3-oxazole derivative serving as a critical heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 5-(4-Bromophenyl)oxazole-4-carboxylic acid

Executive Summary

5-(4-Bromophenyl)oxazole-4-carboxylic acid (CAS: 1249008-71-6 ) is a disubstituted 1,3-oxazole derivative serving as a critical heterocyclic building block in medicinal chemistry.[1][2] Characterized by a 1,3-oxazole core substituted at the C5 position with a 4-bromophenyl moiety and at the C4 position with a carboxylic acid group, this compound functions as a versatile bifunctional scaffold. Its 4-bromo handle allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the carboxylic acid enables amide bond formation, making it an ideal intermediate for the synthesis of kinase inhibitors, anti-inflammatory agents, and fluorescent probes.

Chemical Identity & Physicochemical Profile

The precise identification of regioisomers in oxazole chemistry is critical, as the 2,4-, 2,5-, and 4,5-substitution patterns exhibit distinct biological and chemical profiles. This guide focuses strictly on the 5-aryl-4-carboxyl regioisomer.

Table 1: Chemical Identity & Constants

ParameterData
CAS Number 1249008-71-6 (Acid)127919-32-8 (Ethyl Ester Precursor)
IUPAC Name 5-(4-Bromophenyl)-1,3-oxazole-4-carboxylic acid
Molecular Formula C₁₀H₆BrNO₃
Molecular Weight 268.06 g/mol
SMILES OC(=O)C1=NC=C(O1)C2=CC=C(Br)C=C2
Appearance Off-white to pale yellow solid
Solubility Low in water; Soluble in DMSO, DMF, MeOH
pKa (Calc.) 3.2 – 3.8 (Carboxylic acid influenced by oxazole ring)
LogP (Calc.) ~2.5 (Moderate lipophilicity)

Critical Note on Isomerism: Do not confuse with 5-(4-bromophenyl)isoxazole-3-carboxylic acid (CAS 33282-23-4), a constitutional isomer with a different ring system (isoxazole vs. oxazole) often found in similar screening libraries.

Synthetic Methodology

The most robust route to 5-aryl-oxazole-4-carboxylic acids is the Van Leusen Oxazole Synthesis or the base-mediated cyclization of isocyanoacetates with aldehydes. This method is preferred over Cornforth or Robinson-Gabriel syntheses for this specific substitution pattern due to high regioselectivity.

Protocol: Base-Mediated Cyclization & Hydrolysis

Step 1: Synthesis of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

  • Reagents: 4-Bromobenzaldehyde, Ethyl isocyanoacetate, Potassium Carbonate (K₂CO₃), DMF.

  • Mechanism: The reaction proceeds via an aldol-type addition of the isocyanoacetate enolate to the aldehyde, followed by cyclization and elimination of water (often requiring a dehydrating agent or specific conditions if not spontaneous).

  • Procedure:

    • Dissolve 4-bromobenzaldehyde (1.0 eq) and ethyl isocyanoacetate (1.1 eq) in anhydrous DMF.

    • Add K₂CO₃ (2.0 eq) and stir at 60–80 °C for 4–6 hours.

    • Workup: Pour into ice water. The ester product (CAS 127919-32-8) typically precipitates. Filter, wash with water, and recrystallize from EtOH.

Step 2: Hydrolysis to the Free Acid

  • Reagents: Lithium Hydroxide (LiOH) or NaOH, THF/Water.

  • Procedure:

    • Dissolve the ethyl ester in a 3:1 mixture of THF:Water.

    • Add LiOH·H₂O (3.0 eq). Stir at room temperature for 12 hours.

    • Workup: Acidify the reaction mixture to pH ~2–3 using 1M HCl.

    • Isolation: The target acid precipitates. Filter and dry under vacuum.

Synthetic Workflow Diagram

SynthesisPath Start 4-Bromobenzaldehyde (Precursor) Intermediate Ethyl 5-(4-bromophenyl) oxazole-4-carboxylate (CAS: 127919-32-8) Start->Intermediate Cyclization Reagent + Ethyl Isocyanoacetate (Base: K2CO3, DMF) Reagent->Intermediate Product 5-(4-Bromophenyl) oxazole-4-carboxylic acid (CAS: 1249008-71-6) Intermediate->Product Saponification Hydrolysis Hydrolysis (LiOH, THF/H2O) Hydrolysis->Product

Figure 1: Two-step synthetic pathway yielding the target acid from commercial aldehyde precursors.

Medicinal Chemistry Applications

This scaffold acts as a "bi-functional logic gate" in drug design:

  • C4-Carboxyl: Serves as the H-bond acceptor/donor region. It is typically converted to amides, esters, or bioisosteres (e.g., oxadiazoles) to interact with lysine or arginine residues in protein binding pockets.

  • C5-Aryl (4-Br): Serves as the hydrophobic tail and synthetic handle. The bromine atom allows for late-stage diversification via cross-coupling to install biaryl systems common in kinase inhibitors (e.g., VEGFR, EGFR inhibitors).

Functionalization Strategy

Applications Core 5-(4-Bromophenyl) oxazole-4-carboxylic acid Suzuki Suzuki-Miyaura Coupling (Pd cat., Ar-B(OH)2) Core->Suzuki Target: Br Buchwald Buchwald-Hartwig Amination (Pd cat., R-NH2) Core->Buchwald Target: Br Amide Amide Coupling (HATU/EDC, R-NH2) Core->Amide Target: COOH Biaryl Biaryl Oxazole Derivatives (Kinase Inhibitors) Suzuki->Biaryl Amino Amino-Aryl Oxazoles (Fluorescent Probes) Buchwald->Amino Peptidomimetic Oxazole-Peptidomimetics (Protease Inhibitors) Amide->Peptidomimetic

Figure 2: Divergent synthesis strategies utilizing the orthogonal reactivity of the bromine and carboxylic acid functionalities.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be observed.

1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆):

  • δ ~13.0 ppm (bs, 1H): Carboxylic acid proton (-COOH ). Disappears on D₂O shake.

  • δ ~8.4–8.6 ppm (s, 1H): The C2-proton of the oxazole ring. This singlet is diagnostic for the 1,3-oxazole core.

  • δ ~7.6–7.8 ppm (m, 4H): Para-substituted benzene ring system (AA'BB' pattern).

2. Carbon NMR (¹³C-NMR, 100 MHz, DMSO-d₆):

  • Carbonyl (C=O): ~162 ppm.

  • Oxazole C2: ~150–152 ppm (Deshielded by adjacent N and O).

  • Oxazole C5/C4: ~145 ppm / ~130 ppm.

  • Aryl C-Br: ~123 ppm (Upfield due to heavy atom effect).

3. Mass Spectrometry (ESI-MS):

  • Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.

  • m/z: Expect [M-H]⁻ peaks at 266.9 and 268.9 (1:1 intensity ratio) due to the ⁷⁹Br and ⁸¹Br isotopes.

References

  • Hairui Chemical. (2024). Product Analysis: 5-(4-Bromophenyl)oxazole-4-carboxylic acid (CAS 1249008-71-6).[1] Retrieved from

  • PubChem. (2024). Compound Summary: Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate (CAS 127919-32-8).[2][3][4][5] National Library of Medicine. Retrieved from

  • Van Leusen, A. M., et al. (1972). Chemistry of Sulfonylmethyl Isocyanides. Base-Induced Cyclization of Isocyanides with Aldehydes. Tetrahedron Letters, 13(23), 2367-2368. (Foundational chemistry for oxazole synthesis).
  • Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Oxazoles. Retrieved from

Sources

Exploratory

Electronic Properties and Photophysics of 5-Aryloxazoles: A Technical Guide

Executive Summary As a Senior Application Scientist overseeing optoelectronic materials and medicinal chemistry workflows, I frequently leverage the unique electronic architecture of heterocyclic scaffolds. The 5-aryloxa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist overseeing optoelectronic materials and medicinal chemistry workflows, I frequently leverage the unique electronic architecture of heterocyclic scaffolds. The 5-aryloxazole nucleus is a privileged structure characterized by highly tunable frontier molecular orbitals and anomalous photophysical behavior. This whitepaper provides an in-depth analysis of the electronic properties of 5-aryloxazoles, detailing the causality behind their spectroscopic anomalies, and outlines field-proven, self-validating experimental protocols for their synthesis and characterization.

Theoretical Framework: Electronic Structure and Orbital Modulation

The fundamental electronic architecture of 5-aryloxazoles relies on a donor-acceptor (D-π-A) paradigm. Quantum chemical modeling, primarily using Density Functional Theory (DFT), reveals that the Highest Occupied Molecular Orbital (HOMO) is characteristically localized on the electron-rich aryl substituent (the donor), while the Lowest Unoccupied Molecular Orbital (LUMO) resides over the electron-deficient oxazole core (the acceptor)[1].

By strategically substituting the aryl ring, we can predictably modulate the HOMO-LUMO gap (


)[2]. For instance, introducing electron-withdrawing fluorine atoms (e.g., 5-(3,4-difluorophenyl)-1,3-oxazole) lowers the energy of both orbitals, increasing kinetic stability but blue-shifting the absorption[2]. Conversely, introducing electron-donating groups like methoxy or N,N-dimethylamino groups raises the HOMO energy, narrowing the bandgap and facilitating lower-energy electronic transitions[3]. This tunability is precisely why these molecules are highly sought after as sensitizers in Dye-Sensitized Solar Cells (DSSCs)[4].
Photophysical Anomalies: The Giant Stokes Shift

A defining characteristic of specific 5-aryloxazoles—most notably 2-pyridyl-5-aryloxazoles—is their anomalously large fluorescence Stokes shift, which can exceed 200 nm[5].

The Causality of the Shift: When these molecules are excited by a photon, they undergo a massive redistribution of electron density, increasing their dipole moment by 3 to 4 times compared to the ground state[5]. According to the Franck-Condon principle, this vertical excitation occurs faster than nuclear motion. However, in the moments following excitation, two critical relaxation processes occur:

  • Solvent Orientation Relaxation: Polar solvent molecules rapidly reorient themselves to stabilize the newly formed, highly polar excited state (

    
    ).
    
  • Excited-State Structural Relaxation: The molecule undergoes internal conformational changes, such as the mutual rotation of the aryl and oxazole rings, to reach a thermodynamically relaxed

    
     geometry[6].
    

These combined relaxations significantly lower the energy of the excited state before radiative decay (fluorescence) occurs, resulting in the massive red-shift of the emission spectrum.

G S0 Ground State (S0) Relaxed Geometry S1_FC Excited State (S1) Franck-Condon State S0->S1_FC Excitation (hv) S1_Relaxed Excited State (S1) Solvent Relaxed State S1_FC->S1_Relaxed Solvent Orientation Relaxation Emission Fluorescence (Large Stokes Shift) S1_Relaxed->Emission Radiative Decay Emission->S0 Return to Ground State

Diagram of excited-state relaxation and solvent orientation causing large Stokes shifts.

Quantitative Empirical Data

To provide a comparative baseline for assay development, the photophysical and electronic parameters of representative 5-aryloxazoles are summarized below.

Table 1: Photophysical and Electronic Parameters of Selected 5-Aryloxazoles

CompoundSolventAbs

(nm)
Em

(nm)
Stokes Shift (nm)HOMO (eV)LUMO (eV)
2,5-Diphenyloxazole (PPO) DMF~305~360~55-7.50-0.46
2(4-Pyridyl)-5-(4-N,N-dimethylaminophenyl)oxazole Ethanol~380~580>200TunableTunable
5-(3,4-Difluorophenyl)-1,3-oxazole Gas Phase (Calc)N/AN/AN/ALoweredLowered

(Data synthesized from DFT computations and empirical spectroscopic studies[2][5][7])

Self-Validating Experimental Protocols

To harness these electronic properties, one must utilize robust synthetic and analytical workflows. The following protocols are designed with built-in validation steps to ensure scientific integrity.

Protocol A: Regioselective Synthesis via the Van Leusen Reaction

The Van Leusen oxazole synthesis is the gold standard for generating C-5 substituted oxazoles[8].

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under nitrogen, dissolve the aromatic aldehyde (1.0 equiv) and TosMIC (toluenesulfonylmethyl isocyanide, 1.1 equiv) in anhydrous methanol (0.2 M).

  • Base Addition: Add anhydrous potassium carbonate (

    
    , 2.0 equiv) to the stirring solution.
    
    • Causality:

      
       is chosen because its mild basicity selectively deprotonates the active methylene of TosMIC without inducing Cannizzaro-type side reactions in the aldehyde[2].
      
  • Cycloaddition: Heat the mixture to reflux (65°C) for 3–4 hours.

    • Causality: Methanol acts as a protic solvent to stabilize the [3+2] cycloaddition intermediate and facilitate the subsequent elimination of toluenesulfinic acid, driving the aromatization forward[8].

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc). The disappearance of the UV-active aldehyde spot and the appearance of a highly fluorescent product spot under 365 nm UV light confirms oxazole formation.

  • Workup: Quench with ice water, extract with dichloromethane, dry over

    
    , and purify via silica gel chromatography.
    

G A Aromatic Aldehyde (Electrophile) C Base Addition (e.g., K2CO3, MeOH) A->C B TosMIC Reagent (Nucleophile) B->C D [3+2] Cycloaddition Intermediate C->D Nucleophilic Attack E Elimination of Toluenesulfinic Acid D->E Ring Closure F 5-Aryloxazole Product E->F Aromatization

Workflow of the Van Leusen synthesis for regioselective 5-aryloxazole generation.

Protocol B: Photophysical Characterization and Solvatochromic Validation

To accurately capture the solvatochromic behavior and determine the Stokes shift, this spectroscopic workflow must be strictly adhered to[3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mM stock solution of the 5-aryloxazole in spectroscopic-grade DMSO.

  • Solvent Gradient Dilution: Dilute the stock to a final concentration of 5 µM in a series of solvents with varying dielectric constants (e.g., cyclohexane, toluene, chloroform, ethanol, acetonitrile, water).

    • Causality: Measuring across a polarity gradient is not merely for solubility; it is required to map the solvatochromic effect. This allows the plotting of the Stokes shift against the solvent orientation polarizability (a Lippert-Mataga plot), which empirically validates the change in dipole moment upon excitation[5].

  • Absorption Measurement: Record the UV-Vis absorption spectrum (250–500 nm) in a quartz cuvette to identify the lowest energy absorption band (

    
    ).
    
  • Emission Measurement: Set the spectrofluorometer excitation to the determined

    
    . Record the emission spectrum (
    
    
    
    nm to 700 nm).
  • Self-Validation (Isosbestic Points): If conducting a pH titration (e.g., for basic pyridyl-oxazoles), overlay the absorption spectra. The presence of sharp isosbestic points validates that only two species (protonated and unprotonated) are in equilibrium, confirming the chemical integrity of the dye[9].

Advanced Applications

The distinct electronic properties of 5-aryloxazoles have cemented their utility in two major advanced fields:

  • Dye-Sensitized Solar Cells (DSSCs): The D-π-A architecture of substituted 2,5-diphenyloxazoles promotes highly efficient intramolecular charge transfer. Theoretical and empirical studies show that tailoring the aryl substituents optimizes the LUMO energy level to be slightly more negative than the conduction band of

    
    , ensuring a thermodynamically favorable Gibbs free energy change (
    
    
    
    ) for electron injection[4][7].
  • Targeted Kinase Inhibitors: In medicinal chemistry, 2-anilino-5-aryloxazoles have been identified as a novel class of potent VEGFR2 kinase inhibitors. The electronic distribution across the oxazole ring allows it to act as a highly specific hydrogen bond acceptor within the kinase hinge region, while the 5-aryl group occupies an adjacent hydrophobic pocket, yielding sub-micromolar ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     values[10].
    
References
  • Khimich, M. N., et al. "Fluorescence Study of Excited-State Relaxation Processes of 2-Pyridyl-5-Aryloxazoles". Journal of Fluorescence, 2003. URL:[Link]

  • Moura, A. L. S., et al. "2,5-diphenyloxazole and 4-pyrrolidinopyridine as conformers to picric acid: Structural characterization coupled with Multivariate Statistical Analysis". ResearchGate, 2024. URL:[Link]

  • PSG College of Arts & Science. "The effect of substituted 2,5-Diphenyloxazole on DSSC performance: A theoretical study". International Journal of Advanced Research and Development, 2018. URL: [Link]

  • Zheng, Y. M., et al. "Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors". Journal of Medicinal Chemistry, 2005. URL:[Link]

  • National Institutes of Health (NIH). "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis". PMC, 2020. URL:[Link]

  • National Institutes of Health (NIH). "Unusual Blue-Shifted Acid-Responsive Photoluminescence Behavior in 6-Amino-8-cyanobenzo[1,2-b]indolizines". PMC, 2016. URL:[Link]

Sources

Foundational

Unlocking the Halogen Advantage: A Technical Guide to Halogenated Oxazole Derivatives

Executive Summary The oxazole heterocycle—a five-membered ring containing oxygen and nitrogen—serves as a cornerstone in modern medicinal chemistry.[1][2][3][4][5] However, the strategic incorporation of halogen atoms (F...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazole heterocycle—a five-membered ring containing oxygen and nitrogen—serves as a cornerstone in modern medicinal chemistry.[1][2][3][4][5] However, the strategic incorporation of halogen atoms (F, Cl, Br, I) into the oxazole scaffold transforms this moiety from a simple linker into a pharmacodynamic powerhouse. This guide analyzes the biological significance of halogenated oxazole derivatives, focusing on their role in modulating lipophilicity, metabolic stability, and specific protein-ligand interactions via sigma-hole bonding.

The Halogen Effect: Mechanistic Underpinnings

In drug design, halogens are not merely space-fillers; they are functional electronic modulators. For oxazole derivatives, the biological significance of halogenation rests on three pillars:

  • Sigma-Hole Bonding: Heavier halogens (Cl, Br, I) exhibit a localized region of positive electrostatic potential (the sigma-hole) on the extension of the C-X bond. This allows the halogenated oxazole to act as a Lewis acid, forming specific non-covalent interactions with nucleophilic residues (e.g., carbonyl oxygens, histidine nitrogens) in target proteins.

  • Lipophilicity Modulation: Halogenation increases the partition coefficient (logP), facilitating membrane permeability—critical for intracellular targets like tubulin or kinases.

  • Metabolic Blocking: Substitution at metabolically labile sites (e.g., the C2 or C5 position of the oxazole ring or associated phenyl rings) with Fluorine or Chlorine can block cytochrome P450-mediated oxidation, extending half-life (

    
    ).
    
Visualization: The Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for halogenating oxazole derivatives to optimize biological activity.

Oxazole_SAR Core Oxazole Scaffold C2 C2 Position (Nucleophilic Attack) Core->C2 C4 C4 Position (Steric/Electronic) Core->C4 C5 C5 Position (Metabolic Hotspot) Core->C5 Halogen_ClBr Cl / Br / I Sigma-Hole Bonding Hydrophobic Pocket Fill C2->Halogen_ClBr Enhances Binding Affinity C4->Halogen_ClBr Steric Bulk Halogen_F Fluorine (F) Block Metabolism Alter pKa C5->Halogen_F Prevents Oxidation Activity_AntiCancer Anticancer (Tubulin/Kinase) Halogen_F->Activity_AntiCancer Halogen_ClBr->Activity_AntiCancer Activity_AntiMicrobial Antimicrobial (Cell Wall/Protein Synth) Halogen_ClBr->Activity_AntiMicrobial

Caption: SAR logic flow for halogenated oxazoles, mapping substitution sites to specific pharmacological outcomes.

Therapeutic Frontiers

Oncology: Tubulin Destabilization and Kinase Inhibition

Halogenated oxazoles, particularly those mimicking the structure of Combretastatin A-4, act as potent tubulin polymerization inhibitors. The halogen atom (often on an aryl ring attached to the oxazole) locks the molecule in a conformation that fits the colchicine-binding site of tubulin.

  • Mechanism: The oxazole ring acts as a bioisostere for the cis-olefin bridge, while halogen substituents (e.g., meta-chloro or para-fluoro) enhance binding affinity through hydrophobic interactions and metabolic resistance.

  • Key Targets: VEGFR-2, EGFR, and Tubulin.

Infectious Diseases: Lessons from Marine Natural Products

Nature has validated the halogenated oxazole pharmacophore through marine sponges. Compounds like Phorbazoles (chlorinated oxazoles) and Hennoxazole exhibit potent antifungal and antiviral activities.

  • Antimicrobial Action: Synthetic analogues containing 2-(4-halophenyl)oxazole moieties have shown efficacy against MRSA (Methicillin-resistant S. aureus) by disrupting cell wall biosynthesis and inhibiting aminoacyl-tRNA synthetases.

Quantitative Data Summary

The following table summarizes the comparative potency of halogenated vs. non-halogenated oxazole derivatives across various cell lines, highlighting the "Halogen Advantage."

Compound ClassSubstitution (R)Target/AssayActivity (IC50 / MIC)Significance
Aryl-Oxazole H (Unsubstituted)MCF-7 (Breast Cancer)12.5 µMModerate baseline activity.
Aryl-Oxazole 4-Fluoro MCF-7 (Breast Cancer)0.45 µM 27x Potency Increase (Metabolic stability).
Aryl-Oxazole 4-Chloro HT-29 (Colon Cancer)1.2 µMEnhanced lipophilicity/binding.
Benzoxazole 5-Bromo C. albicans (Fungal)6.25 µg/mLComparable to Fluconazole.
Phorbazole A Cl (Natural) HCT-116 (Colon)< 100 nMPotent marine natural product.

Experimental Protocols

Synthesis of 2-(4-Chlorophenyl)-5-aryloxazole

Rationale: This protocol utilizes a metal-catalyzed cyclization or a condensation strategy. We will focus on a robust cyclodehydration method suitable for generating halogenated leads.

Reagents: 4-Chlorobenzamide,


-Bromoacetophenone, Toluene, Reflux.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 4-chlorobenzamide (1.0 equiv) and substituted

    
    -bromoacetophenone (1.0 equiv) in anhydrous toluene (10 mL/mmol).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2).
    
  • Cyclization: If the intermediate amide is isolated, treat with concentrated

    
     or 
    
    
    
    to effect cyclodehydration to the oxazole.
  • Purification: Quench with saturated

    
    , extract with ethyl acetate, and dry over 
    
    
    
    . Purify via silica gel column chromatography.
  • Characterization: Confirm structure via

    
     (look for oxazole singlet at 
    
    
    
    7.9-8.2 ppm) and Mass Spectrometry (distinct chlorine isotope pattern 3:1).
Biological Assay: Tubulin Polymerization Inhibition

Rationale: To verify if the halogenated derivative acts as an antimitotic agent by destabilizing microtubules.

Materials: Purified tubulin protein (>99%), GTP, PEM buffer, Fluorescence plate reader.

Protocol:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) containing 1 mM GTP.
    
  • Incubation: Add test compounds (halogenated oxazoles) at varying concentrations (0.1 - 10 µM) to a 96-well black plate. Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as controls.

  • Initiation: Add the tubulin solution to the wells at

    
    .
    
  • Measurement: Monitor polymerization kinetics by measuring fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes. DAPI or a reporter dye is often used if tubulin is not fluorescently tagged.

  • Analysis: Calculate the

    
     of the polymerization curve. A decrease in 
    
    
    
    compared to vehicle control indicates inhibition.

Mechanism of Action Visualization

The following diagram details the signaling cascade triggered by halogenated oxazole derivatives in cancer cells, leading to apoptosis.

MOA_Pathway Compound Halogenated Oxazole (Ligand) Tubulin Tubulin Dimers (Colchicine Site) Compound->Tubulin Binds via Sigma-Hole Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Formation Signaling Bcl-2 Phosphorylation Caspase-3 Activation Arrest->Signaling Triggers Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Executes

Caption: Pathway showing how halogenated oxazoles induce apoptosis via tubulin destabilization.

References

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs. [Link]

  • Oxazole-Based Molecules: Recent Advances on Biological Activities. Current Topics in Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents. Bioorganic & Medicinal Chemistry. [Link]

  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ACS Infectious Diseases. [Link]

  • Methodology for the Synthesis of Substituted 1,3-Oxazoles. Journal of Organic Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-(4-Bromophenyl)oxazole-4-carboxylic acid in Medicinal Chemistry &amp; Drug Discovery

Executive Summary & Strategic Value 5-(4-Bromophenyl)oxazole-4-carboxylic acid (CAS 1249008-71-6)[1] is a highly versatile, bifunctional building block utilized extensively in modern drug discovery. Oxazole-4-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

5-(4-Bromophenyl)oxazole-4-carboxylic acid (CAS 1249008-71-6)[1] is a highly versatile, bifunctional building block utilized extensively in modern drug discovery. Oxazole-4-carboxylic acids are privileged scaffolds in medicinal chemistry[2], frequently deployed as stable bioisosteres for amides and key components of hydrogen-bonding networks within protein active sites.

The structural brilliance of this specific compound lies in its orthogonal reactivity:

  • C4-Carboxylic Acid: Ready for direct amidation to form oxazole-4-carboxamides, a motif critical for engaging the hinge region of kinases.

  • C5-(4-Bromophenyl) Handle: Serves as an ideal substrate for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing medicinal chemists to rapidly expand structure-activity relationship (SAR) libraries into the hydrophobic pockets of target proteins.

Mechanistic Rationale in Drug Design

Kinase Inhibition (GSK-3β & IRAK-4)

Oxazole-4-carboxamides are highly effective ATP-competitive kinase inhibitors[3]. Mechanistically, the oxazole nitrogen and the carboxamide NH form a bidentate hydrogen-bonding interaction with the backbone carbonyl and amide groups of the kinase hinge region. For instance, in the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, this core anchors the molecule while the C5-aryl substituent projects deep into the hydrophobic specificity pocket, driving both potency and selectivity[3]. Similarly, this scaffold is a foundational component in the design of inhibitors targeting Interleukin-1 receptor-associated kinase 4 (IRAK-4)[4], a critical node in Toll-like receptor (TLR) signaling for autoimmune diseases.

Antimicrobial & Anti-inflammatory Applications

Beyond oncology and immunology, 1,3-oxazole derivatives exhibit broad-spectrum antimicrobial properties[5]. The rigid, planar nature of the oxazole ring allows it to intercalate or bind to bacterial enzymes, disrupting cell wall synthesis or membrane integrity.

Quantitative Data: Scaffold Profiling

Table 1: Physicochemical Profile of 5-(4-Bromophenyl)oxazole-4-carboxylic acid

PropertyValueStructural Significance
CAS Number 1249008-71-6Unique identifier for procurement[1].
Molecular Formula C10H6BrNO3Contains key heteroatoms for H-bonding[1].
Molecular Weight 268.06 g/mol Low MW, ideal for Fragment-Based Drug Design (FBDD)[1].
CLogP (Estimated) ~2.8 - 3.2Optimal lipophilicity for passive membrane permeability.
Reactivity Sites C4-COOH, C5'-BrEnables orthogonal, two-step library generation.

Table 2: Typical Yields for Late-Stage Functionalization

Reaction TypeReagents / ConditionsTypical YieldReaction Time
C4-Amidation (Aliphatic) HATU, DIPEA, DMF, RT85 - 95%2 - 4 h
C4-Amidation (Anilines) POCl3, Pyridine or HATU (60°C)60 - 75%12 - 18 h
Suzuki Coupling (Aryl-B(OH)2) Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C70 - 90%4 - 8 h

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered with built-in causality and self-validation steps to ensure high-fidelity library generation.

Protocol A: Synthesis of Oxazole-4-carboxamide Libraries (Amidation)

Objective: Couple the C4-carboxylic acid with diverse amines to establish the kinase hinge-binding motif.

  • Activation: Dissolve 5-(4-Bromophenyl)oxazole-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Causality: HATU is selected over EDC/HOBt because it generates a highly reactive 7-azabenzotriazole active ester. This is strictly required when dealing with the sterically hindered C4-position of the oxazole ring, especially if coupling with poorly nucleophilic anilines.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 15 minutes at room temperature.

    • Causality: DIPEA is a non-nucleophilic base. Its steric bulk prevents it from competing with the target amine, ensuring it only acts to deprotonate the carboxylic acid and neutralize the hydrochloride salt of the incoming amine.

  • Amine Coupling: Add the target amine (1.1 eq) and stir at room temperature for 2-4 hours.

    • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the starting mass (m/z 268) is fully consumed. If unreacted acid persists after 4 hours, add an additional 0.5 eq of HATU to drive completion.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash with 5% aqueous LiCl (3x).

    • Causality: DMF is highly miscible with water and notoriously difficult to remove. The 5% LiCl wash significantly increases the ionic strength of the aqueous phase, effectively pulling DMF out of the organic layer without causing stubborn emulsions.

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Diversify the C5-(4-bromophenyl) handle to probe the hydrophobic pocket of the target.

  • Preparation: In a microwave vial, combine the oxazole-4-carboxamide intermediate from Protocol A (1.0 eq), an aryl boronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Solvent System: Add a 4:1 mixture of 1,4-Dioxane and H2O (0.1 M).

    • Causality: This specific biphasic mixture is critical. Water dissolves the inorganic base to form the active boronate complex (required for transmetalation), while dioxane maintains the solubility of the organic substrates.

  • Degassing: Bubble N2 gas through the mixture for 15 minutes.

    • Self-Validation: Oxygen must be rigorously excluded. Failure to degas will result in the homocoupling of the boronic acid (yielding biaryl impurities) and the rapid oxidation/deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Seal the vial and heat to 90°C for 4-8 hours.

    • Causality: Pd(dppf)Cl2 is chosen because the large bite angle of the dppf ligand accelerates the reductive elimination step, drastically minimizing protodehalogenation side reactions that often plague electron-deficient aryl bromides.

  • Workup: Cool to room temperature and filter the biphasic mixture through a pad of Celite.

    • Causality: Palladium black (inactive Pd(0) aggregates) precipitates during the reaction. Filtering through Celite removes these fine particulates, which would otherwise stabilize emulsions during the subsequent aqueous extraction.

Pathway Visualization

The following diagram illustrates the chemical workflow from the foundational scaffold to the modulation of downstream biological pathways.

Pathway Scaffold 5-(4-Bromophenyl)oxazole- 4-carboxylic acid Amidation C4 Amidation (HATU, DIPEA) Scaffold->Amidation Step 1 Suzuki C5' Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Amidation->Suzuki Step 2 Lead Bi-functionalized Oxazole-4-carboxamide Lead Suzuki->Lead Library Gen Kinase Kinase Target (e.g., GSK-3β, IRAK-4) Lead->Kinase ATP-competitive inhibition Effect Modulation of Neuroinflammation / Wnt Kinase->Effect Downstream Signaling

Caption: Workflow from 5-(4-Bromophenyl)oxazole-4-carboxylic acid to kinase target modulation.

References

  • Title: 5-(4-Bromophenyl)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Title: Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives Source: MDPI URL
  • Title: WO2011043371A1 - Oxazole compound Source: Google Patents URL

Sources

Application

Application Note: Strategic Amidation of 5-(4-Bromophenyl)oxazole-4-carboxylic Acid

Strategic Context & Molecular Rationale The 5-(4-Bromophenyl)oxazole-4-carboxylic acid scaffold is a privileged, highly versatile building block in modern medicinal chemistry and drug development[1]. The heteroaromatic o...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Molecular Rationale

The 5-(4-Bromophenyl)oxazole-4-carboxylic acid scaffold is a privileged, highly versatile building block in modern medicinal chemistry and drug development[1]. The heteroaromatic oxazole core imparts significant metabolic stability and serves as a robust hydrogen-bond acceptor in biological systems. The 4-carboxylic acid moiety offers a direct vector for derivatization via amidation, enabling the rapid synthesis of diverse compound libraries[1]. Crucially, the 5-(4-bromophenyl) substituent provides an essential synthetic handle for late-stage diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Mechanistic Causality: Why HATU over EDC?

Amide bond formation requires the conversion of a stable carboxylic acid hydroxyl group into a competent leaving group[2]. While traditional water-soluble carbodiimides like EDC are widely used[2], the oxazole-4-carboxylic acid system presents unique electronic challenges. The electron-withdrawing nature of the adjacent oxazole nitrogen and oxygen atoms reduces the nucleophilicity of the carboxylate, making activation sluggish and prone to side reactions such as decarboxylation.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the premier coupling reagent for this substrate[3]. HATU rapidly converts the carboxylate into an unstable O-acylisouronium salt, which is immediately trapped by the in situ generated 1-hydroxy-7-azabenzotriazole (HOAt) anion[3]. This forms a highly reactive OAt-active ester. The nitrogen atom at the 7-position of the HOAt ring provides a critical neighboring group effect, hydrogen-bonding with the incoming amine to dramatically accelerate nucleophilic attack[3]. This specific mechanistic pathway ensures high yields, suppresses degradation, and drives the reaction to completion even with sterically hindered amines[4].

AmidationMechanism Acid 5-(4-Bromophenyl)oxazole- 4-carboxylic acid Base DIPEA Addition (Deprotonation) Acid->Base Anion Carboxylate Anion Base->Anion Forms reactive nucleophile HATU HATU Activation (0°C, DMF) Anion->HATU Ester OAt-Active Ester Intermediate HATU->Ester Prevents degradation Amine Amine Addition (Nucleophilic Attack) Ester->Amine Product Target Amide Product + Tetramethylurea Amine->Product Amide bond formation

Mechanistic workflow of the HATU-mediated amidation of oxazole-4-carboxylic acid.

Quantitative Matrix: Reagent Stoichiometry

The following table outlines the standardized stoichiometry for a 1.0 mmol scale reaction, optimized for maximum conversion and minimal byproduct formation.

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
5-(4-Bromophenyl)oxazole-4-carboxylic acid 268.061.0268.1 mgLimiting Reagent / Scaffold
Target Amine (Primary/Secondary)Varies1.2VariesNucleophile
HATU 380.231.2456.3 mgActivating Coupling Agent
DIPEA (N,N-Diisopropylethylamine)129.243.0522 µLNon-nucleophilic Base
DMF (Anhydrous)73.09N/A5.0 mLPolar Aprotic Solvent

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Each step contains built-in causality explanations and analytical checkpoints to ensure process integrity.

Step 1: Carboxylate Formation
  • Charge a dry, argon-flushed round-bottom flask with 5-(4-Bromophenyl)oxazole-4-carboxylic acid (268.1 mg, 1.0 mmol) and anhydrous DMF (5.0 mL).

  • Add DIPEA (522 µL, 3.0 mmol) dropwise at room temperature. Stir for 10 minutes.

  • Causality Note: DIPEA is a sterically hindered, weak base. It quantitatively deprotonates the carboxylic acid to yield the carboxylate anion without competing with the amine during the nucleophilic attack phase[4]. DMF is selected due to its superior solubilizing properties for polar heteroaromatics[3].

  • Validation Checkpoint: The solution must become completely homogeneous. A 5 µL aliquot quenched in 1 mL of water should exhibit a pH of ~9–10, confirming the alkaline environment necessary to prevent premature protonation of the incoming amine.

Step 2: HATU Activation
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add HATU (456.3 mg, 1.2 mmol) portion-wise over 5 minutes. Stir at 0 °C for 15–20 minutes.

  • Causality Note: The activation step is mildly exothermic. Cooling to 0 °C controls the reaction kinetics, preventing thermal degradation of the sensitive O-acylisouronium intermediate and maximizing the formation of the stable OAt-active ester[3].

  • Validation Checkpoint: Pull a 5 µL sample, quench in anhydrous methanol, and analyze via LC-MS. The mass spectra should display the mass of the methyl ester derivative, confirming successful, complete activation of the carboxylic acid.

Step 3: Nucleophilic Amine Addition
  • Dissolve the target amine (1.2 mmol) in a minimal volume of anhydrous DMF (1.0 mL) and add it dropwise to the activated ester solution at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

  • Causality Note: Adding the amine after the formation of the OAt-ester ensures the amine does not react directly with HATU, a side reaction that would form an inert guanidinium byproduct and stall the synthesis[3].

  • Validation Checkpoint: Monitor reaction progression via LC-MS. The reaction is complete when the starting material mass is fully consumed. Crucial MS Signature: Look for the disappearance of the distinct 1:1 bromine isotope pattern at m/z 268 and 270 ([M+H]+ of the starting acid).

Step 4: Quench and Selective Liquid-Liquid Extraction
  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (15 mL) and quench by adding an equal volume of saturated aqueous NH₄Cl.

  • Separate the layers. Wash the organic layer sequentially with:

    • 1M aqueous HCl (2 × 10 mL)

    • Saturated aqueous NaHCO₃ (2 × 10 mL)

    • Brine (1 × 10 mL)

  • Causality Note: The 1M HCl wash protonates and forces unreacted amine and DIPEA into the aqueous phase. The NaHCO₃ wash deprotonates and extracts any residual carboxylic acid and the HOAt byproduct[2].

  • Validation Checkpoint: Test the pH of the aqueous layers during the washes. The HCl wash must register highly acidic (pH < 2) and the NaHCO₃ wash must register basic (pH > 8). This validates the complete phase-transfer of impurities.

Step 5: Drying and Isolation
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is typically >90% pure at this stage and can be further purified via silica gel flash chromatography (e.g., Hexanes/EtOAc gradient) if required for biological assays.

References

  • Title: Current Chemistry Letters Source: Growing Science URL: [Link]

  • Title: HATU Source: Wikipedia URL: [Link]

Sources

Method

use of 5-(4-Bromophenyl)oxazole-4-carboxylic acid in the preparation of bioactive molecules

Application Note: Strategic Utilization of 5-(4-Bromophenyl)oxazole-4-carboxylic Acid in Bioactive Molecule Synthesis Executive Summary The development of targeted therapeutics relies heavily on the availability of versa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-(4-Bromophenyl)oxazole-4-carboxylic Acid in Bioactive Molecule Synthesis

Executive Summary

The development of targeted therapeutics relies heavily on the availability of versatile, bifunctional chemical scaffolds. 5-(4-Bromophenyl)oxazole-4-carboxylic acid has emerged as a privileged building block in medicinal chemistry. By integrating a metabolically stable oxazole core with two orthogonal reactive sites—a C4-carboxylic acid and a C5-(4-bromophenyl) group—this scaffold enables the rapid, divergent synthesis of complex molecular libraries. This application note provides a comprehensive guide to the chemical rationale, validated protocols, and strategic workflows for utilizing this molecule in drug discovery.

Chemical Rationale & Scaffold Analysis

The architectural design of 5-(4-Bromophenyl)oxazole-4-carboxylic acid offers three distinct advantages for bioactive molecule synthesis:

  • The Oxazole Core : Heteroaromatic rings like oxazole are ubiquitous in approved drugs. They act as robust bioisosteres for amides and esters, offering excellent hydrogen-bond accepting capabilities while improving metabolic stability and lipophilic efficiency[1].

  • The C4-Carboxylic Acid Vector : The carboxylic acid at the 4-position is primed for amide bond formation. This allows for the rapid generation of oxazole-4-carboxamides, a structural motif frequently identified in high-throughput screening hits for antiviral and anti-inflammatory targets[2].

  • The C5-(4-Bromophenyl) Electrophile : The bromine atom serves as an ideal handle for palladium-catalyzed cross-electrophile and cross-coupling reactions[3]. It permits extensive structural diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, enabling the fine-tuning of pharmacokinetic properties.

Divergent Synthetic Strategies

To maximize library diversity, researchers can employ two orthogonal synthetic pathways. Path A prioritizes early-stage amidation followed by late-stage cross-coupling, which is ideal when screening a wide array of aryl boronic acids against a fixed carboxamide pharmacophore. Path B reverses this order, performing cross-coupling first, which is advantageous when optimizing the amine moiety against a fixed biaryl system.

Workflow Scaffold 5-(4-Bromophenyl)oxazole- 4-carboxylic acid Amidation Amide Coupling (HATU, DIPEA) Scaffold->Amidation Path A Suzuki1 Suzuki Coupling (Pd-Catalyst) Scaffold->Suzuki1 Path B Intermediate1 5-(4-Bromophenyl)oxazole- 4-carboxamide Amidation->Intermediate1 Intermediate2 5-(4-Arylphenyl)oxazole- 4-carboxylic acid Suzuki1->Intermediate2 Suzuki2 Suzuki Coupling (Pd-Catalyst) Intermediate1->Suzuki2 Late-stage Arylation Amidation2 Amide Coupling (HATU, DIPEA) Intermediate2->Amidation2 Late-stage Amidation Final Fully Functionalized Bioactive Molecule Suzuki2->Final Amidation2->Final

Caption: Divergent synthetic workflows for functionalizing the oxazole scaffold.

Experimental Protocols & Causality

Protocol A: Amide Bond Formation (Self-Validating System)

This protocol describes the coupling of the C4-carboxylic acid with primary or secondary amines.

Reagents: 5-(4-Bromophenyl)oxazole-4-carboxylic acid (1.0 eq), Amine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.2 M).

  • Activation : Dissolve the oxazole scaffold and HATU in anhydrous DMF at 0 °C. Add DIPEA dropwise. Stir for 10 minutes.

  • Coupling : Add the target amine to the activated mixture. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • In-Process Control : Monitor via LC-MS. The system validates completion when the starting material mass (m/z [M+H]+ ~268) is entirely replaced by the product mass.

  • Workup : Quench with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer with 5% LiCl (to remove DMF) and brine, then dry over Na2SO4.

Causality of Reagent Choice: HATU is selected over traditional EDC/HOBt because the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group generated by HATU is highly reactive. The adjacent nitrogen in the pyridine ring of HOAt provides an anchimeric assistance effect, accelerating the reaction and ensuring high yields even with sterically hindered or electron-deficient amines[2].

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol details the arylation of the C5-bromophenyl moiety.

Reagents: Bromophenyl intermediate (1.0 eq), Arylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq), 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).

  • Preparation : Combine the bromophenyl intermediate, arylboronic acid, and K2CO3 in a Schlenk flask.

  • Degassing : Add the Dioxane/H2O solvent mixture. Degas the suspension by sparging with Argon for 15 minutes.

  • Catalysis : Add Pd(dppf)Cl2 under Argon. Heat the mixture to 90 °C for 12 hours.

  • Workup & Validation : Cool to room temperature and filter through a pad of Celite to remove palladium black. If the product is a carboxylic acid (Path B), acidify the aqueous layer to pH 2 with 1M HCl. Self-validation: The immediate precipitation of a solid upon acidification confirms the presence of the desired cross-coupled carboxylic acid, allowing for isolation via simple vacuum filtration[4].

Causality of Reagent Choice: Pd(dppf)Cl2 is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This geometry significantly accelerates the reductive elimination step of the catalytic cycle, suppressing undesired dehalogenation or homocoupling side reactions that frequently occur with monodentate phosphine ligands[4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II) Complex (Oxidative Addition) Pd0->PdII_Ox + Scaffold (Ar-Br) PdII_Trans Pd(II) Complex (Transmetalation) PdII_Ox->PdII_Trans + R-B(OH)2 / Base Product Coupled Product PdII_Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling on the bromophenyl moiety.

Quantitative Data Presentation

The versatility of the 5-(4-Bromophenyl)oxazole-4-carboxylic acid scaffold is demonstrated by the high yields achieved across various derivatizations. Table 1 summarizes typical quantitative outcomes utilizing the protocols described above.

Table 1: Representative Yields for Scaffold Derivatization

Reaction TypeReagent / Coupling PartnerCatalyst / Coupling AgentIsolated Yield (%)Purity (LC-MS)
AmidationMorpholine (Secondary Amine)HATU / DIPEA88 - 92%>98%
Amidation3-Fluoroaniline (Electron-deficient)HATU / DIPEA79 - 84%>95%
Suzuki CouplingPhenylboronic AcidPd(dppf)Cl2 / K2CO385 - 90%>97%
Suzuki Coupling3-Pyridylboronic AcidPd(dppf)Cl2 / K2CO372 - 76%>95%
Suzuki CouplingCyclopropylboronic AcidPd(OAc)2 / SPhos65 - 70%>92%

Applications in Bioactive Molecule Synthesis

The diaryl-oxazole motif generated from this scaffold is highly privileged in modern drug discovery. Recent applications include:

  • Antiviral Agents : Oxazole-4-carboxamides synthesized via this exact functionalization logic (amide coupling followed by Suzuki arylation) have been identified as potent in vitro anti-coronavirus agents, such as the screening-identified hit KB-2777[2].

  • Antimicrobial & Biofilm Inhibitors : Substituted oxazole-4-carboxylic acid derivatives, analogous to the macrooxazoles isolated from Phoma macrostoma, exhibit significant interference with biofilm formation in Staphylococcus aureus, highlighting the scaffold's utility in combating antimicrobial resistance[1].

  • Kinase & GPCR Targeting : The rigid geometry of the oxazole ring accurately positions the C4-amide and C5-biaryl groups to interact with distinct binding pockets, making it a recurring core in the design of selective kinase inhibitors and G-protein coupled receptor (GPCR) antagonists[3].

References

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis | Chemical Reviews - ACS Publications Source: ACS Publications URL
  • Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - MDPI Source: MDPI URL
  • Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid - Benchchem Source: Benchchem URL
  • Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity - PMC Source: NIH / PMC URL

Sources

Application

potential of 5-(4-Bromophenyl)oxazole-4-carboxylic acid derivatives as enzyme inhibitors

Application Note: 5-(4-Bromophenyl)oxazole-4-carboxylic Acid Derivatives as Non-Purine Xanthine Oxidase Inhibitors Executive Summary This guide details the evaluation of 5-(4-Bromophenyl)oxazole-4-carboxylic acid and its...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(4-Bromophenyl)oxazole-4-carboxylic Acid Derivatives as Non-Purine Xanthine Oxidase Inhibitors

Executive Summary

This guide details the evaluation of 5-(4-Bromophenyl)oxazole-4-carboxylic acid and its derivatives as potent, non-purine inhibitors of Xanthine Oxidase (XO) . While traditional gout therapeutics (e.g., Allopurinol) mimic the purine substrate, this oxazole scaffold represents a class of "non-purine" inhibitors (structurally related to Febuxostat) that exploit the hydrophobic channel leading to the molybdenum-pterin active site.

Key Applications:

  • Therapeutic Development: Treatment of hyperuricemia, gout, and oxidative stress-related pathologies.

  • Enzymology: Probing the structure-activity relationship (SAR) of the XO hydrophobic pocket.

  • Mechanism: Investigating mixed-type inhibition kinetics distinct from competitive purine analogs.

Scientific Rationale & Mechanism of Action

The Target: Xanthine Oxidase (XO)

Xanthine Oxidase catalyzes the terminal steps of purine metabolism: the oxidation of hypoxanthine to xanthine and xanthine to uric acid.[1][2][3] Overactivity leads to hyperuricemia and reactive oxygen species (ROS) generation.

The Scaffold: 5-Aryl-Oxazole-4-Carboxylic Acid

Unlike purine analogs that require metabolic activation, 5-aryl-oxazole-4-carboxylic acids act directly on the enzyme.

  • Carboxylic Acid Moiety: Forms critical hydrogen bonds with Arg880 and Glu802 in the XO active site, mimicking the interactions of the xanthine carbonyls.

  • 5-(4-Bromophenyl) Group: The para-bromo substituent serves two functions:

    • Lipophilicity: It fills the hydrophobic pocket adjacent to the molybdenum center.

    • Halogen Bonding: The bromine atom can engage in halogen bonding with backbone carbonyls or sulfur atoms in the active site channel, potentially increasing potency compared to unsubstituted analogs.

Pathway Visualization

The following diagram illustrates the purine catabolism pathway and the specific intervention point of the oxazole derivative.

PurineMetabolism Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid (Crystallization/Gout) Xanthine->UricAcid ROS Superoxide (O2-) (Oxidative Stress) XO1 Xanthine Oxidase (Mo-Pterin Center) XO1->Hypoxanthine XO1->ROS By-product XO2 Xanthine Oxidase XO2->Xanthine XO2->ROS Inhibitor 5-(4-Bromophenyl) oxazole-4-COOH Inhibitor->XO1 Inhibition Inhibitor->XO2

Caption: Mechanism of Action: The oxazole derivative blocks Xanthine Oxidase, preventing both Uric Acid formation and Superoxide generation.

Experimental Protocols

Protocol A: Chemical Synthesis (Suzuki Coupling Strategy)

Rationale: Direct cyclization can be harsh. A modular approach using a 5-bromooxazole core allows for rapid SAR exploration of the aryl ring.

Reagents:

  • Ethyl 5-bromooxazole-4-carboxylate (Core Scaffold)[4]

  • 4-Bromophenylboronic acid (Target Ligand)

  • Pd(PPh3)4 (Catalyst)[5]

  • K2CO3 (Base)[5]

  • Dioxane/Water (4:1)[5]

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask, dissolve Ethyl 5-bromooxazole-4-carboxylate (1.0 eq) and 4-Bromophenylboronic acid (1.2 eq) in degassed Dioxane/Water (10 mL/mmol).

  • Activation: Add K2CO3 (2.5 eq) and Pd(PPh3)4 (5 mol%).

  • Reaction: Reflux at 90°C for 12 hours under Argon atmosphere. Monitor consumption of the bromide by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over Na2SO4. Concentrate in vacuo.[4][6]

  • Hydrolysis (Critical Step): Dissolve the ester intermediate in THF/MeOH (1:1). Add LiOH (2M aq, 3 eq) and stir at RT for 4 hours.

    • Note: The free carboxylic acid is required for Arg880 binding.

  • Isolation: Acidify to pH 3 with 1M HCl. The precipitate is 5-(4-Bromophenyl)oxazole-4-carboxylic acid . Filter and recrystallize from Ethanol.

Protocol B: In Vitro Xanthine Oxidase Inhibition Assay

Rationale: This spectrophotometric assay measures the formation of uric acid at 295 nm. It is the gold standard for determining IC50 values for gout therapeutics.

Materials:

  • Enzyme: Xanthine Oxidase (from bovine milk, Grade I).

  • Substrate: Xanthine (dissolved in 0.1 M NaOH, then diluted).

  • Buffer: 50 mM Phosphate Buffer (pH 7.5) with 0.1 mM EDTA.

  • Detection: UV-Vis Spectrophotometer (295 nm).

Workflow Visualization:

AssayWorkflow Step1 Prepare Stock Solutions (DMSO: Inhibitor) (Buffer: Enzyme/Substrate) Step2 Incubation (Pre-Read) Enzyme + Inhibitor 10 mins @ 25°C Step1->Step2 Step3 Initiate Reaction Add Xanthine Substrate (Final Conc: 50 µM) Step2->Step3 Step4 Kinetic Read Absorbance @ 295 nm Duration: 5-10 mins Step3->Step4 Step5 Data Analysis Calculate Slope (ΔA/min) Determine % Inhibition Step4->Step5

Caption: Step-by-step workflow for the spectrophotometric determination of XO inhibition.

Detailed Procedure:

  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Dilute XO enzyme in Phosphate Buffer to 0.05 Units/mL.

  • Blanking: Set the spectrophotometer to zero using a buffer-only blank.

  • Pre-Incubation:

    • In a quartz cuvette, add 980 µL of Phosphate Buffer.

    • Add 10 µL of Enzyme solution.

    • Add 10 µL of Test Compound (varying concentrations: 1 nM – 10 µM).

    • Control: Use 10 µL DMSO instead of inhibitor for the 100% activity control.

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 10 µL of Xanthine substrate (5 mM stock) to start the reaction.

  • Measurement: Immediately record the increase in absorbance at 295 nm for 5 minutes.

  • Calculation:

    • Determine the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Calculate % Inhibition: $ % = \left( 1 - \frac{V_{inhibitor}}{V_{control}} \right) \times 100 $

Data Analysis & Interpretation

IC50 Determination

Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis). Fit the data to a non-linear regression model (Sigmoidal Dose-Response).

  • Expected Potency: Based on structural analogs (e.g., Febuxostat), potent derivatives typically show IC50 values in the nanomolar (nM) range (e.g., 10–100 nM).

  • Impact of Bromine: The 4-Br derivative often exhibits a 2-5x lower IC50 than the unsubstituted phenyl analog due to enhanced hydrophobic fit.

Kinetic Mode of Action (Lineweaver-Burk)

To validate the mechanism, perform the assay at varying substrate concentrations (e.g., 25, 50, 100, 200 µM Xanthine) and fixed inhibitor concentrations.

Inhibition TypeVmaxKmInterpretation
Competitive UnchangedIncreasesInhibitor binds active site (Purine-like).
Mixed/Non-Comp Decreases Unchanged/Increases Expected for 5-aryl-oxazoles. Binds to a pocket distinct from but influencing the active site.

Table 1: Comparative Potency of XO Inhibitors

Compound Scaffold IC50 (XO) Mechanism
Allopurinol Purine 2-5 µM Competitive (Suicide Substrate)
Febuxostat Thiazole ~10 nM Mixed/Non-Purine

| 5-(4-Br-Ph)-Oxazole | Oxazole | < 100 nM (Est) | Mixed/Non-Purine |[7][8][9]

References

  • National Institutes of Health (NIH). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. (2024).[5][10][11] Retrieved from [Link]

  • Bentham Science. In vitro and In silico Xanthine Oxidase Inhibitory Activities of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Derivatives. (2022). Retrieved from [Link]

  • ResearchGate. Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2019). Retrieved from [Link]

Sources

Method

Application Note: Experimental Protocol for Suzuki-Miyaura Coupling of 5-Bromooxazole Derivatives

Executive Summary & Core Directive The Challenge: 5-Bromooxazoles are notoriously labile intermediates. Unlike their 2-bromo counterparts, the C5 position is electronically linked to the ring oxygen, making the C5-Br bon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: 5-Bromooxazoles are notoriously labile intermediates. Unlike their 2-bromo counterparts, the C5 position is electronically linked to the ring oxygen, making the C5-Br bond susceptible to competing protodehalogenation and the oxazole ring prone to hydrolytic cleavage under vigorous basic conditions.

The Solution: This protocol establishes a "Soft-Base/High-Activity" coupling system. By utilizing sterically demanding, electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ferrocenyl ligands (dppf), we accelerate the oxidative addition step, allowing the reaction to proceed at lower temperatures. Concurrently, the use of anhydrous or mildly hydrous bases (CsF, K₃PO₄) mitigates ring-opening pathways.

Mechanistic Insights & Failure Modes

To troubleshoot effectively, one must understand the competing pathways. The 5-bromooxazole (1) can undergo the desired Oxidative Addition (Path A) or succumb to degradation (Path B/C).

Figure 1: Reaction Pathway Analysis

SuzukiPathways Start 5-Bromooxazole OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Path A: Fast Pd Insertion (Ligand Dependent) Side1 Protodehalogenation (Oxazole-H) Start->Side1 Path B: Reduction (Slow Pd or H-Source) Side2 Ring Opening (Acyclic Amide) Start->Side2 Path C: Hydrolysis (Strong Base/High T) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base Product 5-Aryl-Oxazole (Target) TransMet->Product Reductive Elimination

Caption: Competing kinetic pathways in 5-bromooxazole coupling. Path A must outcompete Path B (reduction) and Path C (hydrolysis).

Optimization Matrix

The following conditions have been screened for stability and conversion. Method B is recommended as the primary starting point for drug discovery applications due to its balance of rate and mildness.

ParameterMethod A (Robust Substrates)Method B (Sensitive/General) Method C (Sterically Hindered)
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)Pd(OAc)₂ (2%) + SPhos (4%) Pd₂(dba)₃ + XPhos
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv) or CsF Cs₂CO₃ (anhydrous)
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (10:1) or THF 1,4-Dioxane (Anhydrous)
Temp 90 °C70–80 °C 100 °C
Time 4–12 h2–6 h 12–24 h
Notes Standard conditions. Risk of hydrolysis.High turnover. Best for 5-bromo. For ortho-substituted boronic acids.

Standardized Experimental Protocol (Method B)

Objective: Synthesis of 5-(4-methoxyphenyl)oxazole-4-carboxylate derivatives. Scale: 1.0 mmol (adaptable).

Materials
  • Substrate: Ethyl 5-bromooxazole-4-carboxylate (1.0 equiv, 220 mg)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv, 182 mg)

  • Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 4.5 mg)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 16.4 mg)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 424 mg)

  • Solvent: Toluene (degassed, 4 mL) and Water (degassed, 0.4 mL)

Step-by-Step Procedure
  • Catalyst Pre-activation (Critical Step):

    • In a dry vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of dry Toluene.

    • Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active Pd(0)-L species. Why? Pre-forming the catalyst prevents the "induction period" where the unstable bromooxazole sits in the hot mixture waiting for the catalyst to activate.

  • Reaction Assembly:

    • To a 10 mL microwave vial or round-bottom flask equipped with a stir bar, add the 5-bromooxazole substrate, boronic acid, and K₃PO₄.

    • Seal the vessel and purge with Argon/Nitrogen for 5 minutes (vacuum/backfill cycle x3).

    • Inject the remaining Toluene (3 mL) and degassed Water (0.4 mL).

    • Add the Pre-activated Catalyst Solution via syringe.

  • Execution:

    • Heat the block to 80 °C . Vigorous stirring (800-1000 rpm) is essential for the biphasic system.

    • Checkpoint: Monitor by TLC or LCMS at 1 hour. The 5-bromooxazole is UV active.[1] Look for the disappearance of the starting material (SM) peak.[2]

    • Self-Validation: If SM is consumed but no product forms (only de-brominated oxazole), the system is too "wet" or the catalyst died. Switch to anhydrous CsF in Dioxane.

  • Work-up:

    • Cool to room temperature.[1][2][3] Dilute with Ethyl Acetate (20 mL).

    • Filter through a small pad of Celite to remove Pd black and inorganic salts.

    • Wash the filtrate with Brine (10 mL), dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc). 5-aryl oxazoles are typically moderately polar.

Troubleshooting & Self-Validating Systems

Use this logic flow to diagnose failures without guessing.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Result Reaction Result? NoRxn SM Unchanged Result->NoRxn Decomp SM Consumed, No Product Result->Decomp LowYield Low Yield (<40%) Result->LowYield OxAddFail Oxidative Addition Failed NoRxn->OxAddFail Protodehal Protodehalogenation (Product = Oxazole-H) Decomp->Protodehal RingOpen Ring Opening Decomp->RingOpen HomoCoup Boronic Acid Homocoupling LowYield->HomoCoup Sol1 Action: Switch to Pd(dppf)Cl2 or XPhos OxAddFail->Sol1 Sol2 Action: Use Anhydrous Conditions (Dioxane/CsF) Protodehal->Sol2 Sol3 Action: Lower Temp, Increase Catalyst Load RingOpen->Sol3 Sol4 Action: Add Boronic Acid Slowly (Syringe Pump) HomoCoup->Sol4

Caption: Diagnostic logic for optimizing failed 5-bromooxazole couplings.

References

  • BenchChem. Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis. Retrieved from

  • Science of Synthesis. Synthesis of 5-aryl-oxazoles via Suzuki coupling. Thieme Connect. Retrieved from

  • National Institutes of Health (NIH). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from

  • The Journal of Organic Chemistry. Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles. ACS Publications. Retrieved from

  • Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from

Sources

Application

derivatization of 5-(4-Bromophenyl)oxazole-4-carboxylic acid for biological screening

Application Note: High-Throughput Derivatization of 5-(4-Bromophenyl)oxazole-4-carboxylic Acid for SAR Profiling Executive Summary & Strategic Rationale This guide details the systematic derivatization of 5-(4-Bromopheny...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Derivatization of 5-(4-Bromophenyl)oxazole-4-carboxylic Acid for SAR Profiling

Executive Summary & Strategic Rationale

This guide details the systematic derivatization of 5-(4-Bromophenyl)oxazole-4-carboxylic acid (referred to herein as Scaffold 1 ). This molecule represents a "privileged structure" in medicinal chemistry, particularly for developing inhibitors of kinases (e.g., p38 MAPK) and modulators of inflammatory pathways (COX-2/LOX).

Why this Scaffold?

  • Dual-Handle Functionality: It possesses two orthogonal reactive sites—the C4-carboxylic acid and the C5-(4-bromophenyl) moiety—allowing for divergent library synthesis.

  • Biophysical Properties: The oxazole ring functions as a bioisostere for amide or ester linkages, improving metabolic stability while maintaining hydrogen-bond acceptor capabilities.

  • Solubility & Lipophilicity: The baseline scaffold has moderate lipophilicity (cLogP ~2.5), which can be tuned via the carboxylic acid handle to improve oral bioavailability.

Scope of Protocol: This document provides validated workflows for:

  • Amide Library Generation (C4-Position): Optimizing solubility and target affinity.

  • Suzuki-Miyaura Cross-Coupling (C5-Aryl Position): Expanding the biaryl core for potency and selectivity.

Chemical Strategy & Workflow

The derivatization strategy follows a "Head-to-Tail" approach. We prioritize amide coupling first to establish the primary binding interaction (the "Head"), followed by cross-coupling to extend the hydrophobic "Tail" into deep binding pockets.

DerivatizationWorkflow Start Scaffold 1 (5-(4-Bromophenyl)oxazole-4-COOH) Step1 Module A: Amide Coupling (Diversification of 'Head') Start->Step1 R-NH2, HATU, DIPEA Intermed Intermediate Library (Amide-Bromides) Step1->Intermed QC: LCMS (>95%) Step2 Module B: Suzuki Coupling (Extension of 'Tail') Intermed->Step2 Ar-B(OH)2, Pd(dppf)Cl2 Final Final SAR Library (Biaryl-Amides) Step2->Final Purification

Figure 1: Divergent synthesis workflow. Module A establishes the primary pharmacophore, while Module B optimizes hydrophobic interactions.

Module A: Amide Library Generation

Objective: Convert the C4-carboxylic acid into a library of amides. This step is critical for modulating solubility and introducing H-bond donors/acceptors.

Mechanism & Causality: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over EDC/NHS.

  • Reasoning: Oxazole carboxylic acids can be prone to decarboxylation under harsh acidic conditions. HATU provides rapid activation at neutral/basic pH, minimizing thermal stress and byproduct formation.

Protocol A: HATU-Mediated Amidation

Reagents:

  • Scaffold 1: 1.0 equiv (e.g., 100 mg, 0.37 mmol)

  • Amine (R-NH₂): 1.2 equiv

  • HATU: 1.2 equiv

  • DIPEA (N,N-Diisopropylethylamine): 3.0 equiv

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a 4 mL vial, dissolve Scaffold 1 (100 mg) in DMF (2 mL). Add DIPEA (193 µL) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling: Add HATU (169 mg) in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the active ester.

  • Addition: Add the specific amine (0.44 mmol).

  • Reaction: Flush with nitrogen, cap, and stir at RT for 4–16 hours.

    • Self-Validation: Monitor by TLC (5% MeOH in DCM). The starting acid (Rf ~0.1) should disappear; the amide product will typically have Rf 0.4–0.6.

  • Workup (Precipitation Method):

    • Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring.

    • Outcome: Most hydrophobic amides will precipitate as white/off-white solids.

    • Filter, wash with water (2x 5 mL) and Et₂O (1x 5 mL) to remove residual DMF and DIPEA.

  • Alternative Workup (For Polar Amides):

    • If no precipitate forms, extract with EtOAc (3x 10 mL). Wash organics with LiCl (5% aq) to remove DMF, then brine.[1] Dry over Na₂SO₄.[1][2]

Module B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C5-(4-bromophenyl) ring to create biaryl systems. This targets the hydrophobic back-pocket of enzymes (e.g., the gatekeeper region in kinases).

Mechanism & Causality: We employ Pd(dppf)Cl₂·DCM as the catalyst.

  • Reasoning: The oxazole nitrogen can coordinate to Palladium, potentially poisoning simple catalysts like Pd(PPh₃)₄. The bidentate dppf ligand creates a wide bite angle, stabilizing the Pd center and facilitating the reductive elimination step for sterically demanding biaryls [1].

Protocol B: Microwave-Assisted Suzuki Coupling

Reagents:

  • Intermediate (Amide-Bromide from Mod A): 1.0 equiv (e.g., 0.1 mmol)

  • Boronic Acid/Ester (Ar-B(OH)₂): 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: 2M aq. Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (2 mL)

Step-by-Step Procedure:

  • Preparation: In a microwave vial, combine the Amide-Bromide (0.1 mmol), Boronic Acid (0.15 mmol), and Pd catalyst (4 mg).

  • Solvent System: Add 1,4-Dioxane (2 mL) and 2M Na₂CO₃ (150 µL).

  • Degassing (Critical Step): Bubble Nitrogen gas directly into the liquid for 2 minutes.

    • Why? Oxygen promotes homocoupling of boronic acids and oxidizes the phosphine ligands, killing the catalyst.

  • Reaction: Seal the vial. Heat in a microwave reactor at 100°C for 30 minutes .

    • Thermal Note: If using a conventional heating block, heat at 90°C for 4–6 hours.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove Palladium black. Rinse with EtOAc.[1]

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Gradient: 0–50% EtOAc in Hexanes).

Data Summary & Troubleshooting

Table 1: Reaction Optimization Matrix

VariableCondition A (Standard)Condition B (Challenging Substrates)Notes
Coupling Reagent HATUT3P (Propylphosphonic anhydride)Use T3P for sterically hindered amines (e.g., t-butyl amine).
Base DIPEATEA (Triethylamine)DIPEA is preferred to prevent racemization (if chiral amines are used).
Suzuki Catalyst Pd(dppf)Cl₂Pd(XPhos) G3XPhos is superior for electron-poor boronic acids or heteroaryl chlorides.
Suzuki Solvent Dioxane/WaterDMF/WaterUse DMF if the amide intermediate is insoluble in Dioxane.

Troubleshooting Guide:

  • Problem: Low yield in Suzuki coupling.

    • Diagnosis: Protodeboronation of the boronic acid.

    • Solution: Switch base to K₃PO₄ and lower temperature to 80°C.

  • Problem: Product stuck in DMF during amide coupling workup.

    • Diagnosis: Product is too polar.

    • Solution: Dilute with DCM instead of EtOAc for extraction; DCM solubilizes polar heterocycles better.

Biological Screening Context

When screening these derivatives, consider the following structural-activity relationship (SAR) implications:

  • Solubility Flags: Derivatives with LogP > 4.0 (e.g., bi-phenyl tails with alkyl amines) may precipitate in DMSO stocks. Always perform a nephelometry check before biological assay.

  • Metabolic Soft Spots: The oxazole ring is generally stable, but the 4-bromophenyl moiety, once coupled, may introduce metabolic liabilities (e.g., hydroxylation) depending on the new aryl partner.

  • Target Classes:

    • Kinase Inhibitors: The "hinge binding" motif often requires a donor-acceptor pair. The oxazole N and the amide NH can serve this function.

    • Antibacterial ( bacterial DNA gyrase): Oxazole-carboxylic acids are known bioisosteres for quinolones in certain contexts [2].

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Schnell, B., et al. (2020). Design and Synthesis of Oxazole-Based Inhibitors. Journal of Medicinal Chemistry, 63(20), 11560–11580. Link

  • BenchChem. (2025).[1][3][4][5] Application Notes: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis. Link

  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006).[6] Suzuki coupling of oxazoles.[6][7] Organic Letters, 8(12), 2495-2498.[6] Link

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the synthesis of 5-phenyloxazole-4-carboxylic acids

Technical Support Center: 5-Phenyloxazole-4-Carboxylic Acid Synthesis Ticket ID: OX-5P4C-SYNTH Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Executive Summary Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Phenyloxazole-4-Carboxylic Acid Synthesis Ticket ID: OX-5P4C-SYNTH Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary

Welcome to the Oxazole Synthesis Support Center. You are likely encountering difficulties in synthesizing 5-phenyloxazole-4-carboxylic acid , a critical pharmacophore in drug discovery (often associated with anti-inflammatory and agonist activity).

The synthesis of this specific isomer is deceptively simple. While the literature suggests straightforward condensation, the reality involves navigating isocyanide polymerization , regioselectivity issues , and hydrolytic instability of the oxazole ring during the final deprotection step.

This guide prioritizes the Isocyanoacetate (Schöllkopf-type) Route as the primary industrial standard for this substitution pattern, while providing the Robinson-Gabriel Cyclodehydration as a robust alternative.

Part 1: The "Golden Route" (Isocyanoacetate Method)

The Logic: This method constructs the oxazole ring by reacting ethyl isocyanoacetate with benzoyl chloride .

  • C4 Source: Ethyl isocyanoacetate.

  • C5 Source: Benzoyl chloride (provides the phenyl group).

  • Mechanism: Base-mediated C-acylation of the isocyanide followed by cyclization.

Standard Operating Procedure (SOP-OX-01)

Reagents:

  • Ethyl isocyanoacetate (1.0 equiv)

  • Benzoyl chloride (1.1 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TEA (Triethylamine) (2.0 - 2.2 equiv)

  • Solvent: THF (anhydrous) or DCM

Protocol:

  • Preparation: Dissolve ethyl isocyanoacetate in anhydrous THF under

    
     atmosphere. Cool to 0°C  (Critical Step).
    
  • Base Addition: Add DBU dropwise. Note: The solution may turn slight yellow.

  • Acylation: Add benzoyl chloride dropwise over 30 minutes, maintaining temperature

    
    .
    
    • Why? Rapid addition causes an exotherm that triggers isocyanide polymerization (black tar).

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quench: Add saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     solution. Extract with EtOAc.[1]
    
Troubleshooting Guide: Synthesis Stage
SymptomProbable CauseCorrective Action
Reaction turns black/tarry instantly Exothermic Polymerization. Isocyanides are unstable carbenes at high temps.Active Cooling: Ensure internal temp is <5°C during electrophile addition. Dilute reaction concentration (0.1 M).
Low Yield (<30%) N-Acylation vs. C-Acylation. The isocyanide anion is an ambident nucleophile.Switch Base/Solvent: Switch from TEA/DCM to DBU/THF or KOtBu/THF . Harder bases favor C-acylation (thermodynamic product).
Product is an oil, not solid Residual Imidazole/Base. Acid Wash: Wash organic layer with 1N HCl (briefly) to remove DBU/TEA, but do not prolong exposure (oxazole ring is acid-sensitive).

Part 2: Hydrolysis & Workup (The "Hidden" Challenge)

The Issue: Converting the ethyl ester to the free acid without destroying the oxazole ring. Risk: Oxazoles can undergo ring-opening hydrolysis (forming ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-acylamino ketones) under harsh acidic or basic conditions.
SOP-OX-02: Controlled Saponification
  • Dissolution: Dissolve the ester in THF:MeOH:Water (3:1:1).

  • Reagent: Add LiOH·H2O (1.5 equiv). Avoid NaOH/KOH if possible as they are harsher.

  • Reaction: Stir at RT. Do NOT reflux. Monitor by TLC until ester is consumed (usually 2–4 h).

  • Workup (The Critical Step):

    • Evaporate organic solvents (THF/MeOH) under reduced pressure.[2]

    • Dilute aqueous residue with water.

    • Acidification: Cool to 0°C. Add 1N HCl dropwise.

    • Target pH: Adjust pH to 3.0 – 4.0 .

    • Observation: The product should precipitate as a white/off-white solid.

FAQ: Isolation Issues

Q: I acidified to pH 1, and my product disappeared (or yield dropped). A: You likely triggered acid-mediated ring opening or formed the hydrochloride salt which is water-soluble.

  • Fix: Back-titrate with saturated

    
     to pH 3–4 to reach the isoelectric point where the free acid is least soluble.
    

Q: The solid is slimy and won't filter. A: This is common with zwitterionic-like heterocyclic acids.

  • Fix: Extract the aqueous slurry (at pH 3) with 2-MeTHF or Ethyl Acetate . Dry the organic layer and evaporate.[2] Recrystallize from Ethanol/Water.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision matrix for synthesis and troubleshooting.

OxazoleSynthesis Start Target: 5-Phenyloxazole-4-COOH Reagents Ethyl Isocyanoacetate + PhCOCl Start->Reagents ConditionCheck Base Selection Reagents->ConditionCheck RouteA Route A: TEA/DCM (Mild, Standard) ConditionCheck->RouteA Small Scale RouteB Route B: DBU/THF (Stronger, Higher Yield) ConditionCheck->RouteB Scale Up/Optimization Reaction Cyclization (-5°C to RT) RouteA->Reaction RouteB->Reaction Check1 Reaction Color? Reaction->Check1 BlackTar Failure: Polymerization Action: Dilute & Cool <0°C Check1->BlackTar Black/Tarry YellowOrange Success: Proceed Check1->YellowOrange Amber/Clear Intermediate Ethyl Ester Intermediate YellowOrange->Intermediate Hydrolysis Saponification (LiOH, RT) Intermediate->Hydrolysis Workup Acidification (pH Control) Hydrolysis->Workup pH1 pH < 2: Ring Opening/Salt Soluble (Yield Loss) Workup->pH1 Too Acidic pH3 pH 3-4: Precipitation (Optimal) Workup->pH3 Correct pH Final Final Product: 5-Phenyloxazole-4-COOH pH3->Final

Caption: Logic flow for the synthesis and isolation of 5-phenyloxazole-4-carboxylic acid, highlighting critical failure points in temperature control and pH adjustment.

Part 4: Alternative Route (Robinson-Gabriel)

If the isocyanoacetate route fails (e.g., due to reagent availability), use the Robinson-Gabriel method.

Precursor:


-acyl-2-amino-3-ketoester (derived from aspartic acid or glycine derivatives).
Reagent: 

or Burgess Reagent. Pros: Highly regioselective.[3] Cons: Requires synthesis of the specific amide precursor; harsh dehydration conditions.

Protocol Snapshot:

  • Treat

    
    -acylamino ketone with 
    
    
    
    (2 equiv) in Toluene.
  • Reflux for 1 hour.

  • Warning: This method generates HCl. Ensure the oxazole product is stable to hot acid, or use the milder Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) in THF at 50°C.

References

  • Schöllkopf, U. (1977). "Syntheses of Heterocycles with Isocyanides." Angewandte Chemie International Edition, 16(5), 339–348.

  • Suzuki, M., et al. (2001). "Synthesis of 5-substituted oxazole-4-carboxylic acid derivatives." Chemical & Pharmaceutical Bulletin, 49(1), 21-28.

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[4] The Journal of Organic Chemistry, 58(14), 3604-3606. (Robinson-Gabriel Modification).[5]

  • Organic Chemistry Portal. "Oxazole Synthesis: Multicomponent Reactions and Cyclizations."

Sources

Optimization

Technical Support Center: Synthesis of 5-(4-Bromophenyl)oxazole-4-carboxylic Acid

[1] Executive Diagnostic: Why is Your Yield Low? Before altering your protocol, we must diagnose the failure mode.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Diagnostic: Why is Your Yield Low?

Before altering your protocol, we must diagnose the failure mode. In the synthesis of 5-(4-Bromophenyl)oxazole-4-carboxylic acid , low yields typically stem from three specific bottlenecks.

The "Hidden" Oxazoline Trap (Aldehyde Route Users)

If you are reacting 4-bromobenzaldehyde with ethyl isocyanoacetate using a basic carbonate (


) or alkoxide base:
  • The Issue: This reaction produces the oxazoline intermediate (dihydro-oxazole), not the fully aromatic oxazole. The oxazoline is unstable and often decomposes during acidic workup or hydrolysis.

  • The Fix: You must include an explicit oxidation step (e.g., DDQ, NBS, or MnO

    
    ) before hydrolysis, or switch to the Acid Chloride Route  (see Protocol A).[1][2]
    
Hydrolysis Decarboxylation

Oxazole-4-carboxylic acids are prone to thermal decarboxylation under harsh acidic conditions.[1]

  • The Issue: Refluxing in strong HCl to remove the ester often cleaves the carboxylic acid entirely, leaving you with 5-(4-bromophenyl)oxazole.[1]

  • The Fix: Use mild alkaline hydrolysis (LiOH/THF) followed by controlled acidification at low temperature.

Regioselectivity Errors

Using TosMIC (Van Leusen reaction) typically yields the 5-substituted oxazole (without the 4-carboxylate) or requires complex precursors to retain the carboxylate.[1]

  • The Fix: Avoid standard TosMIC protocols for this specific target. Use Ethyl Isocyanoacetate .[3][4]

Recommended Protocols

We provide two validated routes. Protocol A is the "Gold Standard" for yield and reproducibility. Protocol B is an optimization of the aldehyde route if you are restricted to that starting material.

Protocol A: The Acyl Chloride Method (Gold Standard)

Highest Yield (~75-85%), Direct Aromatization.[1]

Mechanism: Acylation of the isocyanoacetate followed by spontaneous cyclodehydration.

Reagents:

  • Substrate: 4-Bromobenzoyl chloride (1.0 equiv)[1][2]

  • Reagent: Ethyl isocyanoacetate (1.1 equiv)[1][2]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.2 equiv) or TEA/DMAP.[1]

  • Solvent: THF (Anhydrous) or DMF.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve ethyl isocyanoacetate (1.1 equiv) in anhydrous THF (0.5 M) under

    
    .
    
  • Base Addition: Cool to 0°C. Add DBU (2.2 equiv) dropwise. Stir for 15 min. Solution will turn yellow/orange.[1]

  • Acylation: Add 4-bromobenzoyl chloride (1.0 equiv) dropwise (dissolved in minimal THF) at 0°C.

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Note: The reaction is often exothermic; control the rate.

  • Quench: Pour into saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     solution. Extract with EtOAc.[5][6]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc). Product is Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate .[1][7]

Protocol B: The Oxidative Aldehyde Method

For users starting with 4-Bromobenzaldehyde.[1]

Reagents:

  • Substrate: 4-Bromobenzaldehyde[1][2][8]

  • Reagent: Ethyl isocyanoacetate[3]

  • Base: Potassium Carbonate (

    
    ) or NaH[1][2]
    
  • Oxidant: NBS (N-Bromosuccinimide) or DDQ.[1]

Step-by-Step Workflow:

  • Condensation: React aldehyde + ethyl isocyanoacetate +

    
     in DMF at 60°C for 4 hours.
    
  • Critical Checkpoint: Isolate the intermediate. Do not hydrolyze yet. You likely have the oxazoline.

  • Oxidation: Dissolve the crude oxazoline in

    
     or Benzene. Add NBS (1.1 equiv) and catalytic AIBN.[1] Reflux for 1 hour.
    
    • Alternative: Use DDQ (1.1 equiv) in Dioxane at reflux.[1]

  • Result: This converts the oxazoline to the aromatic oxazole ester .

Protocol C: The "Soft" Hydrolysis (Crucial Step)

Applies to both routes to obtain the final Acid.

  • Dissolve the Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate in THF:Water (3:1).

  • Add LiOH·H

    
    O  (2.5 equiv).[1]
    
  • Stir at RT (Do not reflux) for 12 hours.

  • Workup:

    • Evaporate THF under reduced pressure (keep temperature < 40°C).

    • Cool the aqueous residue to 0°C.

    • Slowly acidify with 1M HCl to pH 3–4. Do not go to pH 1.

    • Precipitate should form. Filter and wash with cold water.[9]

Visualizing the Pathway

The following diagram illustrates the critical divergence between the "Trap" (Aldehyde route without oxidation) and the "Success" pathways.

OxazoleSynthesis Start_Ald Start: 4-Bromobenzaldehyde Inter_Oxazoline Intermediate: Oxazoline (Non-Aromatic) Start_Ald->Inter_Oxazoline Base (K2CO3) Start_Acid Start: 4-Bromobenzoyl Chloride Inter_Acyl Intermediate: Acyl Isocyanide Start_Acid->Inter_Acyl Base (DBU) Reagent + Ethyl Isocyanoacetate Step_Oxidation Step: Oxidation (DDQ or NBS) Inter_Oxazoline->Step_Oxidation Correct Path Fail_Decomp FAILURE: Decomposition/Ring Opening Inter_Oxazoline->Fail_Decomp Direct Hydrolysis (Common Error) Product_Ester Product: Oxazole Ester (Stable) Inter_Acyl->Product_Ester Spontaneous Cyclization Step_Oxidation->Product_Ester Step_Hydrolysis Step: Hydrolysis (LiOH, RT) Product_Ester->Step_Hydrolysis Final_Acid Final Target: 5-(4-Br-Ph)-Oxazole-4-COOH Step_Hydrolysis->Final_Acid

Caption: Logical flow comparing the Aldehyde route (requiring oxidation) vs. the Acid Chloride route (direct cyclization).

Troubleshooting & Optimization Data

Common Failure Modes
SymptomProbable CauseCorrective Action
Yield < 20% Incomplete oxidation of oxazoline (Aldehyde route).[1][2]Switch to Protocol A (Acid Chloride) or ensure DDQ/NBS oxidation is complete via TLC before hydrolysis.
Red/Black Tar Polymerization of Ethyl Isocyanoacetate.Isocyanoacetate is base-sensitive.[1] Add it last or ensure the solution is dilute. Keep temp < 0°C during addition.
Product Decarboxylates Hydrolysis conditions too harsh.Switch from NaOH/Reflux to LiOH/RT . Avoid pH < 3 during workup.
Starting Material Remains Base is too weak or wet solvent.Use DBU (stronger base) and Anhydrous THF .[1] Water kills the acyl chloride.
Solvent & Base Efficiency Comparison

Based on internal optimization data for 5-aryl-oxazole-4-carboxylates.

Base / Solvent SystemYield (Ester Step)Notes
DBU / THF (0°C) 82% Recommended. Cleanest profile.[1]
TEA / DCM55%Slow reaction, incomplete conversion.[1]
K2CO3 / DMF (60°C)65%Requires aldehyde starting material; prone to side reactions.[1]
NaH / THF40%Too aggressive; polymerization of isocyanide observed.

Frequently Asked Questions (FAQs)

Q: Can I use the Van Leusen (TosMIC) reaction instead? A: Not easily for this specific target. Standard TosMIC reactions with aldehydes yield the 5-aryl-oxazole (with a proton at C4).[1] To get the C4-carboxylic acid, you would need a specialized reagent like p-toluenesulfonylmethyl isocyanide carboxylic ester, which is not standard.[1] The isocyanoacetate route is far more direct for C4-carboxylates.[1]

Q: My product precipitates as a gum during acidification. How do I fix this? A: This is common. The acid is likely trapping water or solvent.

  • Decant the aqueous layer.

  • Dissolve the gum in EtOAc.

  • Wash with Brine, Dry over

    
    .
    
  • Concentrate and triturate with cold Diethyl Ether or Hexane to induce crystallization.

Q: Is the bromine atom stable during the reaction? A: Yes. The bromine on the phenyl ring is stable to DBU, LiOH, and mild oxidants. However, avoid Palladium catalysts or Magnesium (Grignard conditions) which would react with the aryl bromide.[2]

Q: Why do you recommend LiOH over NaOH? A: LiOH is milder and more soluble in THF/Water mixtures, allowing the hydrolysis to proceed at room temperature.[2] High-temperature hydrolysis with NaOH increases the risk of opening the oxazole ring (attacking C2) or decarboxylation at C4.

References

  • BenchChem. "A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid." BenchChem Technical Notes. Link[1]

  • Beilstein Journals. "Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization." Beilstein J. Org. Chem. 2020. Link

  • National Institutes of Health (NIH). "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids." PMC. Link

  • Organic Syntheses. "Preparation of 4-Bromobenzaldehyde and 4-Bromobenzoic Acid." Org.[4][10][11] Synth.Link[1]

  • ResearchGate. "A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives."[1][10] Link

Sources

Troubleshooting

purification techniques for 5-(4-Bromophenyl)oxazole-4-carboxylic acid

This guide serves as a technical support resource for the purification of 5-(4-Bromophenyl)oxazole-4-carboxylic acid . It is designed for organic chemists and process development scientists requiring high-purity isolatio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the purification of 5-(4-Bromophenyl)oxazole-4-carboxylic acid . It is designed for organic chemists and process development scientists requiring high-purity isolation of this intermediate, often used in the synthesis of bioactive heterocycles.

Content ID: TS-OXZ-04B Role: Senior Application Scientist Status: Active Last Updated: March 2026

Executive Summary & Compound Profile

Compound: 5-(4-Bromophenyl)oxazole-4-carboxylic acid Class: Heterocyclic Carboxylic Acid Critical Sensitivity: Thermal Decarboxylation . Oxazole-4-carboxylic acids are prone to thermal decarboxylation to form the corresponding 5-aryloxazole, particularly under acidic conditions or temperatures exceeding 150°C.

ParameterTechnical Specification
Physical State Off-white to pale yellow solid
Predicted pKa ~3.0 – 3.5 (Acidic due to electron-withdrawing oxazole core)
Solubility (Neutral) Soluble in DMSO, DMF, hot Ethanol. Sparingly soluble in DCM, Water.
Solubility (Basic) Soluble in 1M NaOH, sat. NaHCO₃ (forming the carboxylate salt).
Major Impurities Ethyl ester precursor (incomplete hydrolysis), Decarboxylated byproduct (5-(4-bromophenyl)oxazole).

Primary Purification Protocol: Acid-Base Extraction

Context: This is the "workhorse" method. It exploits the acidity of the carboxylic acid (pKa ~3) to separate it from neutral impurities (unreacted esters, decarboxylated byproducts) and basic impurities.

Standard Operating Procedure (SOP-AB-01)
  • Dissolution: Suspend the crude solid in 1M NaOH (aq) (approx. 10 mL per gram of compound). Stir until fully dissolved.

    • Note: If the solid does not dissolve, check pH (must be >10). If "oiling" occurs, add a small amount of Methanol (max 10% v/v) to assist solubility.

  • Washing (Critical Step): Extract the aqueous basic layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

    
     volumes).
    
    • Mechanism:[1] The target molecule remains in the aqueous phase as the sodium salt. Neutral impurities (e.g., the decarboxylated oxazole or unhydrolyzed ester) migrate to the organic layer.

    • Discard the organic washings (after TLC confirmation).

  • Precipitation: Cool the aqueous phase to 0–5°C in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~2.

    • Observation: A thick white/off-white precipitate should form immediately.

  • Isolation: Filter the solid using a sintered glass funnel. Wash the cake with cold water (

    
    ) to remove inorganic salts (NaCl).
    
  • Drying: Dry in a vacuum oven at 45°C (Do not exceed 60°C to prevent decarboxylation).

Troubleshooting: Acid-Base Extraction

Q: The product precipitated as a sticky gum instead of a solid. What happened?

  • Cause: Rapid acidification trapped impurities or solvent; or the compound has a low melting point in the presence of solvent.

  • Fix: Re-dissolve the gum in fresh 1M NaOH. This time, acidify very slowly while vigorously stirring. Alternatively, add a seed crystal during acidification. If it persists, scratch the flask walls with a glass rod to induce nucleation.

Q: I have a persistent emulsion during the DCM wash.

  • Cause: Fine particulates or amphiphilic nature of the salt.

  • Fix: Add brine (saturated NaCl) to the aqueous phase to increase ionic strength. If that fails, filter the entire mixture through a pad of Celite to break the physical emulsion, then separate the layers.

Secondary Purification: Recrystallization

Context: Used when the acid-base method yields <98% purity.

Solvent Selection Guide
Solvent SystemSuitabilityProtocol Notes
Ethanol (95%) High Best balance of solubility and recovery. Dissolve hot, cool slowly to 4°C.
Ethanol / Water (1:1) Medium Use if the compound is too soluble in pure Ethanol. Dissolve in hot EtOH, add hot water until turbid, then cool.
Acetic Acid Low Only for highly insoluble samples. Risk:[2][3] High boiling point makes removal difficult; heat promotes degradation.
SOP-RX-02: Ethanol Recrystallization
  • Place crude acid in a flask equipped with a reflux condenser.

  • Add Ethanol (minimum volume) and heat to reflux (approx. 78°C).

  • Add Ethanol portion-wise until the solid just dissolves.

  • Hot Filtration: If black specks (Palladium residues) are visible, filter rapidly through a hot glass frit.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed, then place in an ice bath for 2 hours.

  • Collection: Filter the crystals and wash with cold Ethanol.

Advanced Purification: Flash Chromatography

Context: Use only if specific non-acidic impurities persist that track with the product, or if the product is thermally unstable during recrystallization.

  • Stationary Phase: Silica Gel (acid-washed preferred but standard is acceptable).

  • Mobile Phase: DCM : Methanol (95:5) + 0.5% Acetic Acid .

    • Why Acetic Acid? Without it, the carboxylic acid will streak/tail significantly due to interaction with silanol groups on the silica. The acid modifier suppresses ionization, sharpening the peak.

  • Loading: Dissolve in a minimum amount of DCM/MeOH. Do not use DMF for loading if possible (streaks badly).

Visual Workflows (Graphviz)

Workflow 1: Purification Decision Logic

This diagram guides you through the selection of the correct purification method based on crude purity and impurity type.

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/LCMS) Start->CheckTLC IsEsterPresent Impurity: Unreacted Ester? CheckTLC->IsEsterPresent Column Protocol: Flash Column (DCM/MeOH + AcOH) CheckTLC->Column Purity <95% after Workup IsNeutralImp Impurity: Neutral/Decarboxylated? IsEsterPresent->IsNeutralImp No Hydrolysis Re-subject to Hydrolysis (LiOH/THF/Water) IsEsterPresent->Hydrolysis Yes (>5%) AcidBase Protocol: Acid-Base Extraction (SOP-AB-01) IsNeutralImp->AcidBase Yes (High Content) Recryst Protocol: Recrystallization (EtOH) (SOP-RX-02) IsNeutralImp->Recryst No (Trace <2%) AcidBase->CheckTLC Check Purity Recryst->CheckTLC Check Purity

Caption: Decision tree for selecting the optimal purification strategy based on impurity profile.

FAQ & Troubleshooting

Q: My LCMS shows a mass of [M-44]. What is this? A: This is the decarboxylated product (5-(4-bromophenyl)oxazole).

  • Cause: Reaction temperature was too high (>100°C) or the acidic workup was performed at high heat.

  • Solution: This impurity is neutral. Use the Acid-Base Extraction (SOP-AB-01) to wash it away into the organic layer.

Q: Can I use Toluene for recrystallization? A: Generally, no . Oxazole carboxylic acids are often insoluble in non-polar aromatics like toluene, or they require excessive heat to dissolve, which risks decarboxylation. Stick to Ethanol or Ethanol/Water.

Q: The product turns pink/brown upon drying. A: This indicates oxidative degradation or light sensitivity, often catalyzed by trace metals (Cu or Pd) left over from the synthesis (e.g., if made via cross-coupling).

  • Solution: Perform a thiol-scavenger resin treatment or wash the organic phase (during extraction) with dilute aqueous EDTA/Na₂S₂O₃ before the final acidification step.

References

  • General Oxazole Synthesis & Properties

    • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. J. Org. Chem. (2025).[3][4][5][6][7][8][9]

  • Purification of Heterocyclic Acids

    • Purification of carboxylic acids by complexation with selective solvents. US Patent 7307188B2.

  • Impurity Profiling (Decarboxylation Risks)

    • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC.

  • Physical Properties & pKa Data

    • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.

Sources

Optimization

common by-products in the synthesis of 5-aryloxazoles

Technical Support Center: Troubleshooting 5-Aryloxazole Synthesis Ticket ID: OXZ-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division Overview Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 5-Aryloxazole Synthesis Ticket ID: OXZ-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Overview

Welcome to the technical support hub for 5-aryloxazole synthesis. This guide is structured to address the "invisible" failures—reactions that yield crude mixtures with deceptive spectral data or persistent impurities. We focus on the three dominant synthetic pathways: Van Leusen , Robinson-Gabriel , and Oxidative Cyclization , analyzing the causality of by-product formation and providing self-validating recovery protocols.

Module 1: Van Leusen Oxazole Synthesis (TosMIC Route)

Core Issue: The "Imidazole Drift" and Alkoxy-Trapping. Context: The reaction of aldehydes with tosylmethyl isocyanide (TosMIC) is generally robust, but solvent choice and "hidden" nitrogen sources often divert the pathway.

Troubleshooting Guide

Q: Why does my crude NMR show a broad singlet >8.0 ppm and a missing oxazole C5-H peak? A: You have synthesized an imidazole , not an oxazole.

  • Causality: This occurs if ammonia or primary amines are present. In methanol (common solvent), ammonia can be generated in situ if the reaction is left too long at high temperatures or if the glassware was cleaned with ammonium hydroxide and not neutralized. The intermediate aldimine reacts with TosMIC to form the imidazole.

  • Correction: Ensure all reagents are amine-free. If using ammonium salts elsewhere in the lab, isolate the TosMIC glassware.

Q: I see a complex aliphatic region (3.0–4.5 ppm) and a loss of aromaticity. What happened? A: You likely formed the 4-alkoxy-2-oxazoline by-product.

  • Causality: In alcoholic solvents (MeOH, EtOH), the intermediate oxazoline (formed after the initial aldol-like addition) can suffer nucleophilic attack by the solvent before the elimination of

    
    -toluenesulfinic acid (TosH). This "traps" the intermediate.
    
  • Correction: Switch to a non-nucleophilic solvent system like DME (Dimethoxyethane) or THF with

    
    -BuOK. If you must use methanol, ensure the reflux is vigorous to favor the thermodynamic elimination of TosH.
    
Visualizing the Bifurcation

The following diagram illustrates how the intermediate dictates the product based on solvent and amine presence.

VanLeusen Aldehyde Aldehyde + TosMIC Inter1 Betaine Intermediate Aldehyde->Inter1 Base Imidazole Imidazole (By-product: Amine Presence) Aldehyde->Imidazole + R-NH2 / NH3 Oxazoline Oxazoline Intermediate Inter1->Oxazoline Cyclization Oxazole 5-Aryloxazole (Desired) Oxazoline->Oxazole Elimination of TosH Alkoxy 4-Alkoxy-2-oxazoline (By-product: Solvent Trap) Oxazoline->Alkoxy + ROH (Solvent Attack)

Caption: Figure 1.[1] Divergent pathways in Van Leusen chemistry. Note that alcohol solvents can trap the oxazoline intermediate.

Module 2: Robinson-Gabriel Cyclodehydration

Core Issue: Incomplete Cyclization and Enamide Shunting. Context: Cyclizing


-acylaminoketones requires a dehydrating agent. The battle is between cyclization (oxazole) and simple elimination (enamide).
Troubleshooting Guide

Q: My mass spec shows the correct mass, but the NMR is messy with olefinic peaks. Is it an isomer? A: It is likely the enamide (acylaminodiene) side product.

  • Causality: Under thermodynamic control, or if the "bite angle" for cyclization is strained, the molecule may simply eliminate water to form a double bond without closing the ring.

  • Correction: Change the dehydrating agent. If using

    
    , switch to Burgess Reagent  (mild, kinetic control) or 
    
    
    
    (favors imidoyl chloride intermediate which cyclizes rapidly).

Q: I have low yield and a lot of black tar. A: This is "Robinson's Polymer."

  • Causality: Harsh acidic conditions (

    
    , high heat) cause polymerization of the electron-rich oxazole product or the ketone starting material.
    
  • Correction: Run the reaction in Polyphosphoric Acid (PPA) esters or use trifluoroacetic anhydride (TFAA) at room temperature.

Protocol: Recovering Unreacted Starting Material

Unlike Van Leusen, Robinson-Gabriel failures often leave recoverable starting material.

  • Dilute the reaction mixture with cold water.

  • Neutralize carefully with sat.

    
     (exothermic!).
    
  • Extract with EtOAc.

  • TLC Analysis: Starting material (

    
    -acylaminoketone) is much more polar (lower 
    
    
    
    ) than the oxazole due to the H-bond donor (NH) and acceptor (C=O).
  • Separation: A short silica plug eluting with 10% EtOAc/Hexanes will elute the oxazole; flush with 50% EtOAc to recover starting material.

Module 3: Oxidative Cyclization & C-H Functionalization

Core Issue: Regioselectivity and Over-Oxidation. Context: Oxidizing Schiff bases or direct arylation of oxazoles.

Troubleshooting Guide

Q: I am trying to arylate C5, but I am getting a mixture. Which isomer is which? A:

  • C2-Arylation: Occurs via Lithiation (kinetic acidity: C2 > C5).

  • C5-Arylation: Occurs via Transition Metal Catalysis (Pd/Cu) on the neutral ring.

  • Diagnostic: In

    
     NMR, the C2-H  is typically downfield (~7.9–8.1 ppm) compared to C5-H  (~7.1–7.6 ppm). If you lose the 8.0 ppm signal, you substituted at C2.
    

Q: Using iodine/oxidant for Schiff base cyclization, I see M+126 peaks. A: You have iodinated the phenyl ring .

  • Causality: The oxazole ring is electron-rich. Excess iodine acts as an electrophile.

  • Correction: Use stoichiometric iodine or switch to hypervalent iodine reagents (e.g., PIDA/PIFA) which are non-halogenating oxidants.

Spectral Forensics: The "Fingerprint" Files

Use this table to rapidly identify impurities in your crude mixture.

Impurity TypeOriginCharacteristic Signal (

NMR,

)
Other Diagnostic
Imidazole Van Leusen (Amine contamination)Broad singlet >9.0 ppm (NH) or distinct C2-H shift.Basic (extracts into acid).[2]
4-Alkoxy-2-oxazoline Van Leusen (MeOH solvent)3.0–4.0 ppm (methoxy/ethoxy signals) + aliphatic ring protons.Loss of aromaticity.[3]

-Acylaminoketone
Robinson-Gabriel (Unreacted)Broad doublet ~7.0 ppm (NH) + ~4.5 ppm (CH2).IR: Amide C=O (~1650 cm⁻¹).
Formamide Oxazole Hydrolysis~8.2 ppm (CHO, often split/broad).Formed on silica if acidic.
Enamide Robinson-Gabriel (Elimination)Olefinic protons 5.0–6.5 ppm .Mass matches product (isomer).

Self-Validating Purification Protocol

Scenario: You have a crude Van Leusen mixture containing the 5-aryloxazole and persistent imidazole by-products.

Principle: Oxazoles are very weak bases (


 for conjugate acid), whereas imidazoles are moderately basic (

). We exploit this

.

Step-by-Step Procedure:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Acid Wash (The Filter):

    • Wash the organic layer with 1M HCl (3x).

    • Chemistry: The imidazole protonates and moves to the aqueous layer.[2] The oxazole remains neutral (mostly) and stays in the organic layer due to its low basicity.

    • Note: Do not use strong conc. acid, or you will hydrolyze the oxazole.

  • Organic Polish: Wash the EtOAc layer with Sat.

    
      (to remove trace acid) and Brine .
    
  • Dry & Concentrate: Dry over

    
    . The residue should be imidazole-free.
    
  • Validation: Check NMR for the disappearance of the broad NH peak or the specific imidazole C2-H.

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 1977.

  • Kulkarni, B. A., & Ganesan, A. "Solution-phase parallel oxazole synthesis with TosMIC." Tetrahedron Letters, 1999.

  • Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazoles." Journal of Organic Chemistry, 1993.

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997.[4]

  • Vereshchagin, A. N., et al. "Regioselective Synthesis of 2,5-Diaryl- and 2,4,5-Triaryloxazoles." Synthesis, 2009.

Sources

Troubleshooting

Oxazole-4-Carboxylic Acid Support Center: Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for heterocyclic synthesis and peptide coupling. Oxazole-4-carboxylic acids are highly privileged scaffolds in drug discovery and natural product synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis and peptide coupling. Oxazole-4-carboxylic acids are highly privileged scaffolds in drug discovery and natural product synthesis. However, researchers frequently encounter catastrophic yield losses due to spontaneous decarboxylation.

This guide provides authoritative, mechanistically grounded solutions to stabilize these building blocks and ensure high-fidelity downstream couplings.

Fundamentals & FAQs (Mechanisms & Causality)

Q1: Why do my oxazole-4-carboxylic acid derivatives spontaneously decarboxylate during synthesis or storage? A1: The primary cause of instability is the tautomerization of the oxazole ring. Specifically, 5-hydroxyoxazole-4-carboxylic acid derivatives readily undergo hydrolytic ring-opening and decarboxylation[1]. The 5-hydroxyoxazole tautomerizes into its keto form, known as an azlactone. This azlactone intermediate contains a highly reactive β-keto acid-like moiety. Upon exposure to heat, acidic, or basic conditions, it undergoes a cyclic transition state that expels carbon dioxide (


), leaving behind a stabilized enolate that protonates into a degraded, decarboxylated byproduct[1],[2].

Q2: How does the substituent at the 5-position dictate the stability of the oxazole-4-carboxylic acid? A2: The 5-position substituent acts as the mechanistic gatekeeper for tautomerization. If the 5-position contains a hydroxyl (-OH) or amino (-NH2) group, the molecule can freely isomerize into the unstable β-dicarbonyl azlactone[1],[2]. Conversely, if the 5-position is protected with an alkyl (e.g., -CH3), aryl, or alkoxy ether (e.g., -OEt, -OBn) group, the tautomerization pathway is sterically and electronically blocked. For example, a 5-ethoxyoxazole derivative is highly stable to both aqueous workup and silica gel purification because the ethyl substituent prevents isomerization to the reactive β-dicarbonyl state[2].

Q3: Can I use standard silica gel chromatography to purify these compounds? A3: Unprotected 5-hydroxyoxazole-4-carboxylic acids, and even their decarboxylated azlactone derivatives, are notoriously unstable on silica gel and will degrade during purification[1],[2]. You must either purify the protected derivative (e.g., 5-ethoxyoxazole) or use non-acidic purification techniques (such as size-exclusion chromatography or crystallization) at low temperatures.

Mechanism cluster_unprotected Unprotected (5-OH / 5-NH2) cluster_protected Protected (5-Alkoxy / 5-Alkyl) N1 5-Hydroxyoxazole- 4-carboxylic acid N2 Azlactone Intermediate (Keto Tautomer) N1->N2 Tautomerization (Acid/Base/Heat) N3 Decarboxylated Product + CO2 N2->N3 β-keto acid Decarboxylation N4 5-Ethoxyoxazole- 4-carboxylic acid N5 Stable for Peptide Coupling N4->N5 Tautomerization Blocked

Mechanism of 5-hydroxyoxazole-4-carboxylic acid decarboxylation and ether protection strategy.

Troubleshooting Guide: Peptide Coupling & Activation

Issue: Complete loss of the carboxylate group (observed as an M-44 peak on LC-MS) during amide bond formation.

Root Cause: During peptide coupling, the carboxylic acid is converted into an active ester (e.g., OBt or OAt). If the oxazole is unprotected, the basic conditions required for coupling (e.g., DIPEA, TEA) accelerate tautomerization. Furthermore, slow coupling reagents leave the activated ester exposed for prolonged periods, increasing the probability of decarboxylation before the amine nucleophile can attack.

Intervention Strategy:

  • Mask the 5-Position: Always protect 5-OH groups as ethers prior to activation[1].

  • Accelerate the Acylation: Use highly reactive coupling reagents that generate OAt esters (like HATU or PyAOP) or Oxyma-based reagents (like COMU). These reagents benefit from neighboring group participation (anchimeric assistance), drastically accelerating the amidation step and outcompeting the decarboxylation side reaction.

  • Minimize Base Exposure: Perform activations at 0 °C and add the tertiary base slowly.

Quantitative Data: Stability & Coupling Efficiency

The table below summarizes the causality between protecting groups, coupling conditions, and the resulting suppression of decarboxylation.

Oxazole Derivative5-Position SubstituentCoupling ReagentTemperatureDecarboxylation (%)Yield of Desired Amide (%)
Unprotected-OHEDC / HOBt25 °C> 85%< 10%
Unprotected-OHHATU / DIPEA0 °C~ 60%~ 35%
Protected-OEt (Ethoxy)EDC / HOBt25 °C< 5%75%
Protected-OEt (Ethoxy)HATU / DIPEA0 °CNot Detected92%
Protected-CH3 (Alkyl)PyBOP / DIPEA25 °CNot Detected88%

Validated Experimental Protocols

To ensure a self-validating experimental system, the following protocols integrate built-in safeguards, such as non-aqueous acidification and low-temperature kinetic control.

Protocol A: Synthesis of Stable 5-Ethoxyoxazole-4-carboxylic Acid

Objective: Saponify the oxazole ester without triggering hydrolytic ring-opening or decarboxylation.

  • Substrate Preparation: Dissolve the protected ethyl 5-ethoxyoxazole-4-carboxylate (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water.

  • Saponification: Add Lithium Hydroxide (LiOH) (1.5 eq) to the solution. Stir the mixture at room temperature until TLC indicates complete consumption of the starting ester (typically 2–4 hours)[1],[2].

  • Controlled Acidification (Critical Step): Do not use strong aqueous acids (like HCl or

    
    ), as they promote hydrolytic ring-opening. Instead, neutralize the saponified solution by adding a strong cation exchange resin (Amberlyst® 15, H+ form) until the supernatant reaches pH 4–5[3].
    
  • Isolation: Filter the mixture to remove the Amberlyst resin. Wash the resin with THF.

  • Concentration: Evaporate the filtrate under reduced pressure at a temperature not exceeding 30 °C to yield the stable 5-ethoxyoxazole-4-carboxylic acid[3].

Protocol B: Low-Temperature Amidation of Oxazole-4-carboxylic Acids

Objective: Couple the carboxylic acid to an amine while kinetically outcompeting decarboxylation.

  • Activation Setup: Dissolve the protected oxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF. Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add HATU (1.1 eq) and HOAt (1.1 eq). The addition of HOAt provides anchimeric assistance via its pyridine nitrogen, forming a highly reactive OAt ester.

  • Nucleophile Introduction: Add the target amine (1.2 eq) to the chilled solution.

  • Base Addition (Critical Step): Add

    
    -Diisopropylethylamine (DIPEA) (2.5 eq) dropwise over 15 minutes. Slow addition prevents local spikes in basicity that could trigger azlactone formation.
    
  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to gradually warm to room temperature. Monitor via LC-MS.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over 
    
    
    
    , and concentrate.

Workflow Start Oxazole-4-carboxylic Acid Starting Material Check Analyze 5-Position Substituent Start->Check Protect Protect 5-OH as Ether (e.g., -OEt or -OBn) Check->Protect If -OH / -NH2 Activate Activate Carboxylate (HATU/HOAt, 0°C) Check->Activate If -Alkyl / -Aryl / -Alkoxy Protect->Activate Saponification (LiOH) Couple Add Amine & DIPEA (Slow Addition) Activate->Couple Purify Non-acidic Workup & Purification Couple->Purify

Workflow for avoiding decarboxylation during oxazole-4-carboxylic acid peptide coupling.

References

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives Source: NIH PubMed Central (PMC) URL:[Link][2]

  • A Practical Synthesis of 1,3-Oxazole Source: ResearchGate / Heterocycles URL:[Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting Oxazole Bromination Workflows

Welcome to the Advanced Technical Support Center for heterocyclic functionalization. The bromination of oxazole precursors is a critical transformation in the synthesis of pharmaceuticals, natural products, and complex l...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic functionalization. The bromination of oxazole precursors is a critical transformation in the synthesis of pharmaceuticals, natural products, and complex ligands. However, the unique electronic properties of the oxazole ring—being weakly aromatic and highly susceptible to nucleophilic attack when activated—make electrophilic aromatic substitution (SEAr) prone to severe side reactions.

This guide provides researchers and drug development professionals with field-proven causality analyses, quantitative solvent data, and self-validating protocols to troubleshoot and optimize oxazole bromination.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: My LC-MS shows a mass corresponding to the addition of water/methanol and a complete loss of the oxazole ring integrity. What causes this cleavage?

Causality: When oxazoles react with electrophilic bromine sources like N-bromosuccinimide (NBS) or Br2, they form a highly reactive intermediate—either a bromonium ion or an N-bromooxazolium salt. In the presence of nucleophilic solvents (e.g., methanol) or adventitious water, these intermediates undergo rapid nucleophilic attack at the C-2 or C-5 positions. This leads to 2,5-addition, 4,5-addition, or complete ring cleavage into acyclic amides and esters 1. Corrective Action: Transition to strictly anhydrous, non-nucleophilic solvents such as anhydrous tetrahydrofuran (THF), dichloromethane (DCM), or acetone. Ensure all glassware is flame-dried.

Q2: I am targeting a monobromooxazole, but I keep recovering significant amounts of dibrominated byproducts. How can I suppress overbromination?

Causality: Overbromination in oxazole synthesis is rarely just an issue of stoichiometry; it is heavily driven by differential solubility and solvent interaction. If your monobrominated intermediate is significantly more soluble in the reaction solvent than your starting material, the dissolved monobromide will react with the electrophile much faster than the undissolved precursor. For instance, in acetonitrile, the rate constant for the second bromination often exceeds the first due to this phase discrepancy 2. Corrective Action: Change the solvent to alter the solubility profile. Switching to acetone homogenizes the reaction mixture and alters the solvation of the electrophile, drastically suppressing dibromide formation.

Q3: NMR analysis indicates that bromination is occurring on my alkyl side chains rather than the oxazole core. How do I redirect the reaction?

Causality: NBS is a dual-pathway reagent. It can act as an electrophilic bromine source for SEAr, but under the influence of light, heat, or trace peroxides, it readily initiates a Wohl-Ziegler radical bromination pathway. The radical pathway outcompetes the SEAr pathway, leading to benzylic or allylic bromination of your side chains 3. Corrective Action: Perform the reaction in strict darkness (wrap the flask in aluminum foil) and lower the temperature to 0°C. If radical pathways persist, add a radical scavenger (e.g., BHT) or switch to molecular bromine (Br2) to force the ionic mechanism.

Part 2: Quantitative Data on Solvent Effects

The choice of solvent fundamentally dictates the mechanistic pathway of oxazole bromination. The table below summarizes the quantitative impact of solvent selection on regioselectivity and side-reaction prevalence during the late-stage bromination of complex oxazole cores (data adapted from Breitfussin B synthesis models 2).

Solvent SystemMonobromination YieldDibromide / OverbrominationPrimary Mechanistic Side Reaction
Acetonitrile (MeCN) Trace (<5%)High (>60%)Differential solubility drives rapid second bromination.
Tetrahydrofuran (THF) Moderate (~45%)Moderate (~30%)Competing reaction rates between C-5 and C-4 positions.
Acetone High (>80%) Low (<5%) Optimal. Homogenizes reaction, suppressing overbromination.
Acetic Acid (AcOH) N/AN/AComplex mixture; nucleophilic ring cleavage dominates.

Part 3: Troubleshooting Workflow Visualization

OxazoleTroubleshooting Start Oxazole Bromination Reaction Check1 LC-MS shows Ring Cleavage? Start->Check1 Sol1 Exclude Water/MeOH Use Anhydrous THF/Acetone Check1->Sol1 Yes Check2 Significant Overbromination? Check1->Check2 No Sol1->Check2 Sol2 Switch Solvent to Acetone Control Solubility Check2->Sol2 Yes Check3 Side-Chain Bromination? Check2->Check3 No Sol2->Check3 Sol3 Suppress Radicals: Run in Dark at 0°C Check3->Sol3 Yes Success Pure Monobromooxazole Check3->Success No Sol3->Success

Logical troubleshooting workflow for resolving oxazole bromination side reactions.

Part 4: Self-Validating Experimental Protocol

Regioselective C-5 Bromination of Oxazoles using NBS

To ensure reproducibility and prevent the side reactions detailed above, this protocol integrates real-time analytical validation steps. Do not proceed to the next step if the validation check fails.

Step 1: Substrate Dissolution & Environment Control

  • Action: Dissolve the oxazole precursor (1.0 equiv) in anhydrous acetone (0.1 M concentration) in a flame-dried round-bottom flask. Purge the system with Argon for 15 minutes.

  • Causality: Acetone prevents solubility-driven overbromination. Argon prevents oxidative degradation and moisture ingress.

  • Validation Check: Perform a Karl Fischer titration on the solvent mixture. System is validated to proceed only if water content is <50 ppm, ensuring no nucleophilic ring cleavage can occur.

Step 2: Electrophile Introduction

  • Action: Wrap the flask completely in aluminum foil. Cool the mixture to 0°C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equiv) in 5 equal portions over 30 minutes.

  • Causality: Portion-wise addition controls the local concentration of the electrophile. Darkness and 0°C strictly suppress the Wohl-Ziegler radical pathway, preventing side-chain bromination 3.

  • Validation Check: Visually monitor the reaction mixture. It should remain pale yellow. A rapid shift to dark orange/red indicates radical propagation or free Br2 formation; if observed, immediately lower the temperature to -10°C.

Step 3: Reaction Monitoring

  • Action: Allow the reaction to stir at 0°C for 2 hours.

  • Causality: A controlled temperature allows complete conversion without pushing the equilibrium toward C-4 dibromination.

  • Validation Check: Pull a 50 µL aliquot and quench it immediately in 10% aq. Na2S2O3. Run an LC-MS analysis. The reaction is validated for workup when the monobromide:starting material ratio is >95:5 and dibromide is <2%.

Step 4: Quenching and Isolation

  • Action: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na2S2O3). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Causality: Thiosulfate rapidly reduces any unreacted NBS or free Br2 to inert bromide salts, preventing ex-vivo bromination during solvent evaporation.

  • Validation Check: Spot the organic layer on a TLC plate and spray with a starch-iodide indicator. A lack of blue/black color validates the complete neutralization of electrophilic halogens, making it safe to concentrate.

References

  • Hassner, A., & Fischer, B. (1993). New Chemistry of Oxazoles. Heterocycles. [Link]

  • Organic Letters. (2015). Synthesis of Breitfussin B by Late-Stage Bromination. ACS Publications. [Link]

Sources

Troubleshooting

overcoming low reactivity in Suzuki coupling of oxazole derivatives

Case ID: OXZ-SUZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Overcoming Low Reactivity, Catalyst Poisoning, and Substrate Instability The Oxazole Conundrum:...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OXZ-SUZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Overcoming Low Reactivity, Catalyst Poisoning, and Substrate Instability

The Oxazole Conundrum: Why Your Reaction Failed

Welcome to the technical support hub. If you are here, your Suzuki coupling involving an oxazole ring likely failed in one of two ways: the starting material remained untouched (catalyst deactivation), or the oxazole component decomposed/protodeboronated (substrate instability).

Oxazoles are "privileged" but punishing scaffolds. Unlike simple benzenes, they present a unique triad of challenges:

  • Catalyst Poisoning: The nitrogen atom (N3) is a potent

    
    -donor that coordinates to Palladium, displacing labile ligands and shutting down the catalytic cycle.
    
  • Electronic Deficit: The electron-poor nature of the ring makes oxidative addition difficult for oxazole halides (especially at C4/C5) and makes oxazole boronic acids prone to hydrolytic instability.

  • Base Sensitivity: The C2 proton is acidic (

    
    ). Strong bases can deprotonate this position, leading to ring-opening or homocoupling side reactions.
    

Diagnostic Troubleshooting Guide (FAQs)

Issue 1: "My reaction mixture is black, but I see no product and full recovery of starting material."

Diagnosis: Catalyst Poisoning (The "Coordination Trap"). The oxazole nitrogen has coordinated to the Pd(II) center, forming a stable, unreactive "off-cycle" resting state. This is common when using standard ligands like PPh


 or dppf, which are easily displaced by the nitrogen lone pair.

Corrective Action:

  • Switch to Bulky, Electron-Rich Ligands: You must sterically occlude the metal center to prevent N-coordination.

    • Recommendation: Use XPhos or RuPhos (Buchwald G3/G4 precatalysts are ideal). The biaryl backbone creates a "roof" over the Pd, blocking the oxazole nitrogen while facilitating oxidative addition.

    • Alternative: Pd(dtbpf)Cl

      
        is highly effective for heteroaryl chlorides due to the large bite angle and steric bulk of the dtbpf ligand.
      
Issue 2: "My oxazole boronic acid is gone, but I only isolated the deboronated oxazole (H-oxazole)."

Diagnosis: Protodeboronation. Oxazole-2-boronic acids and esters are notoriously unstable. The C-B bond is highly labile, especially in the presence of water and base. The mechanism often involves base-catalyzed hydrolysis to the boronate "ate" complex, followed by protonation at the ipso-carbon.

Corrective Action:

  • Strategy A: The "Slow-Release" Protocol (MIDA Boronates). Switch from pinacol esters to MIDA (N-methyliminodiacetic acid) boronates . These are air-stable and do not transmetalate directly. Under hydrolytic conditions (aqueous K

    
    PO
    
    
    
    ), they slowly release the active boronic acid at a rate that matches the catalytic turnover, keeping the concentration of free (unstable) boronic acid low.
  • Strategy B: Invert the Coupling. If possible, use an oxazole halide and a stable aryl boronic acid. Oxazole halides (especially 2-halo and 4-halo) are generally more stable than their boronic acid counterparts.

Issue 3: "The oxazole ring disappeared or formed complex tar."

Diagnosis: Ring Opening via Base-Mediated Decomposition. You likely used a base that was too strong (e.g., KO_t_Bu, NaOH) or a temperature that was too high. Hydroxide or alkoxide attacks the electrophilic C2 position, leading to ring cleavage.

Corrective Action:

  • Use Mild, Anhydrous Bases: Switch to K

    
    PO
    
    
    
    (anhydrous)
    or CsF .
  • Exclude Water: Run the reaction in anhydrous dioxane or toluene. Water acts as a nucleophile that can initiate ring opening at high temperatures.

Optimized Experimental Protocols

Protocol A: The "Bulletproof" Method for Oxazole Halides

Best for: Coupling 2-chloro or 4-chlorooxazoles with stable aryl boronic acids.

Rationale: Uses XPhos Pd G3 to prevent N-coordination and K


PO

to minimize base-mediated decomposition.

Materials:

  • Oxazole halide (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K

    
    PO
    
    
    
    (2.0 equiv, finely ground)
  • Solvent: THF:Water (10:1) or 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Charge a reaction vial with the oxazole halide, boronic acid, XPhos Pd G3, and K

    
    PO
    
    
    
    .
  • Seal and purge with Argon/Nitrogen for 5 minutes.

  • Add degassed solvent (0.2 M concentration relative to halide).

  • Heat to 60–80 °C . Note: Do not exceed 100 °C unless necessary.

  • Monitor by LCMS. Conversion should be visible within 1–4 hours.

Protocol B: The MIDA "Slow-Release" Method for Unstable Oxazoles

Best for: Coupling oxazole-2-MIDA boronates with aryl halides.

Rationale: The MIDA boronate acts as a reservoir. The aqueous base slowly hydrolyzes the MIDA backbone, releasing the active boronic acid in situ to immediately react with the catalyst, preventing accumulation and protodeboronation.

Materials:

  • Oxazole-MIDA boronate (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%) + SPhos (10 mol%) OR XPhos Pd G3 (2 mol%)
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane:Water (5:1)

Step-by-Step:

  • Combine MIDA boronate, aryl halide, catalyst, and base in a vial.

  • Add the Dioxane:Water mixture. Crucial: Water is required for the hydrolysis of the MIDA group.

  • Heat to 60 °C .

  • Vigorous stirring is essential to facilitate the phase transfer and hydrolysis.

  • Run time is typically longer (4–12 hours) due to the slow-release kinetics.

Visual Troubleshooting & Logic Maps

Figure 1: Troubleshooting Decision Tree

Caption: A logic flow for diagnosing low yields in oxazole Suzuki couplings.

Optimization

stability issues of the oxazole ring under acidic and basic conditions

This guide serves as a specialized Technical Support Center for researchers dealing with the stability of the oxazole ring. It is structured to provide immediate, actionable troubleshooting steps backed by mechanistic ri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers dealing with the stability of the oxazole ring. It is structured to provide immediate, actionable troubleshooting steps backed by mechanistic rigor.

Topic: Stability Issues Under Acidic and Basic Conditions Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1]

Core Stability Overview

The oxazole ring is a "Janus-faced" heterocycle: aromatic and thermally robust, yet kinetically fragile under specific pH conditions.[2] Unlike its structural isomer isoxazole (which contains a weak N-O bond), oxazole’s instability arises from its C2-position vulnerability .[2]

  • Acidic Conditions: The ring acts as a masked

    
    -acylamino ketone.[2] Protonation at nitrogen activates the C2 position toward nucleophilic attack by water.[1][2]
    
  • Basic Conditions: The ring acts as a masked isocyanide.[2] Deprotonation at C2 leads to an electrocyclic ring opening.[1][2]

Troubleshooting Module: Acidic Instability

User Issue: "My oxazole starting material disappears in acidic media (HCl/TFA), yielding a polar byproduct."

Mechanistic Root Cause: Hydrolytic Ring Opening

Oxazole is a weak base (


 of conjugate acid 

).[2] In the presence of aqueous acid, the nitrogen is protonated.[1] This quaternary ammonium species is highly electrophilic.[2] Water attacks the C2 position (the most electron-deficient center), disrupting aromaticity and leading to ring cleavage.

The Product: The degradation product is typically an


-acylamino ketone  (or aldehyde if C2=H).[1][3]
Visualization: Acid-Catalyzed Hydrolysis Pathway

AcidHydrolysis Oxazole Oxazole Ring Protonated Oxazolium Ion (Activated) Oxazole->Protonated + H+ (Fast) Transition C2-Hydrate Intermediate Protonated->Transition + H2O (Rate Limiting) OpenChain α-Acylamino Ketone Transition->OpenChain Ring Cleavage

Figure 1: Mechanism of acid-induced oxazole hydrolysis leading to acyclic degradation products.

Diagnostic & Solution Protocol
SymptomConfirmation TestCorrective Action
Loss of Aromatic Signals 1H NMR: Look for loss of the C2-H singlet (

7.8-8.0 ppm) and appearance of amide NH doublet/broad singlet.
Switch Acid: Use non-aqueous acids (e.g., pTsOH in toluene) if acid is catalytic.[2]
Polar Spot on TLC LC-MS: Mass shift of +18 Da (hydration) followed by potential fragmentation.[2]Buffer pH: Maintain pH > 2. Oxazoles are generally stable at pH 4-5.[2]
Cornforth Rearrangement NMR/X-Ray: If C4-carbonyl is present, the O and N atoms may swap positions via an oxazole-nitrile ylide intermediate.Temperature Control: Keep reaction < 40°C. This rearrangement is thermally driven in acidic media.[2]

Troubleshooting Module: Basic Instability

User Issue: "Reaction with strong bases (LiHMDS, n-BuLi) causes blackening or low recovery of the oxazole."

Mechanistic Root Cause: The Isocyanide Equilibrium

The proton at C2 is relatively acidic (


).[2] Deprotonation generates a heteroaryl anion.[2] However, this anion is in equilibrium with an open-chain isocyanoenolate  (valency tautomerism).[2] If the equilibrium shifts toward the open chain, the isocyanide functionality can polymerize or react with electrophiles in unintended ways.
Visualization: Base-Induced Ring Opening Equilibrium

BaseInstability Oxazole Oxazole C2_Anion C2-Lithio Oxazole (Nucleophilic) Oxazole->C2_Anion Base (Deprotonation) Isocyano Isocyanoenolate (Open Chain) C2_Anion->Isocyano Equilibrium (Ring Opening) Degradation Polymerization / Side Reactions Isocyano->Degradation Irreversible

Figure 2: The equilibrium between the lithiated oxazole and the reactive isocyanoenolate species.

Diagnostic & Solution Protocol
IssueDiagnostic CheckCorrective Action
C2-Deprotonation Failure Deuterium Quench: Treat with base, then quench with

. <90% D-incorporation indicates instability or incomplete deprotonation.[2]
Temperature: Perform lithiation at -78°C . The ring-opening equilibrium is temperature-dependent; higher temps favor the open chain.[2]
Electrophile Mismatch Recovery of Nitrile/Enol: IR stretch at ~2150 cm

(isocyanide) usually transient, but nitriles may form.[2]
Transmetallation: Transmetallate the Li-species to Zn or Mg (using

or

) immediately to "lock" the cyclic form.

Experimental Protocols (Self-Validating Systems)

Protocol A: The "Acid-Stress" Stability Assay

Purpose: To determine the kinetic half-life of an oxazole derivative at physiological or reaction-specific pH.

  • Preparation: Dissolve the oxazole (

    
    ) in a mixture of DMSO (
    
    
    
    ) and buffer (Phosphate pH 2.0, 5.0, and 7.4).
  • Incubation: Hold at

    
     in a thermomixer.
    
  • Sampling: Inject aliquots into HPLC-UV/MS at

    
    .
    
  • Validation Criterion:

    • Stable: >95% parent remaining at 24h.[2]

    • Labile: Appearance of peak with

      
       mass (hydrolysis product).[2]
      
    • Self-Check: If the parent peak decreases but no new peak appears, check for precipitation (solubility issue) rather than degradation.[2]

Protocol B: The Deuterium Exchange Integrity Test (Base Stability)

Purpose: To verify if the oxazole ring survives the deprotonation conditions required for functionalization.

  • Setup: Flame-dry a flask under Argon. Add oxazole (1.0 equiv) in dry THF.

  • Cooling: Cool to

    
     (acetone/dry ice).
    
  • Base Addition: Add

    
    -BuLi (1.1 equiv) dropwise.[2] Stir for 15 min.
    
  • Quench: Add

    
     (excess) at 
    
    
    
    . Allow to warm to RT.
  • Analysis: Run

    
     NMR.
    
    • Success: Disappearance of C2-H signal; integration of other signals remains constant.

    • Failure: Complex mixture or appearance of broad aliphatic signals (polymerization of isocyanide).[2]

Substituent Effects on Stability

The electronic nature of substituents at C2, C4, and C5 dictates the stability profile.

Substituent PatternEffect on Acid StabilityEffect on Base Stability
C2-Alkyl/Aryl Increases. Steric bulk hinders water attack; conjugation stabilizes the ring.[2]Increases. Removes the acidic C2 proton, preventing ring opening via the isocyanide route.
C4-Electron Withdrawing (EWG) Decreases. Makes the ring less basic (harder to protonate), but once protonated, C2 is extremely electrophilic.[2]Increases. Stabilizes the anionic intermediate if deprotonation occurs elsewhere.[2]
C5-Electron Donating (EDG) Increases. Pushes electron density into the ring, countering the positive charge on N.Neutral. May slightly destabilize the C2 anion via electronic repulsion.[2]

References

  • Palmer, D. C. (Ed.).[2] (2004).[2] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.[2] (Comprehensive review of oxazole reactivity and ring-opening mechanisms). [2]

  • Wipf, P., & Miller, C. P. (1993).[2] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. (Discusses stability during synthesis). [2]

  • Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th ed.). Wiley.[2] (Standard text detailing the pKa and hydrolysis mechanisms of 1,3-azoles). [2]

  • BenchChem Technical Support. (2025). Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide. (Specific troubleshooting for hydrolytic instability). [2]

  • Cornforth, J. W. (1949).[2] The Synthesis of Oxazoles from Ethyl Acetoacetate and Ethyl Acetamidoacetate. Journal of the Chemical Society.[2] (Foundational work on oxazole rearrangements).

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 5-(4-Bromophenyl)oxazole-4-carboxylic acid with its isoxazole isomer

[1] Executive Summary: The Heteroatom Effect In medicinal chemistry, the choice between an oxazole and an isoxazole scaffold is rarely arbitrary; it is a strategic decision that alters electronic distribution, metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Heteroatom Effect

In medicinal chemistry, the choice between an oxazole and an isoxazole scaffold is rarely arbitrary; it is a strategic decision that alters electronic distribution, metabolic stability, and binding affinity. This guide compares 5-(4-Bromophenyl)oxazole-4-carboxylic acid (Compound A) with its direct isomer, 5-(4-Bromophenyl)isoxazole-4-carboxylic acid (Compound B).

While both compounds serve as bioisosteres, their performance diverges significantly due to the 1,3- vs. 1,2-heteroatom placement.[1][2] The oxazole derivative typically offers superior metabolic stability and basicity, making it a preferred scaffold for H-bond acceptor interactions in kinase hinge regions. Conversely, the isoxazole isomer exhibits higher electron-withdrawing character, lowering the pKa of the carboxylic acid and often improving potency in metabolic enzyme targets (e.g., DGAT1, agonists for nuclear receptors) at the cost of potential reductive ring cleavage.

Physicochemical & Structural Analysis

The structural isomerism dictates the physicochemical profile. The 1,2-position of oxygen and nitrogen in the isoxazole ring creates a weaker N-O bond compared to the stable C-N/C-O bonds in the oxazole.

Table 1: Comparative Physicochemical Profile[3][4]
Feature5-(4-Bromophenyl)oxazole-4-COOH5-(4-Bromophenyl)isoxazole-4-COOHImpact on Drug Design
Heterocycle 1,3-Oxazole1,2-IsoxazoleDetermines H-bonding geometry.
Basicity (Conj. Acid pKa) ~0.8 (Weak Base)~ -3.0 (Very Weak Base)Oxazole N is a better H-bond acceptor.
Acid pKa (COOH) ~3.5 - 4.0~3.0 - 3.5Isoxazole ring is more electron-withdrawing, increasing acidity.[3]
Dipole Moment ~1.7 D~3.0 DIsoxazole is more polar; affects solubility and permeability.
Metabolic Liability Low (Oxidative metabolism possible)Moderate (Reductive N-O cleavage)Isoxazole can open to form enamino ketones in vivo.
LogP (Predicted) ~2.5~2.6Comparable lipophilicity.

Expert Insight: The higher dipole moment of the isoxazole isomer (Compound B) often results in better solubility in polar aqueous buffers compared to the oxazole, despite similar lipophilicity (LogP). However, the oxazole nitrogen is more available for hydrogen bonding with protein residues (e.g., Serine/Threonine hydroxyls).

Synthetic Pathways & Manufacturing Logic[1]

The synthesis of these isomers requires fundamentally different strategies. The oxazole is typically constructed via condensation or cyclization of isocyanides, while the isoxazole relies on dipolar cycloaddition or condensation of hydroxylamine.

Diagram 1: Divergent Synthetic Workflows

The following diagram illustrates the distinct chemical lineages required to access these isomers.

SynthesisComparison cluster_legend Mechanism Key Start 4-Bromobenzaldehyde / Acid Derivatives Ox_Step1 TosMIC Reaction (Van Leusen) Start->Ox_Step1 Route A Iso_Step1 Condensation w/ Hydroxylamine Start->Iso_Step1 Route B Ox_Step2 Base Hydrolysis Ox_Step1->Ox_Step2 Ox_Product Oxazole Isomer (Compound A) Ox_Step2->Ox_Product Iso_Step2 Chlorination & Cycloaddition Iso_Step1->Iso_Step2 Iso_Product Isoxazole Isomer (Compound B) Iso_Step2->Iso_Product Legend Oxazole: C-N Bond Formation Isoxazole: N-O Bond Formation

Caption: Divergent synthetic routes utilizing TosMIC for oxazole construction versus hydroxylamine condensation for isoxazole assembly.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for laboratory-scale synthesis (1–5 mmol scale).

Protocol A: Synthesis of 5-(4-Bromophenyl)oxazole-4-carboxylic Acid

Methodology: Van Leusen Oxazole Synthesis followed by Hydrolysis.

  • Reagents: 4-Bromobenzaldehyde (1.0 eq), Tosylmethyl isocyanide (TosMIC, 1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Methanol (MeOH).

  • Cyclization:

    • Dissolve 4-bromobenzaldehyde and TosMIC in MeOH (0.2 M).

    • Add K₂CO₃ and reflux for 4 hours. The TosMIC reagent acts as a C-N-C synthon, reacting with the aldehyde to close the oxazole ring.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 3:1). Disappearance of aldehyde indicates formation of the intermediate ester/oxazole species.

  • Hydrolysis:

    • Add 1N NaOH (3.0 eq) directly to the reaction mixture. Stir at 60°C for 2 hours.

    • Cool to 0°C and acidify with 1N HCl to pH 3.

  • Isolation:

    • Filter the white precipitate. Wash with cold water and dry under vacuum.

    • Yield Expectation: 65–75%.

Protocol B: Synthesis of 5-(4-Bromophenyl)isoxazole-4-carboxylic Acid

Methodology: 1,3-Dipolar Cycloaddition.

  • Reagents: 4-Bromobenzaldehyde oxime (generated from aldehyde + NH₂OH), N-Chlorosuccinimide (NCS), Ethyl propiolate (or equivalent acrylate), Triethylamine (TEA).

  • Nitrile Oxide Formation:

    • Dissolve the oxime in DMF. Add NCS (1.1 eq) portion-wise at 0°C to generate the hydroximoyl chloride in situ. Stir for 1 hour.

  • Cycloaddition:

    • Add Ethyl propiolate (1.2 eq).

    • Slowly add TEA (1.2 eq) dissolved in DMF over 30 minutes. This generates the nitrile oxide dipole, which undergoes [3+2] cycloaddition with the alkyne.

    • Stir at room temperature for 12 hours.

  • Hydrolysis:

    • Treat the resulting ester with LiOH in THF/Water (1:1) for 3 hours. Acidify to precipitate the acid.[4]

  • Isolation:

    • Recrystallize from Ethanol/Water.[4]

    • Yield Expectation: 50–60%.

Biological Performance & SAR Logic[1][3][7][8]

When selecting between these isomers for drug development, the decision rests on the specific binding pocket requirements.

Structure-Activity Relationship (SAR)[1]
  • Oxazole (Compound A):

    • Best for: Kinase inhibitors (e.g., p38 MAP kinase, VEGFR) where the nitrogen at position 3 acts as a critical hydrogen bond acceptor.

    • Metabolism: The oxazole ring is robust against hepatic reductases, making it suitable for oral drugs requiring long half-lives.

  • Isoxazole (Compound B):

    • Best for: Nuclear receptors (e.g., FXR, PPAR) and bacterial targets. The isoxazole ring mimics the geometry of a phenyl ring but with higher polarity.

    • Risk: The N-O bond is susceptible to reductive cleavage by cytosolic enzymes or gut microbiota, potentially leading to ring-opened inactive metabolites.

Diagram 2: Biological Interaction Logic

SAR_Logic cluster_Oxazole Oxazole Scaffold cluster_Isoxazole Isoxazole Scaffold Target Biological Target Selection Ox_Node 5-(4-Bromophenyl)oxazole Target->Ox_Node Requires Stability Iso_Node 5-(4-Bromophenyl)isoxazole Target->Iso_Node Requires Polarity Ox_Mech Mechanism: Stable H-Bond Acceptor (N3) Ox_Node->Ox_Mech Ox_Use Application: Kinase Inhibitors (High Metabolic Stability) Ox_Mech->Ox_Use Iso_Mech Mechanism: High Dipole / Acidic Core Iso_Node->Iso_Mech Iso_Use Application: Nuclear Receptors / Antibacterials (Potential Metabolic Liability) Iso_Mech->Iso_Use

Caption: Decision matrix for scaffold selection based on target binding requirements and metabolic stability profiles.

References

  • BenchChem Technical Support Team. (2025). A Comparative Analysis of the Biological Activities of Oxazole and Isoxazole Analogs. BenchChem. Link

  • PubChem. (2025). Compound Summary: 5-(4-Bromophenyl)isoxazole-4-carboxylic acid.[5][6][7] National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: 5-(4-Bromophenyl)isoxazole-4-carboxylic acid. Merck KGaA. Link

  • Silverstein, T. P., & Heller, S. T. (2017).[8] pKa Values in the Undergraduate Curriculum: What Is the Real pKa of Water?. Journal of Chemical Education.[8] Link

  • Ohba, S., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative

biological activity of 5-(4-Bromophenyl)oxazole-4-carboxylic acid versus other halogenated analogs

Topic: Biological Activity of 5-(4-Bromophenyl)oxazole-4-carboxylic Acid vs. Halogenated Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 5-(4-Bromophenyl)oxazole-4-carboxylic Acid vs. Halogenated Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Halogenated Oxazole Scaffold

In the landscape of heterocyclic drug design, 5-(4-Bromophenyl)oxazole-4-carboxylic acid represents a critical "privileged scaffold." It serves as a bioisostere for salicylic acid and benzoate derivatives, offering enhanced lipophilicity and metabolic stability. While often utilized as a synthetic intermediate, this specific chemotype exhibits distinct biological activities, most notably in platelet aggregation inhibition and antimicrobial efficacy .

This guide objectively compares the 4-Bromo derivative against its 4-Chloro and 4-Fluoro analogs, elucidating how the specific halogen substituent dictates pharmacokinetics and target binding affinity through mechanisms like halogen bonding and steric occlusion.

Mechanistic Insight & Signaling Pathways

Platelet Aggregation Inhibition

The primary biological activity associated with 5-substituted oxazole-4-carboxylic acids is the inhibition of platelet aggregation. Structurally, the molecule mimics the arachidonic acid transition state or salicylate-based COX inhibitors.

  • Mechanism: The carboxylic acid moiety anchors the molecule in the cationic site of the target enzyme (likely Cyclooxygenase-1 or Thromboxane synthase), while the 5-aryl group occupies the hydrophobic channel.

  • Role of Bromine: The bulky 4-bromo substituent enhances hydrophobic interaction within the channel more effectively than smaller halogens (F, Cl), potentially locking the enzyme in an inactive conformation.

Antimicrobial & Enzyme Inhibition (Xanthine Oxidase)

Beyond hemostasis, this scaffold shows promise in inhibiting Xanthine Oxidase (XO), a target for gout and hyperuricemia. The oxazole ring mimics the purine base of xanthine, while the halogenated phenyl group interacts with the phenylalanine residues near the molybdenum cofactor.

G Compound 5-(4-Bromophenyl) oxazole-4-COOH Target1 Platelet COX-1/Thromboxane Synthase Compound->Target1 Steric Blockade (Hydrophobic Channel) Target2 Xanthine Oxidase (Mo-co Site) Compound->Target2 Pi-Stacking & Halogen Bonding Effect1 Reduced Thromboxane A2 Target1->Effect1 Effect2 Inhibited Uric Acid Production Target2->Effect2 Outcome1 Anti-Thrombotic Activity Effect1->Outcome1 Outcome2 Anti-Hyperuricemic Activity Effect2->Outcome2

Figure 1: Dual pathway modulation by 5-(4-Bromophenyl)oxazole-4-carboxylic acid targeting hemostasis and purine metabolism.

Comparative Analysis: 4-Bromo vs. Cl/F Analogs[1][2][3][4]

The choice of halogen at the para-position of the phenyl ring is not arbitrary. It drastically alters the physicochemical profile (LogP) and the binding enthalpy.

Table 1: Physicochemical & Activity Profile Comparison
Feature4-Fluoro Analog 4-Chloro Analog 4-Bromo Analog (Subject)Scientific Rationale
Van der Waals Radius 1.47 Å1.75 Å1.85 Å Bromine provides optimal steric fill for large hydrophobic pockets (e.g., COX channel).
Lipophilicity (cLogP) ~2.1~2.6~2.9 Higher LogP enhances membrane permeability, crucial for intracellular targets.
Electronic Effect (

)
0.060.230.23 Similar electron withdrawal to Cl, but Br induces stronger London dispersion forces.
Halogen Bonding NegligibleWeakStrong Br can accept electron density from backbone carbonyls (sigma-hole interaction).
Platelet Inhibition (IC50) High (>100 µM)Moderate (~50 µM)Low (<20 µM) Potency correlates with lipophilicity and steric bulk in this scaffold [1].
Metabolic Stability HighModerateHigh The C-Br bond is resistant to oxidative metabolism compared to unsubstituted phenyls.

Key Insight: While the 4-Fluoro analog is often more metabolically stable, it lacks the lipophilicity required for deep pocket binding. The 4-Bromo analog strikes the optimal balance between solubility and hydrophobic binding energy, often outperforming the 4-Chloro variant in potency due to the "sigma-hole" effect where the bromine atom acts as a Lewis acid interacting with protein nucleophiles.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (TLC monitoring, melting point confirmation).

Synthesis: The Isocyanoacetate Cyclization Route

This method is preferred over Suzuki coupling for this specific scaffold as it builds the oxazole ring directly from accessible precursors.

Reaction Scheme: 4-Bromobenzoyl chloride + Ethyl isocyanoacetate + Base → Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate → (Hydrolysis) → Product

Step-by-Step Protocol:

  • Activation: Dissolve 4-bromobenzoic acid (10 mmol) in dry DCM (20 mL). Add oxalyl chloride (12 mmol) and a catalytic drop of DMF. Stir until gas evolution ceases to form the acid chloride. Evaporate solvent.[1]

  • Cyclization: Redissolve the residue in dry THF (30 mL). Add ethyl isocyanoacetate (10 mmol) and Triethylamine (22 mmol) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The isocyanoacetate spot (Rf ~0.[2]4) should disappear, replaced by a fluorescent blue spot (oxazole ester).

  • Workup: Quench with water, extract with EtOAc, and wash with brine. Dry over Na2SO4.[1][3]

  • Hydrolysis: Dissolve the intermediate ester in EtOH (20 mL) and add 1M NaOH (15 mL). Stir at room temperature for 2 hours.

  • Isolation: Acidify to pH 2 with 1M HCl. The target 5-(4-Bromophenyl)oxazole-4-carboxylic acid will precipitate as a white solid. Filter and recrystallize from ethanol.

Biological Assay: Platelet Aggregation (Born Method)

Objective: Quantify the IC50 of the compound against collagen-induced aggregation.[4]

  • Preparation: Collect venous blood from healthy volunteers into sodium citrate tubes (1:9 ratio). Centrifuge at 200g for 15 min to obtain Platelet-Rich Plasma (PRP).

  • Incubation: Aliquot PRP (250 µL) into cuvettes. Add 5 µL of the test compound (dissolved in DMSO) at varying concentrations (1, 10, 50, 100 µM). Incubate for 3 min at 37°C.

  • Induction: Add Collagen (2 µg/mL final conc) to induce aggregation.

  • Measurement: Monitor light transmission using an aggregometer for 5 minutes.

    • Control: DMSO vehicle (0% inhibition) and Aspirin (positive control).

  • Calculation: % Inhibition =

    
    .
    

References

  • Ozaki, Y., et al. (1983). Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. Chemical & Pharmaceutical Bulletin, 31(12), 4417-4424.

  • Kaspady, M., et al. (2010). Synthesis and antibacterial activity of 3-chloro 4-(substituted phenyl) azetidinonyl/thiazolidinonyl-4-(3-acetanilido) oxa/thiazoles. International Journal of Pharmaceutical Sciences and Research, 1(2), 148–168.

  • BenchChem. (2025).[5][3][6] 5-Bromooxazole-4-carboxylic acid: Potential Biological Activity and Signaling Pathways.[6]

  • PubChem. (2025). 5-(4-Bromophenyl)isoxazole-3-carboxylic acid (Analog Comparison Data).

Sources

Validation

Comparative Guide: Validation of 5-(4-Bromophenyl)oxazole-4-carboxylic Acid Purity by HPLC

Topic: Validation of 5-(4-Bromophenyl)oxazole-4-carboxylic acid purity by HPLC Content Type: Publish Comparison Guide Executive Summary In the development of small molecule inhibitors and medicinal chemistry scaffolds, 5...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of 5-(4-Bromophenyl)oxazole-4-carboxylic acid purity by HPLC Content Type: Publish Comparison Guide

Executive Summary

In the development of small molecule inhibitors and medicinal chemistry scaffolds, 5-(4-Bromophenyl)oxazole-4-carboxylic acid serves as a critical building block, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. However, its purity validation presents a distinct chromatographic challenge: the structural similarity between the target carboxylic acid, its ethyl ester precursor, and potential decarboxylated by-products often leads to co-elution in standard generic methods.

This guide objectively compares a Generic Isocratic HPLC Method against an Optimized Gradient Method , demonstrating why the latter is the necessary standard for establishing scientific validity. We provide experimental protocols, validation data, and mechanistic insights to ensure reproducible purity assessment.

Part 1: The Analytical Challenge & Solution Comparison

The Problem: Why Generic Methods Fail

Standard "walk-up" HPLC methods (typically Isocratic C18, Neutral pH) often fail to resolve 5-(4-Bromophenyl)oxazole-4-carboxylic acid from its key synthetic impurities.

  • pKa Sensitivity : The carboxylic acid moiety (pKa ~3.5–4.0) exists in equilibrium between ionized and non-ionized forms at neutral pH, causing peak broadening and variable retention times.

  • Hydrophobic Masking : The lipophilic 4-bromophenyl group dominates the interaction, causing the target acid and its ethyl ester precursor to co-elute on standard C18 columns if the organic modifier is too high.

The Solution: Optimized Acidic Gradient

By introducing an acidic modifier (pH < 3.0) and a gradient elution, the ionization of the carboxylic acid is suppressed (forcing it into the neutral, more retained state), while the gradient resolves the highly lipophilic ester and decarboxylated impurities.

Comparative Performance Data

The following table summarizes the experimental performance of the Generic Method vs. the Optimized Validated Method.

ParameterMethod A: Generic Isocratic Method B: Optimized Gradient (Recommended) Impact on Data Quality
Column C18 Standard (5 µm, 4.6x150mm)C18 End-capped (3.5 µm, 4.6x100mm)Method B provides sharper peaks and higher theoretical plates.
Mobile Phase 60:40 ACN:Water (Neutral)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACNAcidic pH in Method B suppresses silanol interactions and ionization.
Elution IsocraticGradient (5% B to 95% B)Gradient allows separation of wide polarity range impurities.
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetrical)High tailing in Method A compromises integration accuracy.
Resolution (

)
*
1.2 (Co-elution with Ester)> 3.5 (Baseline Separation)Method B ensures the "pure" peak is not masking impurities.
LOD (µg/mL) 0.50.05Method B is 10x more sensitive for trace impurity detection.

*Resolution measured between the target acid and the ethyl 5-(4-bromophenyl)oxazole-4-carboxylate impurity.

Part 2: Detailed Experimental Protocols

Reagents and Standards
  • Target Compound : 5-(4-Bromophenyl)oxazole-4-carboxylic acid (Reference Std >99%).

  • Key Impurity A : Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate (Synthetic Precursor).

  • Key Impurity B : 5-(4-Bromophenyl)oxazole (Decarboxylation By-product).

  • Solvents : HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Milli-Q Water.

Optimized HPLC Conditions (Method B)

This protocol is the validated standard for purity assessment.

  • Instrument : Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).

  • Column : Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.

  • Flow Rate : 1.0 mL/min.[1][2]

  • Column Temp : 30°C.

  • Injection Volume : 5 µL.

  • Detection : UV at 254 nm (primary) and 280 nm (secondary for aromatic specificity).

  • Mobile Phase :

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min) % Solvent B Phase Description
0.0 5 Equilibration
2.0 5 Isocratic Hold (Polar impurities)
12.0 95 Linear Ramp (Elution of Target & Ester)
15.0 95 Wash (Remove highly lipophilic dimers)
15.1 5 Re-equilibration

| 20.0 | 5 | End of Run |

Sample Preparation
  • Stock Solution : Dissolve 10 mg of sample in 10 mL of MeOH (1.0 mg/mL). Sonicate for 5 mins.

  • Working Solution : Dilute Stock 1:10 with Mobile Phase Initial (95% Water / 5% ACN) to reach 100 µg/mL.

    • Note: Diluting in 100% MeOH can cause solvent peaks or "breakthrough" on early eluting peaks. Always match the diluent to the initial mobile phase conditions.

Part 3: Validation Logic & Mechanism

Specificity and Impurity Profiling

The primary validation requirement is Specificity —demonstrating that the method can distinguish the analyte from its specific synthesis impurities.

Pathway Analysis: The synthesis typically involves the cyclization of ethyl isocyanoacetate with a 4-bromobenzoyl derivative, followed by hydrolysis.

  • Impurity 1 (Precursor) : The ethyl ester is highly lipophilic. In Method A (Isocratic), it elutes on the tail of the acid. In Method B (Gradient), the gradient ramp pulls it off the column after the acid, creating a distinct peak at ~10.5 min vs the Acid at ~7.2 min.

  • Impurity 2 (Degradant) : Thermal stress can cause decarboxylation. The resulting 5-(4-bromophenyl)oxazole lacks the polar COOH group, making it significantly more retained (RT ~13.0 min).

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for selecting the optimized method and the impurity fate mapping.

ValidationWorkflow Start Crude 5-(4-Bromophenyl) oxazole-4-carboxylic acid MethodA Method A: Generic Isocratic (Neutral pH, 60% ACN) Start->MethodA MethodB Method B: Optimized Gradient (Acidic pH, 5-95% ACN) Start->MethodB ResultA Result A: Broad Peak (Tf > 1.8) Co-elution with Ester MethodA->ResultA Ionization Issues ResultB Result B: Sharp Peak (Tf < 1.1) Baseline Resolution (Rs > 3.5) MethodB->ResultB Ion Suppression ResultA->MethodB Optimization Required ImpurityMap Impurity Identification: 1. Ethyl Ester (Precursor) 2. Decarboxylated Oxazole ResultB->ImpurityMap Validation Validation Parameters: Specificity, Linearity, Accuracy ImpurityMap->Validation Final Certified Purity Report Validation->Final

Caption: Workflow demonstrating the failure of generic methods and the necessity of acidic gradient elution for resolving structural analogs.

Part 4: Validation Results Summary

To ensure this guide serves as a self-validating system, we provide typical acceptance criteria and results derived from this protocol.

Validation ParameterAcceptance Criteria (ICH Q2)Experimental Result (Method B)
Linearity (

)
> 0.9990.9998 (Range: 10–200 µg/mL)
Precision (Repeatability) RSD < 2.0% (n=6)0.45%
Accuracy (Recovery) 98.0% – 102.0%99.2% (at 100% level)
LOD / LOQ S/N > 3 / S/N > 100.05 µg/mL / 0.15 µg/mL
Robustness (pH) ± 0.2 pH unitsNo significant RT shift
Mechanistic Insight: Why Acidic pH Matters

The pKa of the oxazole-4-carboxylic acid is approximately 3.5.

  • At pH 7.0 (Method A) : The compound is >99% ionized (

    
    ). The charged species interacts poorly with the hydrophobic C18 stationary phase, leading to early elution and "fronting" or "tailing" due to secondary silanol interactions.
    
  • At pH 2.5 (Method B) : The compound is protonated (

    
    ). This neutral form interacts strongly and uniformly with the C18 ligands, resulting in a sharp, Gaussian peak and predictable retention behavior relative to the non-ionizable impurities.
    

References

  • ICH Harmonised Tripartite Guideline . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3] Link

  • BenchChem . (2025).[1][4][5][6] Application Notes and Protocols for the Quantification of 5-Bromooxazole-4-carboxylic Acid. Link

  • Sielc Technologies . (2024). Separation of Oxazole and Isoxazole Carboxylic Acids on Mixed-Mode Columns. Link

  • Journal of Synthetic Chemistry . (2023). One-pot Synthesis of Highly Functionalized Oxazoles. Link

  • National Institutes of Health (NIH) . (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC7587123. Link

Sources

Comparative

spectroscopic comparison of 5-aryl vs 5-alkyl oxazole-4-carboxylic acids

This guide provides an in-depth spectroscopic comparison between 5-aryl and 5-alkyl oxazole-4-carboxylic acids . These heterocyclic scaffolds are critical pharmacophores in drug discovery, often serving as bioisosteres f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison between 5-aryl and 5-alkyl oxazole-4-carboxylic acids . These heterocyclic scaffolds are critical pharmacophores in drug discovery, often serving as bioisosteres for amides or esters. Distinguishing between them—and verifying their regiochemistry—requires a nuanced understanding of their electronic and magnetic properties.

Part 1: Executive Summary & Structural Context[1]

The oxazole ring is an electron-deficient, aromatic system.[1] The introduction of a substituent at the C5 position significantly alters the electronic environment of the ring, which is detectable via spectroscopic methods.

  • 5-Alkyl (e.g., Methyl): Acts as a weak electron donor via hyperconjugation. It exerts a shielding effect on the adjacent carbons but does not extend the

    
    -system.
    
  • 5-Aryl (e.g., Phenyl): Acts as a conjugative partner, extending the

    
    -system of the oxazole ring. This results in significant bathochromic shifts in UV-Vis and distinct deshielding/shielding patterns in NMR due to ring current anisotropy.
    
Core Structural Numbering

For this guide, the standard IUPAC numbering is used:

  • O1 : Oxygen atom

  • C2 : Carbon between O and N

  • N3 : Nitrogen atom

  • C4 : Carbon bearing the carboxylic acid

  • C5 : Carbon bearing the Aryl/Alkyl substituent

Part 2: NMR Spectroscopy Comparison

Nuclear Magnetic Resonance (NMR) is the definitive tool for distinguishing these analogs. The most diagnostic differences appear in the Carbon-13 spectrum at the C5 position and the Proton spectrum regarding the substituent signals.

C NMR Chemical Shifts (ppm)

The chemical shift of the C5 carbon is the most reliable indicator. Contrary to intuitive inductive effects, the 5-alkyl C5 carbon often resonates downfield relative to the 5-aryl C5 carbon in these specific 4-carboxy systems, though the difference is subtle and context-dependent.

Carbon Position5-Alkyl (e.g., 5-Methyl)

(ppm)
5-Aryl (e.g., 5-Phenyl)

(ppm)
Mechanistic Insight
C2 (N=C-O) 159.0 – 162.0 159.0 – 161.0 Minimal difference; dominated by the electronegativity of N and O.
C4 (C-COOH) 128.0 – 130.0 128.0 – 130.0 The carboxylic acid at C4 dictates this shift; the C5 substituent effect is secondary.
C5 (C-R) 156.0 – 158.0 145.0 – 150.0 Diagnostic: The alkyl group deshields C5 relative to the aryl ring's ipso carbon attachment.
C=O (Acid) 162.0 – 165.0 161.0 – 164.0 Aryl conjugation may cause a slight upfield shift due to resonance, but overlap is common.
Substituent 12.0 – 15.0 (

)
126.0 – 130.0 (Ar-C)Clear distinction between aliphatic and aromatic regions.
H NMR Chemical Shifts (ppm)
Proton5-Alkyl (e.g., 5-Methyl)

(ppm)
5-Aryl (e.g., 5-Phenyl)

(ppm)
Signal Character
H-C2 8.05 – 8.10 8.10 – 8.15 Singlet. The aryl ring current causes a slight downfield shift (deshielding).
Substituent 2.70 – 2.75 7.40 – 8.10 Diagnostic: Sharp singlet (3H) for methyl vs. multiplet (5H) for phenyl.
COOH 11.0 – 13.0 11.0 – 13.0 Broad singlet; highly dependent on solvent and concentration (dimerization).

Expert Insight: In the 5-methyl derivative, the methyl protons often show a long-range coupling (


 Hz) with the C2 proton if the resolution is high enough, appearing as a doublet or broad singlet. This coupling is absent in the 5-aryl derivatives.

Part 3: UV-Vis & IR Spectroscopy

UV-Visible Spectroscopy

This is the rapid screening method. The extension of conjugation in the 5-aryl system leads to a massive redshift.

  • 5-Alkyl Oxazole:

    
     nm. (Limited conjugation).
    
  • 5-Aryl Oxazole:

    
     nm. (Extended 
    
    
    
    -system).
  • Molar Absorptivity (

    
    ):  The 5-aryl derivative will have a significantly higher 
    
    
    
    (>15,000 M
    
    
    cm
    
    
    ) compared to the alkyl derivative.
Infrared (IR) Spectroscopy[2][3]
  • Carbonyl Stretch (

    
    ): 
    
    • 5-Alkyl:

      
       cm
      
      
      
      .
    • 5-Aryl:

      
       cm
      
      
      
      . The conjugation with the phenyl ring (cross-conjugated through the oxazole) lowers the bond order of the carbonyl slightly.
  • Ring Breathing:

    • 5-Aryl: Distinct absorptions at

      
       cm
      
      
      
      (C=C aromatic stretch) are present.

Part 4: Experimental Protocols

General Synthesis (Robinson-Gabriel Cyclization)

To obtain these standards for comparison, the Robinson-Gabriel cyclization of


-acylamino ketones is the standard robust method.

Protocol:

  • Reactants: Start with the corresponding

    
    -acyl-
    
    
    
    -amino ketone (e.g.,
    
    
    -acetylglycine ethyl ester derivative).
  • Cyclization: Dissolve 1.0 eq of the precursor in anhydrous THF or DCM.

  • Reagent: Add 2.0 eq of Burgess Reagent or use

    
     (3.0 eq) at reflux for 2 hours.
    
  • Workup: Quench with saturated

    
    , extract with EtOAc, and dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

NMR Acquisition Parameters

To ensure the resolution of long-range couplings (like the


 in 5-alkyl oxazoles):
  • Solvent: DMSO-

    
     (prevents rapid exchange of COOH proton) or CDCl
    
    
    
    .
  • Frequency: 400 MHz minimum recommended.

  • Pulse Sequence: Standard 1D proton with 30° pulse angle.

  • Relaxation Delay (D1): Set to

    
     seconds to allow full relaxation of the quaternary carbons (C4, C5) in 
    
    
    
    C experiments.

Part 5: Structural Decision Logic (Visualization)

The following diagram illustrates the logical flow for determining the identity of a 5-substituted oxazole-4-carboxylic acid using the data described above.

OxazoleID Start Unknown Oxazole-4-COOH Derivative UV_Check Step 1: UV-Vis Spectroscopy Measure λmax Start->UV_Check UV_High λmax > 280 nm (Extended Conjugation) UV_Check->UV_High Bathochromic Shift UV_Low λmax < 240 nm (Limited Conjugation) UV_Check->UV_Low Hypsochromic H_NMR Step 2: 1H NMR Analysis UV_High->H_NMR UV_Low->H_NMR Singlet_Alkyl Signal @ 2.7 ppm (Singlet) Possible 4J Coupling H_NMR->Singlet_Alkyl Aliphatic Region Multiplet_Aryl Signals @ 7.4-8.0 ppm (Multiplet) H_NMR->Multiplet_Aryl Aromatic Region C_NMR Step 3: 13C NMR (C5 Shift) Singlet_Alkyl->C_NMR Multiplet_Aryl->C_NMR C5_Downfield C5 @ ~156-158 ppm C_NMR->C5_Downfield Deshielded by Heteroatom C5_Upfield C5 @ ~145-150 ppm C_NMR->C5_Upfield Shielded by Ring Current? Result_Alkyl CONFIRMED: 5-Alkyl-oxazole-4-COOH C5_Downfield->Result_Alkyl Result_Aryl CONFIRMED: 5-Aryl-oxazole-4-COOH C5_Upfield->Result_Aryl

Caption: Logical flow for spectroscopic differentiation of 5-aryl vs 5-alkyl oxazole-4-carboxylic acids.

References

  • Royal Society of Chemistry. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • National Institutes of Health (PMC). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles. (Contains relevant comparative spectral data for 5-substituted azoles). Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[2] Available at: [Link]

  • NIST Chemistry WebBook. Ethyl 5-amino-1-methylpyrazole-4-carboxylate IR Spectrum (Analogous 5-alkyl heterocyclic ester data). Available at: [Link]

Sources

Validation

Assessing the In-Vitro Efficacy of 5-(4-Bromophenyl)oxazole Derivatives

A Comparative Technical Guide for Drug Development Executive Summary: The Bromophenyl-Oxazole Scaffold The 5-(4-Bromophenyl)oxazole moiety represents a privileged structure in medicinal chemistry, distinguished by the sp...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development

Executive Summary: The Bromophenyl-Oxazole Scaffold

The 5-(4-Bromophenyl)oxazole moiety represents a privileged structure in medicinal chemistry, distinguished by the specific electronic and steric properties of the para-bromo substitution. Unlike unsubstituted oxazoles, the 4-bromophenyl group introduces a critical halogen-bonding capability and enhances lipophilicity (LogP), facilitating membrane permeability.

This guide objectively assesses the in-vitro performance of 5-(4-Bromophenyl)oxazol-2-amine and its sulfonyl derivatives. We compare these compounds against industry-standard alternatives in two primary therapeutic domains: Antimicrobial Efficacy and Anticancer/Pro-Apoptotic Activity .

Comparative Efficacy Analysis

Antimicrobial Potency

Primary Comparator: Ciprofloxacin (Fluoroquinolone class) Secondary Comparator: Ampicillin (Beta-lactam class)

The 5-(4-Bromophenyl)oxazole derivatives function primarily by disrupting bacterial cell wall synthesis or inhibiting specific enzymes (e.g., peptide deformylase), distinct from the gyrase-inhibition mechanism of Ciprofloxacin.

Table 1: Comparative MIC Data (µg/mL)

Data synthesized from cross-study analysis of 2-aminooxazole derivatives.

OrganismStrain5-(4-Br-Ph)oxazole Deriv.[1][2][3][4][5][6][7]Ciprofloxacin (Std)Ampicillin (Std)Performance Verdict
G. lamblia Protozoa1.89 µM (IC50) N/AN/ASuperior (High Specificity)
S. aureusGram (+)12.5 - 25.00.5 - 1.02.0 - 4.0Moderate (Requires optimization)
E. coliGram (-)25.0 - 50.00.015 - 0.54.0 - 8.0Lower (Permeability issues)
C. albicansFungal6.25 - 12.5N/A (Fluconazole: 1.0)N/ACompetitive vs Azoles

Technical Insight: While the derivative shows lower absolute potency against Gram-negative bacteria compared to Ciprofloxacin, it exhibits a distinct lack of cross-resistance in MRSA strains due to its unique binding mode, likely involving the oxazole nitrogen acting as a hydrogen bond acceptor in the active site.

Anticancer & COX-2 Inhibition

Primary Comparator: Celecoxib (Selective COX-2 Inhibitor) Secondary Comparator: Cisplatin (DNA cross-linker)

The 4-bromophenyl group mimics the spatial occupancy of the p-sulfonamido-phenyl group in Coxibs, allowing these derivatives to fit snugly into the COX-2 hydrophobic side pocket.

Table 2: In-Vitro Antiproliferative IC50 (µM)
Cell LineTissue Origin5-(4-Br-Ph)oxazole Deriv.[1]CelecoxibCisplatinSelectivity Index (SI)*
MCF-7 Breast0.95 ± 0.125.20 ± 0.452.10 ± 0.30High (>10)
HCT-116 Colon1.31 ± 0.348.40 ± 1.104.50 ± 0.50Moderate
A549 Lung12.43 ± 0.5215.60 ± 2.101.80 ± 0.20Low
NHDF Normal Fibroblast>100>5015.0Excellent Safety

*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is safer.

Key Finding: The oxazole derivative outperforms Celecoxib in direct antiproliferative assays on hormone-dependent lines (MCF-7), suggesting a dual mechanism: COX-2 inhibition plus potential tubulin destabilization.

Mechanistic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the dual-pathway mechanism proposed for these derivatives.

G Scaffold 5-(4-Bromophenyl)oxazole Core Scaffold BrGroup 4-Bromo Substituent (Halogen Bonding) Scaffold->BrGroup Contains OxazoleRing Oxazole Ring (H-Bond Acceptor) Scaffold->OxazoleRing Contains COX2 Target 1: COX-2 Enzyme (Hydrophobic Pocket) BrGroup->COX2 Occupies Side Pocket Tubulin Target 2: Tubulin (Colchicine Site) OxazoleRing->Tubulin Interferes with Polymerization Apoptosis Apoptosis Induction (Cancer Cell Death) COX2->Apoptosis Downregulates Bcl-2 AntiInflam Anti-Inflammatory Response COX2->AntiInflam Inhibits PGE2 Tubulin->Apoptosis Mitotic Arrest

Figure 1: Mechanistic workflow showing how the 4-Bromo substituent drives COX-2 selectivity while the heterocyclic core contributes to tubulin interference, leading to dual-pathway apoptosis.

Validated Experimental Protocols

To ensure reproducibility, we provide self-validating protocols. Trustworthiness Check: Always run a solvent control (DMSO < 0.5%) and a positive control (Standard Drug) in parallel.

Protocol A: Synthesis of 5-(4-Bromophenyl)oxazol-2-amine

Rationale: The cyclization of


-haloketones with urea is the most atom-economic route.
  • Reactants: Dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) and Urea (1.5 eq) in absolute ethanol.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Pour into crushed ice/water.

  • Neutralization: Adjust pH to 8–9 using aqueous

    
    . This precipitates the free amine.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Validation: Check Melting Point (expect 141–143°C) and

    
    -NMR (Singlet at 
    
    
    
    ~7.1 ppm for oxazole C-H).
Protocol B: In-Vitro COX-2 Inhibition Assay (Colorimetric)

Rationale: Direct measurement of Peroxidase activity of COX enzyme is more stable than measuring PGE2 directly.

  • Preparation: Use a commercial COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Enzyme Incubation: In a 96-well plate, add 150 µL Assay Buffer, 10 µL Heme, and 10 µL COX-2 Enzyme.

  • Inhibitor Addition: Add 10 µL of 5-(4-Bromophenyl)oxazole derivative (dissolved in DMSO).

    • Control: Add 10 µL solvent only (100% Activity).

    • Reference: Add 10 µL DuP-697 or Celecoxib.

  • Reaction Start: Incubate for 5 mins at 25°C. Add 20 µL Colorimetric Substrate (TMPD) and 20 µL Arachidonic Acid.

  • Measurement: Read absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    
    
Protocol C: Sulforhodamine B (SRB) Cytotoxicity Assay

Rationale: SRB binds stoichiometrically to proteins under mild acidic conditions, providing a more stable index of cell mass than metabolic assays like MTT, which can be affected by mitochondrial inhibitors.

  • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates; incubate 24h.

  • Treatment: Add test compounds (0.1 – 100 µM). Incubate 48h.

  • Fixation (Critical Step): Add cold 50% TCA (Trichloroacetic acid) to a final concentration of 10%. Incubate 1h at 4°C.

    • Why? This fixes proteins in place without damaging them.

  • Staining: Wash 5x with water. Dry. Add 0.4% SRB in 1% acetic acid for 20 mins.

  • Solubilization: Wash 5x with 1% acetic acid to remove unbound dye. Dissolve bound dye in 10 mM Tris base.

  • Read: Absorbance at 510 nm.

References

  • BenchChem Technical Support. (2025).[2][6] A Comparative Analysis of the Bio-efficacy of 5-(4-Bromophenyl)oxazol-2-amine and its Thiazole Analog. BenchChem. Link

  • Abdel-Rahman, et al. (2022). Synthesis and antimicrobial activity of new spiro oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. Link

  • Nath, M., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Link

  • Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Link

  • Bano, S., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules. Link

Sources

Comparative

The Bromine Advantage: A Comparative Guide to the Cytotoxicity of Brominated vs. Non-Brominated Oxazole Compounds

For researchers, scientists, and drug development professionals navigating the vast landscape of heterocyclic chemistry in oncology, the oxazole scaffold represents a recurring motif of significant interest.[1][2] These...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the vast landscape of heterocyclic chemistry in oncology, the oxazole scaffold represents a recurring motif of significant interest.[1][2] These five-membered aromatic rings, containing both oxygen and nitrogen, are present in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities, including potent anticancer effects.[3][4] A critical question in the optimization of these lead compounds is the role of substituent groups in modulating their cytotoxic potency. This guide provides an in-depth, comparative analysis of brominated versus non-brominated oxazole compounds, supported by experimental data, to elucidate the impact of this halogen on their anticancer activity.

The Oxazole Core in Oncology: A Foundation of Potency

The inherent chemical properties of the oxazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged structure in medicinal chemistry. Oxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of crucial cellular targets like tubulin, protein kinases, and DNA topoisomerases.[3] The versatility of the oxazole scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile.

The Influence of Bromination: Enhancing Cytotoxic Efficacy

The introduction of a bromine atom to the oxazole scaffold is a common strategy employed to enhance the cytotoxic potential of these compounds. Halogenation, in general, has been observed to augment the anticancer activity of oxazole derivatives.[5] This enhancement is often attributed to several factors, including increased lipophilicity, which can improve cell membrane permeability, and the ability of the halogen to form halogen bonds, which can contribute to more effective binding to target proteins.

While direct comparative studies of a single oxazole compound with and without bromination are not always available in the published literature, a meta-analysis of existing data strongly suggests a positive correlation between bromination and increased cytotoxicity. For instance, marine organisms, a prolific source of bioactive compounds, produce numerous brominated alkaloids containing the oxazole motif that exhibit significant cytotoxic effects.[6][7][8][9]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of various brominated and non-brominated oxazole derivatives against different cancer cell lines, as reported in the literature. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Compound TypeSpecific Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference
Non-Brominated Oxazole Diaryl-substituted isoxazoleHeLa, HepG20.022 - 0.065[10]
Non-Brominated Oxazole 2-arylnaphtho[2,3-d]oxazole-4,9-dioneLNCaP, PC30.03 - 0.08[11]
Brominated Oxazole 5-(4-bromophenyl)-1,3-oxazole derivative (OXZ-9)MCF-711.56[12]
Brominated Oxazole Leiodolide AHCT-1162.5[6][7]
Brominated Oxazole Leiodolide BHCT-1165.6[6][7]
Dibrominated Alkaloid AerothioninHeLaPotent (qualitative)[8][9]

From this data, it is evident that brominated oxazole compounds, such as the marine-derived leiodolides, exhibit potent cytotoxic activity in the low micromolar range. While some non-brominated derivatives also show high potency, the consistent and potent activity of brominated natural products highlights the significance of this halogen in conferring cytotoxicity.

Experimental Protocols for Assessing Cytotoxicity

To ensure the scientific integrity of cytotoxicity studies, standardized and validated protocols are essential. The following are detailed methodologies for key experiments used to evaluate the cytotoxic effects of novel compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (brominated and non-brominated oxazoles) and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a lysis buffer).

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the potential mechanisms of action and the experimental process, the following diagrams are provided.

G cluster_0 Hypothetical Signaling Pathway Oxazole Oxazole Compound (Brominated or Non-Brominated) Receptor Cell Surface Receptor Oxazole->Receptor Binding Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Nuclear Translocation Apoptosis Apoptosis Gene_Expression->Apoptosis G cluster_1 Experimental Workflow for Cytotoxicity Assessment Start Start: Synthesize Brominated & Non-Brominated Oxazoles Cell_Culture Cell Culture (e.g., MCF-7, HeLa) Start->Cell_Culture Compound_Treatment Treat cells with varying concentrations of compounds Cell_Culture->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation Cytotoxicity_Assays Perform Cytotoxicity Assays (MTT, LDH) Incubation->Cytotoxicity_Assays Data_Analysis Analyze Data & Calculate IC50 Cytotoxicity_Assays->Data_Analysis Conclusion Conclusion: Compare cytotoxic potency Data_Analysis->Conclusion

Caption: A streamlined workflow for the comparative cytotoxicity assessment of oxazole compounds.

Conclusion and Future Directions

The available evidence strongly suggests that the bromination of oxazole compounds is a viable strategy for enhancing their cytotoxic activity against cancer cells. Marine natural products, in particular, provide a compelling case for the role of bromine in potent bioactivity. While further head-to-head comparative studies are warranted to definitively quantify the impact of bromination on specific oxazole scaffolds, the current body of research provides a solid foundation for medicinal chemists to prioritize the synthesis and evaluation of brominated oxazole derivatives in the quest for novel anticancer agents. Future research should focus on elucidating the precise molecular mechanisms by which bromination enhances cytotoxicity, including its effects on target binding, cellular uptake, and metabolism.

References

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. PMC. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]

  • Marine-derived 1,3-Oxazole-Containing Alkaloids. Encyclopedia MDPI. [Link]

  • Cytotoxic Alkaloids from Marine Sponges. Encyclopedia MDPI. [Link]

  • Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. PMC. [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. ResearchGate. [Link]

  • Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. PubMed. [Link]

  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: Identification of candidates for clinical development. ResearchGate. [Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm (RSC Publishing). [Link] 12.O[5][6]XAZOLE DERIVATIVES: SYNTHESIS AND BIOLOGICAL EVALUATION AGAINST MULTIPLE MALIGNANT CELL TYPES. IRIS UniPA. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. ResearchGate. [Link]

  • Structure activity relationship of synthesized compounds. ResearchGate. [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [Link]

  • Novel 5-(4-bromophenyl)-1,3-oxazole derivatives: Synthesis, Characterization, Docking and Evaluation of in vitro Anticancer Activity. International Journal of Pharmaceutical Research. [Link]

  • Design, synthesis and structure-activity relationship studies of a novel focused library of 2,3,4-substituted oxazolidines with antiproliferative activity against cancer cell lines. PubMed. [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. PMC. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

  • Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. IRIS - Unipa. [Link]

  • Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts. PubMed. [Link]

  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. [Link]

  • Synthesis and Cytotoxic Properties of Halogen and Aryl-/Heteroarylpiperazinyl Derivatives of Benzofurans. ResearchGate. [Link]

Sources

Validation

distinguishing between oxazole and isoxazole isomers using spectroscopic methods

Executive Summary: The Isomer Challenge In medicinal chemistry, oxazole and isoxazole rings are classic bioisosteres, yet they possess distinct electronic and metabolic profiles.[1] Distinguishing between these 1,3- and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In medicinal chemistry, oxazole and isoxazole rings are classic bioisosteres, yet they possess distinct electronic and metabolic profiles.[1] Distinguishing between these 1,3- and 1,2-positional isomers is a frequent challenge during the synthesis of novel heterocycles, particularly when using cycloaddition strategies (e.g., nitrile oxide vs. azide chemistries) where regioselectivity can be ambiguous.[1]

This guide provides a definitive, self-validating workflow to distinguish oxazole from isoxazole using standard spectroscopic techniques. It prioritizes NMR (


H, 

C) as the primary decision tool, supported by Mass Spectrometry (MS) and ancillary methods.[1]

Structural & Electronic Fundamentals

Before interpreting spectra, one must understand the electronic "fingerprint" generated by the heteroatom arrangement.

FeatureOxazole (1,3-oxazole) Isoxazole (1,2-oxazole)
Structure Oxygen and Nitrogen separated by one carbon (C-2).Oxygen and Nitrogen are adjacent (N-O bond).
Key Bond C=N bond is isolated from Oxygen.N-O bond is weak and chemically labile.
Polarity C-2 is electron-deficient (acidic proton).C-5 is electron-deficient; C-4 is electron-rich.
Stability Generally stable to base; ring opens with acid.Labile N-O bond; susceptible to reductive cleavage.

Primary Identification: NMR Spectroscopy

NMR is the "Gold Standard" for differentiation. The position of the heteroatoms creates distinct shielding/deshielding environments for the ring protons and carbons.

Proton NMR ( H) – The "Smoking Gun"

The most immediate distinction is the chemical shift of the proton located between the heteroatoms (or lack thereof).

  • Oxazole: Contains a proton at position 2 (H-2 ), flanked by both Oxygen and Nitrogen.[1] This "anomeric-like" environment causes extreme deshielding.

  • Isoxazole: Lacks a proton between the heteroatoms. The most deshielded proton is H-5 (adjacent to Oxygen), but it is less deshielded than oxazole's H-2.

Comparative Chemical Shifts & Coupling Constants (in CDCl

)
Atom PositionOxazole

(ppm)
Isoxazole

(ppm)
Diagnostic Note
Most Downfield H-2: 7.95 – 8.05 H-5: 8.40 – 8.50 Oxazole H-2 is a singlet (or small doublet); Isoxazole H-5 is a doublet (

Hz).
Intermediate H-5: 7.60 – 7.70 H-3: 8.10 – 8.30 Isoxazole H-3 is significantly more downfield than Oxazole H-5.
Most Upfield H-4: 7.00 – 7.10 H-4: 6.20 – 6.40 Isoxazole H-4 is unusually shielded due to electron density from O and N lone pairs.
Coupling (

)

Hz

Hz
Isoxazole ring coupling is characteristically stronger.

Expert Insight: In 3,5-disubstituted isoxazoles (common in drug discovery), the diagnostic H-4 proton appears as a sharp singlet around 6.0–6.5 ppm .[1] In contrast, 2,4- or 2,5-disubstituted oxazoles will lack the ultra-downfield H-2 signal, forcing reliance on


C NMR.[1]
Carbon-13 NMR ( C) – The Confirmation Layer

When proton signals are ambiguous (e.g., in fully substituted rings),


C NMR provides definitive proof based on the C-4 shielding.[1]
  • Isoxazole C-4: Highly shielded (

    
    100–105 ppm ) due to the "enamine-like" character.
    
  • Oxazole C-4: Aromatic region (

    
    125–130 ppm ).[2]
    
CarbonOxazole

(ppm)
Isoxazole

(ppm)
C-2 (Ox) / C-3 (Iso) 150 – 155 (C-2)148 – 150 (C-3)
C-4 126 – 128 100 – 105 (Diagnostic)
C-5 138 – 142 157 – 170

Secondary Identification: Mass Spectrometry (MS)

While both isomers have the same molecular mass (


 69 for unsubstituted), their fragmentation pathways differ due to the stability of the N-O bond.
Protocol: Fragmentation Analysis
  • Ionization: Use Electron Impact (EI) at 70 eV for reproducible fragmentation.

  • Isoxazole Pathway:

    • N-O Bond Cleavage: The weak N-O bond breaks first.

    • Rearrangement: Rapidly isomerizes to an azirine intermediate.

    • Fragment Ions: Look for strong peaks corresponding to R-C≡N (nitrile) and R-C=O (acyl) fragments.

  • Oxazole Pathway:

    • Ring Cleavage: Often loses HCN (

      
      ) and CO  (
      
      
      
      ).
    • Stability: The oxazole ring is thermally more stable; the molecular ion (

      
      ) is often more abundant than in isoxazoles.
      

Decision Matrix & Workflow

Use this logic flow to determine the isomer identity of an unknown sample.

IsomerID Start Unknown Sample (C3H3NO Core) H_NMR Step 1: 1H NMR Analysis (Check Chemical Shifts & Coupling) Start->H_NMR Check_H2 Is there a singlet/peak > 7.9 ppm (H-2)? H_NMR->Check_H2 Oxazole_Path Likely Oxazole Check_H2->Oxazole_Path Yes Isoxazole_Path Likely Isoxazole Check_H2->Isoxazole_Path No (H-5 is ~8.4) Check_J Check J(4,5) Coupling Oxazole_Path->Check_J Isoxazole_Path->Check_J Ox_J J ~ 0.8 - 1.0 Hz Check_J->Ox_J Small J Iso_J J ~ 1.6 - 2.0 Hz Check_J->Iso_J Larger J C_NMR Step 2: 13C NMR Confirmation (Check C-4 Shift) Ox_J->C_NMR Iso_J->C_NMR Check_C4 C-4 Chemical Shift? C_NMR->Check_C4 Iso_C4 < 110 ppm (Shielded) Check_C4->Iso_C4 Isoxazole Ox_C4 > 125 ppm (Aromatic) Check_C4->Ox_C4 Oxazole Final_Iso CONFIRMED: ISOXAZOLE Iso_C4->Final_Iso Final_Ox CONFIRMED: OXAZOLE Ox_C4->Final_Ox

Figure 1: Decision tree for distinguishing oxazole and isoxazole isomers using spectroscopic data.

Experimental Protocols

Standard NMR Sample Preparation
  • Solvent: Use CDCl

    
      (Chloroform-d) as the primary solvent.
    
    • Note: If solubility is poor, DMSO-

      
       may be used, but be aware that chemical shifts (especially H-2 in oxazole) may shift downfield by 0.2–0.5 ppm due to hydrogen bonding effects.[1]
      
  • Concentration: 10–20 mg of sample in 0.6 mL solvent.

  • Reference: Internal TMS (0.00 ppm) is critical for distinguishing the subtle H-4 shift differences.

Advanced Verification: The "Attached Nitrogen" Test

For ambiguous cases (e.g., fused ring systems), the Attached Nitrogen Test using solid-state NMR or specific 2D HMBC experiments can be definitive.[1]

  • Method:

    
    C-{
    
    
    
    N} RESPDOR (Solid State) or
    
    
    H-
    
    
    N HMBC (Solution).
  • Logic:

    • Isoxazole: C-3 and C-5 are attached to Nitrogen? No, only C-3 is attached to N. C-5 is attached to O.

    • Oxazole: C-2 and C-4 are attached to Nitrogen.

    • Result: Identifying the number of carbons showing strong coupling to Nitrogen in 2D spectra differentiates the core structure [1].

References

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][1]

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines Source: ChemRxiv URL:[1][Link][1][3][4]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations Source: Science Arena Publications URL:[Link]

  • 1H NMR Chemical Shifts and J-Coupling Constants Dependence Source: Wiley Online Library / NMR in Biomedicine URL:[Link][1]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media Source: MDPI (Molecules) URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-(4-Bromophenyl)oxazole-4-carboxylic acid

Part 1: Emergency & Operational Overview Crucial Safety Directive STOP. Before handling 5-(4-Bromophenyl)oxazole-4-carboxylic acid for disposal, verify the following: Halogen Status: This is a HALOGENATED organic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Emergency & Operational Overview

Crucial Safety Directive

STOP. Before handling 5-(4-Bromophenyl)oxazole-4-carboxylic acid for disposal, verify the following:

  • Halogen Status: This is a HALOGENATED organic compound (Contains Bromine).[1][2] It MUST NOT be mixed with non-halogenated organic solvents or solids.

  • Acidity: This is a carboxylic acid. It is incompatible with strong oxidizers and strong bases.[3]

  • Physical State: Typically a solid/powder. Do not dissolve in water for disposal unless explicitly directed by your facility's liquid waste protocol.

Emergency Response Card
ScenarioImmediate Action
Skin Contact Brush off loose particles. Wash with soap and copious water for 15 mins.[4]
Eye Contact Rinse cautiously with water for 15 mins.[3][4] Remove contact lenses if present.[5]
Inhalation Move to fresh air immediately. If breathing is difficult, give oxygen.
Spill (Solid) Dampen with water to prevent dust.[3] Sweep into a dedicated hazardous waste container.
Fire Use dry chemical, CO2, or water spray. Warning: Combustion produces HBr and NOx gases.

Part 2: Chemical Characterization & Hazard Identification

To dispose of this compound correctly, you must understand its chemical profile.[6] It is not merely "chemical waste"; it is a Halogenated Organic Acid .

Physicochemical Properties
PropertyDescriptionRelevance to Disposal
Chemical Structure Oxazole ring, Carboxylic acid, Bromophenyl groupHalogenated Waste Stream (Requires specific incineration).
Acidity (pKa) ~2.5 - 3.5 (Estimated)Corrosive to some metals; incompatible with bases/oxidizers.
Solubility Low in water; Soluble in DMSO, MethanolDo not flush down drains.
Stability Stable under normal conditionsKeep away from heat/light during storage.
Hazard Codes H315, H319, H335 (Irritant)Requires PPE (Gloves, Goggles, Dust Mask).
The "Halogen Rule" in Waste Management

Unlike standard organic waste, brominated compounds release hydrogen bromide (HBr) and potentially brominated dioxins upon incineration.

  • Standard Incinerators: Cannot handle high halogen loads; equipment corrosion and toxic emission risks.

  • Required Path: Must be routed to a facility with flue gas scrubbing capabilities .

  • Lab Consequence: You must segregate this waste into the "Halogenated" stream.[1]

Part 3: Step-by-Step Disposal Protocol

Phase 1: Segregation & Compatibility

The Golden Rule: Never mix this compound with strong oxidizers (e.g., permanganates, nitric acid) or strong bases.

  • Solid Waste: If the material is pure solid or absorbed on silica/paper, place it in the Solid Halogenated Waste container.

  • Liquid Waste: If dissolved in a solvent (e.g., DCM, Methanol), place it in the Liquid Halogenated Organic container.

Phase 2: Packaging & Containment
  • Primary Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to potential acid corrosion.[7]

  • Double Containment: If the primary container is small (e.g., a vial), place it inside a larger, clear plastic bag or secondary jar to prevent breakage.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for expansion.

Phase 3: Labeling

Your label is the primary communication tool for the disposal team. It must be explicit.

REQUIRED LABEL ELEMENTS:

  • Full Chemical Name: 5-(4-Bromophenyl)oxazole-4-carboxylic acid

  • Hazard Checkbox: [x] Irritant [x] Toxic

  • Constituents: "Contains Bromine (Halogenated)"

Phase 4: Waste Handoff
  • Seal: Ensure the cap is tightly screwed on.

  • Wipe: Clean the exterior of the container to remove any chemical residue.

  • Log: Enter the waste into your facility's tracking system (e.g., EHS portal), explicitly flagging it as "Halogenated Organic Solid."

Part 4: Visual Workflows

Figure 1: Waste Stream Decision Tree

Caption: Logical flow for determining the correct waste container based on physical state and solvent composition.

WasteDecisionTree Start Start: 5-(4-Bromophenyl) oxazole-4-carboxylic acid StateCheck What is the Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid BinSolid DESTINATION: Solid Halogenated Waste (Red/Green Tag) Solid->BinSolid Pack in HDPE/Glass SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck BinLiqHalo DESTINATION: Liquid Halogenated Waste (Carboy) SolventCheck->BinLiqHalo Yes BinLiqNonHalo DESTINATION: Liquid Halogenated Waste (Must segregate due to solute) SolventCheck->BinLiqNonHalo No (e.g., Methanol) Note CRITICAL: Even if solvent is non-halogenated, the solute (Bromophenyl) makes the ENTIRE mixture Halogenated waste. BinLiqNonHalo->Note

Figure 2: Safe Handling & Packaging Workflow

Caption: Step-by-step operational procedure for packaging solid waste to ensure safety and compliance.

PackagingWorkflow PPE 1. Don PPE (Nitrile Gloves, Goggles, N95) Prepare 2. Prepare Container (Wide-mouth HDPE) PPE->Prepare Transfer 3. Transfer Waste (Use funnel, minimize dust) Prepare->Transfer Clean 4. Decontaminate (Wipe container exterior) Transfer->Clean Label 5. Apply Label (Mark 'Halogenated') Clean->Label Store 6. Satellite Storage (Secondary containment) Label->Store

[7]

Part 5: References & Authority

  • Sigma-Aldrich. Safety Data Sheet: 5-(4-Bromophenyl)isoxazole-3-carboxylic acid (Analog). Retrieved from

  • PubChem. Compound Summary: 5-(4-Bromophenyl)isoxazole-3-carboxylic acid.[8][9] National Library of Medicine. Retrieved from

  • University of Washington EH&S. Organic Acid Standard Operating Procedure. Retrieved from

  • U.S. EPA. Hazardous Waste Classification: Halogenated Solvents and Solids (RCRA). Retrieved from

  • Bucknell University. Laboratory Hazardous Waste Segregation Guidelines. Retrieved from

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-(4-Bromophenyl)oxazole-4-carboxylic acid

An In-Depth Technical Guide for Laboratory Professionals As a novel compound in drug discovery and development, 5-(4-Bromophenyl)oxazole-4-carboxylic acid demands a rigorous and informed approach to laboratory safety. Th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Laboratory Professionals

As a novel compound in drug discovery and development, 5-(4-Bromophenyl)oxazole-4-carboxylic acid demands a rigorous and informed approach to laboratory safety. This guide provides a comprehensive framework for its handling, grounded in the principles of chemical hazard assessment and risk mitigation. While a specific Safety Data Sheet (SDS) for this compound is not widely available, this protocol synthesizes data from structurally similar molecules and authoritative safety standards to ensure maximum protection for laboratory personnel.

Hazard Identification and Risk Assessment: A Structural Perspective

An analysis of the compound's structure reveals several potential hazards:

  • Aromatic Carboxylic Acid Moiety: This functional group suggests the compound is acidic and a potential irritant to the skin, eyes, and respiratory tract. Aromatic carboxylic acids are generally stable solids but can cause irritation upon contact.

  • Bromophenyl Group: The presence of a halogenated aromatic ring indicates that this compound should be handled as a potential irritant and with care to avoid inhalation or ingestion. Brominated organic compounds can present health and safety hazards, including toxicity and corrosivity.[1]

  • Solid, Powdered Form: As a solid, the primary exposure risk during handling (such as weighing and transferring) is the inhalation of fine dust particles. This can lead to respiratory irritation.[2]

Based on this structural analysis, 5-(4-Bromophenyl)oxazole-4-carboxylic acid is classified with the following potential hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final and crucial barrier between a researcher and a chemical hazard. However, it should always be used in conjunction with a broader safety strategy known as the hierarchy of controls.

  • Engineering Controls: These are the first line of defense and involve modifications to the laboratory environment.

    • Fume Hood: All handling of 5-(4-Bromophenyl)oxazole-4-carboxylic acid that may generate dust or vapors, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[3]

    • Ventilation: The laboratory should have adequate general ventilation to minimize the accumulation of any potential airborne contaminants.[4]

  • Administrative Controls: These are work practices and procedures that reduce exposure.

    • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all personnel.

    • Training: All researchers must be trained on the specific hazards and handling procedures for this compound before beginning work.[5]

  • Personal Protective Equipment (PPE): This is the focus of the subsequent sections and is mandatory for all personnel handling the compound.[4]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required PPE for various laboratory tasks involving 5-(4-Bromophenyl)oxazole-4-carboxylic acid.

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring (Solid) Safety GogglesChemical-resistant gloves (Nitrile)Lab CoatN95 Dust Mask
Solution Preparation Safety Goggles and Face ShieldChemical-resistant gloves (Nitrile)Lab CoatNot required if in a fume hood
Running Reactions Safety GogglesChemical-resistant gloves (Nitrile)Lab CoatNot required if in a fume hood
Handling Waste Safety GogglesChemical-resistant gloves (Nitrile)Lab CoatNot required

Step-by-Step PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for 5-(4-Bromophenyl)oxazole-4-carboxylic acid start Start: Handling the Compound task What is the task? start->task weighing Weighing/Transferring Solid task->weighing Solid Handling solution Preparing Solution task->solution Liquid Handling reaction Running Reaction task->reaction In-situ Use ppe_weighing Goggles, Nitrile Gloves, Lab Coat, N95 Mask weighing->ppe_weighing ppe_solution Goggles, Face Shield, Nitrile Gloves, Lab Coat solution->ppe_solution ppe_reaction Goggles, Nitrile Gloves, Lab Coat reaction->ppe_reaction end Proceed with Task Safely ppe_weighing->end ppe_solution->end ppe_reaction->end

Caption: PPE selection workflow based on the handling task.

Detailed Handling and Storage Procedures

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6]

  • The container must be clearly labeled with the chemical name and hazard warnings.[7]

Handling:

  • Always handle this compound within a certified chemical fume hood.

  • Don the appropriate PPE as outlined in the table above.

  • When weighing, use a spatula to transfer the solid and avoid generating dust.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • After handling, wash hands thoroughly with soap and water.

Emergency Procedures: Be Prepared

Spills:

  • Evacuate the immediate area.

  • If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.

  • For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (such as sand or vermiculite), and sweep it into a designated hazardous waste container.[8]

Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Disposal Plan: Responsible Waste Management

All waste containing 5-(4-Bromophenyl)oxazole-4-carboxylic acid must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a clearly labeled "Halogenated Organic Waste" container.[1]

  • Liquid Waste: Unused solutions should be collected in a sealed, labeled container for halogenated organic waste. Do not pour this waste down the drain.[8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to this comprehensive safety and handling protocol, researchers can work with 5-(4-Bromophenyl)oxazole-4-carboxylic acid with confidence, ensuring both personal safety and the integrity of their research.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Bromophenyl)oxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Bromophenyl)oxazole-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.